Sodium 5-hydroxypentanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;5-hydroxypentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3.Na/c6-4-2-1-3-5(7)8;/h6H,1-4H2,(H,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDDLWNQIJLIQU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37435-69-1 | |
| Record name | sodium 5-hydroxypentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
history and discovery of 5-hydroxypentanoic acid
An In-depth Technical Guide to 5-Hydroxypentanoic Acid: From Historical Discovery to a Modern Bio-Based Platform Chemical
Abstract
5-Hydroxypentanoic acid (5-HPA), also known as 5-hydroxyvaleric acid, is a five-carbon ω-hydroxy fatty acid that has transitioned from a relatively obscure natural metabolite to a pivotal platform chemical in the modern bioeconomy.[1] Its bifunctional nature, possessing both a terminal hydroxyl and a carboxyl group, makes it an exceptionally versatile building block for a new generation of biodegradable polymers and a critical intermediate in pharmaceutical synthesis. This guide provides a comprehensive overview of 5-HPA, charting its historical discovery, detailing the evolution of its synthesis from petroleum-based routes to sustainable chemo-catalytic and biological methods, and exploring its significant applications in materials science and drug development.
Part 1: Foundational Knowledge and Discovery
Chemical Identity and Structure
5-Hydroxypentanoic acid (IUPAC name: 5-hydroxypentanoic acid) is a straight-chain fatty acid with the chemical formula C₅H₁₀O₃.[1][2] It is structurally defined by a five-carbon backbone with a carboxylic acid group at one end (C1) and a hydroxyl group at the other (C5). This structure predisposes it to intramolecular esterification (cyclization) to form its corresponding lactone, δ-valerolactone.[3][4]
-
Synonyms: 5-Hydroxyvaleric acid, δ-Hydroxypentanoic acid[1]
-
CAS Number: 13392-69-3[1]
-
Molecular Weight: 118.13 g/mol [1]
Historical Context and Natural Occurrence
The scientific journey of 5-HPA began in the mid-20th century, not as a landmark discovery, but through its gradual identification in various biological systems. Initial reports noted its presence as a metabolite in microorganisms and plant systems, including the tomato (Solanum lycopersicum) and the protist Euglena gracilis.[1][3] For many years, its primary relevance was in clinical chemistry, where elevated levels of 5-HPA in urine served as a biomarker for certain metabolic disorders related to fatty acid oxidation.[3]
Key Biosynthetic Pathways
In nature, 5-HPA is involved in lipid metabolism.[2] A significant pathway for its formation is through the catabolism of L-lysine. In this pathway, L-lysine-derived metabolites are converted into glutarate semialdehyde, which serves as a critical branch-point intermediate.[2] The enzyme glutarate semialdehyde dehydrogenase can then reduce this intermediate to form 5-hydroxypentanoic acid.[2]
Caption: Simplified biosynthetic route to 5-HPA from L-lysine.
Part 2: The Evolution of Synthetic Methodologies
The industrial potential of 5-HPA drove the development of efficient and scalable production methods, marking a distinct shift from petroleum-based chemistry to sustainable, bio-based strategies.
Traditional Petroleum-Based Synthesis
The most established chemical route to 5-HPA begins with a petroleum-derived feedstock. This method remains relevant for laboratory-scale synthesis and as a benchmark for newer technologies.
-
Starting Material: Cyclopentanone, derived from petroleum.
-
Core Reaction: A Baeyer-Villiger oxidation of cyclopentanone using a peroxyacid (e.g., m-CPBA) converts the cyclic ketone into a cyclic ester, δ-valerolactone.[5]
-
Final Step: The resulting δ-valerolactone is hydrolyzed under aqueous conditions to open the ring and yield 5-hydroxypentanoic acid.[5]
Causality: This route was favored for its reliability and use of well-understood chemical transformations. However, its reliance on fossil fuels and the use of stoichiometric oxidants present significant cost and environmental drawbacks for large-scale production.
The Paradigm Shift: Chemo-Catalysis from Biomass
The drive for sustainability has repositioned 5-HPA as a key target for biomass valorization. Modern chemo-catalytic strategies focus on converting abundant, plant-derived platform molecules like furfural into 5-HPA.[5] Furfural is readily produced from the dehydration of C5 sugars found in agricultural residues like corn cobs.[5]
Caption: Chemo-catalytic conversion of biomass-derived furfural to 5-HPA.
Experimental Protocol: Aqueous-Phase Hydrogenation of Furoic Acid
This protocol is a representative methodology based on principles described in recent patent literature for green synthesis.[5]
-
Catalyst Preparation: Prepare a hydrodeoxygenation catalyst, which can be a mixture of a supported noble metal catalyst (e.g., 1% Pd/SiO₂) and a supported metal oxide catalyst.
-
Reactor Setup: Charge a high-pressure autoclave reactor with furoic acid and deionized water as the solvent. The use of water instead of methanol is a key advantage for safety and environmental impact.[5]
-
Reaction Execution: Add the prepared catalyst to the reactor. Seal the reactor, purge it with nitrogen, and then pressurize with hydrogen gas (e.g., to 10 bar).[3] Heat the reactor to the target temperature (e.g., 80°C) and maintain with vigorous stirring for several hours.[3]
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Workup and Isolation: After cooling and depressurizing the reactor, filter the reaction mixture to remove the heterogeneous catalyst. The resulting aqueous solution contains 5-hydroxypentanoic acid. The product can be isolated and purified using standard techniques like solvent extraction or chromatography.
Trustworthiness: This self-validating system relies on a heterogeneous catalyst that can be recovered and potentially reused. The progress of the reaction can be monitored by taking aliquots and analyzing them via HPLC to quantify the consumption of furoic acid and the formation of 5-HPA. High yields, often exceeding 90%, validate the efficiency of the catalytic conversion.[5]
Microbial Synthesis: The Fermentative Route
A paradigm shift in production occurred with the development of engineered microbial strains capable of producing 5-HPA directly from simple sugars like glucose.[3] This approach leverages the power of metabolic engineering and synthetic biology.
Expertise in Action: Researchers have engineered strains of Corynebacterium glutamicum and Escherichia coli by introducing and optimizing the necessary biosynthetic pathways.[3] By using CRISPR/Cas9 genome editing and fed-batch fermentation strategies, a high flux of carbon from glucose is directed towards 5-HPA production. This method has achieved remarkable titers, with reports of up to 52.1 g/L of 5-HPA, demonstrating its potential for industrial-scale manufacturing.[3]
| Synthesis Route | Precursor | Key Advantages | Key Limitations | Reported Yield |
| Petroleum-Based | Cyclopentanone | Well-established, reliable chemistry | Relies on fossil fuels, multi-step | High (lab scale) |
| Chemo-Catalytic | Furoic Acid (from Biomass) | Uses renewable feedstock, green solvent (water) | Requires specialized catalysts, high pressure | Up to 97%[5] |
| Microbial Fermentation | Glucose | Fully renewable, mild conditions | Complex strain development, separation costs | 52.1 g/L (titer)[3] |
Part 3: Applications and Future Directions
The availability of sustainable 5-HPA has unlocked its potential as a versatile C5 platform chemical.
Caption: 5-HPA as a central C5 platform chemical for value-added products.
A Monomer for Biodegradable Polymers
The most significant application of 5-HPA is as a monomer for producing biodegradable polyesters, specifically poly(5-hydroxyvalerate), a type of polyhydroxyalkanoate (PHA).[5] These bioplastics are a sustainable alternative to conventional petroleum-based plastics. The properties of these polymers can be tuned by copolymerizing 5-HPA with other hydroxy acids, making them suitable for applications ranging from medical implants and drug delivery systems to sustainable packaging.[6]
An Intermediate in Drug Development
In the pharmaceutical industry, 5-HPA serves as a valuable intermediate for synthesizing complex active pharmaceutical ingredients (APIs).[3][5] Its bifunctional nature allows it to be used as a carbon skeleton or to be incorporated into drug molecules to enhance their biocompatibility and modify their pharmacokinetic profiles.[3][5] It has been identified as a building block in the synthesis of anti-tumor, anti-diabetic, and anti-tuberculosis medications.[5]
Future Outlook
The trajectory for 5-HPA is firmly rooted in the principles of green chemistry and biotechnology. Future research will focus on:
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Catalyst Optimization: Developing more robust, selective, and cost-effective catalysts for converting biomass into 5-HPA.
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Metabolic Engineering: Further optimizing microbial strains and fermentation processes to increase titers, yields, and productivity, thereby reducing manufacturing costs.
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Polymer Science: Creating novel copolymers and composites based on 5-HPA to access a wider range of material properties for advanced applications.
Conclusion
5-Hydroxypentanoic acid exemplifies the successful evolution of a chemical from a biological curiosity to a high-value, sustainable product. Its history is intertwined with advancements in organic synthesis, catalysis, and metabolic engineering. As industries continue to pivot away from fossil fuel dependence, versatile and bio-based platform chemicals like 5-HPA will be indispensable in building a more circular and sustainable economy.
References
- 1. 5-Hydroxypentanoic acid | C5H10O3 | CID 25945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 5-Hydroxypentanoic acid | 13392-69-3 [smolecule.com]
- 3. 5-Hydroxypentanoic acid | 13392-69-3 | Benchchem [benchchem.com]
- 4. nagwa.com [nagwa.com]
- 5. CN112441911A - Method for preparing 5-hydroxyvaleric acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
A Technical Guide to the Biosynthesis of Sodium 5-Hydroxypentanoate: Pathways, Protocols, and Production Systems
Abstract
Sodium 5-hydroxypentanoate, also known as sodium 5-hydroxyvalerate, is a versatile C5 platform chemical with significant potential in the production of polymers, such as polyhydroxyalkanoates (PHAs), and as a precursor to other valuable chemicals like 1,5-pentanediol.[1] The growing demand for sustainable and bio-based manufacturing has spurred research into microbial and enzymatic pathways for its synthesis. This guide provides an in-depth technical overview of the current state of knowledge on the biosynthesis of 5-hydroxypentanoate (5-HV), targeting researchers, scientists, and professionals in drug development and chemical engineering. We will explore the prominent biosynthetic routes, detail the metabolic engineering strategies in key microbial hosts, and provide step-by-step experimental protocols for production and analysis.
Introduction to 5-Hydroxypentanoate and its Significance
5-Hydroxypentanoate is an omega-hydroxy fatty acid that has garnered considerable interest as a bio-based building block.[2] Its bifunctional nature, possessing both a carboxyl and a hydroxyl group, makes it a valuable precursor for the synthesis of a range of polymers and chemicals. Traditionally produced through chemical synthesis from petroleum derivatives, the focus has shifted towards developing sustainable and environmentally friendly biological production methods.[1] Microbial fermentation offers a promising alternative, utilizing renewable feedstocks to produce 5-HV with high specificity and potentially lower environmental impact.
Biosynthetic Pathways for 5-Hydroxypentanoate Production
Two primary biosynthetic pathways have been successfully engineered in microorganisms for the production of 5-HV: the L-lysine degradation pathway and the reverse β-oxidation pathway.
The L-Lysine Degradation Pathway
This is the most extensively studied and successful pathway for 5-HV production, primarily engineered in microbial hosts such as Corynebacterium glutamicum and Escherichia coli.[1][3][4] The pathway leverages the natural catabolic route of L-lysine, a readily available amino acid produced on an industrial scale through fermentation.
The core enzymatic steps are as follows:
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L-Lysine to 5-Aminovalerate (5-AVA): The initial conversion of L-lysine to 5-AVA can be achieved through a two-step enzymatic process.
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5-Aminovalerate (5-AVA) to Glutarate Semialdehyde: The amino group of 5-AVA is removed to form glutarate semialdehyde.
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5-Aminovalerate Transaminase (GabT): This enzyme catalyzes the transfer of the amino group from 5-AVA to an acceptor molecule, typically α-ketoglutarate, yielding glutarate semialdehyde and glutamate.
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Glutarate Semialdehyde to 5-Hydroxypentanoate: The final step involves the reduction of the aldehyde group of glutarate semialdehyde.
A key metabolic engineering strategy to enhance 5-HV production is the deletion of the endogenous gabD gene, which encodes glutarate semialdehyde dehydrogenase.[1] This prevents the competing reaction of oxidizing glutarate semialdehyde to glutaric acid, thereby channeling the flux towards 5-HV.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic production of 5-aminovalerate from l-lysine using l-lysine monooxygenase and 5-aminovaleramide amidohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. uniprot.org [uniprot.org]
A Technical Guide to the Novel Biological Activities of Short-Chain Hydroxy Acids: From Metabolic Intermediates to Key Signaling Molecules
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: For decades, short-chain hydroxy acids (SCHAs) such as lactate and 3-hydroxybutyrate (β-hydroxybutyrate) were largely viewed as metabolic byproducts of glycolysis and ketogenesis, respectively. However, a paradigm shift is underway, recasting these molecules as critical signaling agents that orchestrate a diverse array of biological processes.[1][2][3] This technical guide synthesizes the current understanding of the novel activities of SCHAs, moving beyond their canonical roles as energy substrates. We will explore their functions as ligands for G-protein coupled receptors (GPCRs), as endogenous epigenetic modulators, and their subsequent impact on immunomodulation, metabolic regulation, and cancer biology. This guide provides not only the mechanistic framework for these activities but also detailed, field-tested protocols for their investigation, empowering researchers to explore this burgeoning area of cell signaling and therapeutic development.
Introduction: A New Perspective on Old Metabolites
Short-chain hydroxy acids are small organic molecules characterized by a carboxylic acid group and a hydroxyl group. The most extensively studied members, L-lactate and D-β-hydroxybutyrate (3-HB), are endogenously produced in mammals during normal and adaptive metabolic states, such as vigorous exercise or fasting.[4] Historically, lactate was considered a waste product of anaerobic respiration, while 3-HB was known primarily as an alternative fuel source for the brain and heart during periods of low glucose availability.[1][5]
Recent evidence has unequivocally demonstrated that these molecules are not merely metabolic intermediates but also possess hormone-like signaling capabilities.[1][6] They exert their effects through two primary, non-metabolic mechanisms:
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Cell-Surface Receptor Activation: SCHAs act as specific ligands for a class of GPCRs, initiating intracellular signaling cascades.[1][7]
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Epigenetic Regulation: SCHAs, particularly 3-HB, can enter the nucleus and directly inhibit histone deacetylases (HDACs), thereby influencing gene expression.[3][5]
This dual functionality positions SCHAs as key integrators of the body's metabolic state with cellular function and gene expression, with profound implications for health and disease.
Core Signaling Mechanisms of SCHAs
The novel biological activities of SCHAs stem from their ability to interact with specific molecular targets that translate their presence into cellular responses.
GPCR-Mediated Signaling
Several GPCRs have been identified as specific receptors for SCHAs, linking extracellular metabolite concentrations to intracellular signal transduction.
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Lactate and GPR81 (HCAR1): L-lactate is the endogenous ligand for the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1).[1][7] GPR81 is highly expressed in adipocytes, as well as in the brain and immune cells.[7] It couples to an inhibitory G-protein (Gαi), and its activation by lactate leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][8] This cascade has significant downstream effects, most notably the inhibition of lipolysis in fat cells.[7] In the tumor microenvironment, this signaling axis can promote angiogenesis and immune evasion.[9]
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3-Hydroxybutyrate and HCAR2 (GPR109A) / FFAR3 (GPR41): The ketone body 3-HB activates at least two GPCRs: HCAR2 (GPR109A) and Free Fatty Acid Receptor 3 (FFAR3).[5][10] Activation of these Gαi-coupled receptors also leads to a reduction in cAMP, mediating anti-inflammatory effects and modulating lipolysis.[5][10] The activation of HCAR2 on immune cells, for example, is linked to the suppression of inflammatory responses.[10]
The following diagram illustrates the canonical Gαi-coupled signaling pathway activated by SCHAs like lactate.
Caption: SCHA-mediated GPCR signaling pathway.
Epigenetic Regulation via HDAC Inhibition
Beyond the cell surface, 3-HB functions as an endogenous inhibitor of Class I and IIa histone deacetylases (HDACs).[5][11]
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Mechanism of Action: HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, 3-HB promotes histone hyperacetylation.[3] This "opens up" the chromatin structure, making DNA more accessible to transcription factors and leading to the expression of specific genes. This mechanism directly links the metabolic state of fasting or caloric restriction to the regulation of gene expression.[11]
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Functional Consequences: The HDAC inhibitory activity of 3-HB has been shown to upregulate genes involved in oxidative stress resistance, such as FOXO3A and MT2.[11] This provides a molecular basis for the neuroprotective and stress-resistance effects observed with ketogenic diets and fasting.[4][5] Some studies have shown that 3-HB can inhibit HDAC1, HDAC3, and HDAC4.[11][12]
The diagram below outlines this epigenetic mechanism.
Caption: Epigenetic regulation by 3-Hydroxybutyrate via HDAC inhibition.
Key Biological Activities & Therapeutic Implications
The signaling functions of SCHAs translate into significant physiological and pathophysiological effects, opening new avenues for therapeutic intervention.
| Short-Chain Hydroxy Acid | Primary Receptor(s) / Target | Key Biological Activities | Potential Therapeutic Areas |
| L-Lactate | GPR81 (HCAR1) | Inhibition of lipolysis, immunomodulation, neuroprotection, promotion of angiogenesis in tumors.[1][7][9] | Metabolic syndrome, neurodegenerative diseases, cancer (as a target) |
| 3-Hydroxybutyrate (3-HB) | HCAR2 (GPR109A), FFAR3, HDACs | Anti-inflammatory effects, neuroprotection, reduction of oxidative stress, regulation of gene expression.[3][5][10] | Neurodegenerative diseases, inflammatory disorders, metabolic diseases |
Immunomodulation
Both lactate and 3-HB are now recognized as important modulators of immune responses.[13]
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3-HB has been shown to suppress inflammation by inhibiting the NLRP3 inflammasome, a key component of the innate immune system.[10] This action is mediated, at least in part, through its GPCR signaling pathways.
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Lactate , often found at high concentrations in inflamed tissues or tumors, can have dual effects, sometimes suppressing and other times promoting immune responses depending on the context and cell type.[14] Its signaling via GPR81 on immune cells is an area of active investigation.[9]
Metabolic Regulation
SCHAs create feedback loops that regulate systemic metabolism.
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Lactate's activation of GPR81 on adipocytes inhibits the breakdown of fat during periods of high glucose availability (like after a meal or during intense exercise), thus helping to coordinate the body's fuel usage.[7]
-
The broader metabolic shifts induced by 3-HB during ketosis, coupled with its HDAC inhibitory effects, help orchestrate the body's adaptation to fasting or carbohydrate restriction.[5]
Methodologies for Studying SCHA Activity
Investigating the novel roles of SCHAs requires robust and specific methodologies. Here, we provide validated, step-by-step protocols for key experiments.
Experimental Protocol: In Vitro GPCR Activation Assay using cAMP Measurement
This protocol describes how to determine if an SCHA activates a Gαi-coupled receptor (like GPR81 or HCAR2) by measuring the inhibition of forskolin-stimulated cAMP production. The principle relies on a competitive immunoassay, where cAMP produced by cells competes with a labeled cAMP tracer.[15][16]
Rationale: Gαi activation inhibits adenylyl cyclase, leading to lower intracellular cAMP levels. Forskolin is used to artificially stimulate adenylyl cyclase, creating a high cAMP baseline. A successful Gαi agonist (like lactate for GPR81) will reduce this forskolin-induced cAMP level.
Step-by-Step Methodology:
-
Cell Culture:
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Plate cells engineered to express the GPCR of interest (e.g., HEK293 cells transfected with GPR81) in a 96-well plate. Culture overnight to allow for adherence. The cell density should be optimized to achieve 80-90% confluency on the day of the assay.[17]
-
-
Assay Preparation:
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Wash cells gently with 1X Phosphate-Buffered Saline (PBS).
-
Add 50 µL of stimulation buffer (e.g., Krebs-Ringer-Bicarbonate buffer with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation) to each well.
-
-
Compound Addition:
-
Prepare serial dilutions of your SCHA (e.g., L-lactate) and a known agonist (positive control).
-
Add 25 µL of the SCHA dilutions or control to the appropriate wells.
-
Add 25 µL of a pre-determined concentration of forskolin to all wells except the negative control (basal) wells. This concentration should be one that elicits a submaximal (EC80) response to allow for the detection of inhibition.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes.[18]
-
-
Cell Lysis and cAMP Detection:
-
Data Analysis:
-
Read the plate on a compatible plate reader.
-
Plot the signal (which is inversely proportional to the cAMP concentration in competitive assays) against the log of the agonist concentration.[18]
-
Calculate the IC50 value for your SCHA, which represents the concentration that causes 50% inhibition of the forskolin-stimulated cAMP response.
-
Caption: Experimental workflow for a cAMP inhibition assay.
Experimental Protocol: Cellular Histone Deacetylase (HDAC) Inhibition Assay
This protocol outlines a method to measure the ability of a compound like 3-HB to inhibit HDAC activity within cultured cells using a fluorogenic assay.
Rationale: The assay utilizes a cell-permeable, non-fluorescent substrate that contains an acetylated lysine side chain. Inside the cell, HDACs deacetylate the substrate. A developer solution is then added, which specifically cleaves the deacetylated substrate to release a highly fluorescent product.[20][21] HDAC inhibition by a test compound results in less deacetylation and therefore a weaker fluorescent signal.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293 or a cell line relevant to your research) in a 96-well, black, clear-bottom plate and culture overnight.
-
Remove the culture medium and add fresh medium containing various concentrations of the test compound (e.g., 3-HB) or a known HDAC inhibitor like Trichostatin A (TSA) as a positive control.[20]
-
Incubate for a period sufficient to allow for cellular uptake and target engagement (e.g., 4-18 hours).
-
-
Substrate Addition:
-
Add the cell-permeable fluorogenic HDAC substrate to each well.
-
Incubate at 37°C for 1-2 hours to allow for deacetylation by cellular HDACs.[20]
-
-
Signal Development:
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the background fluorescence from wells without cells.
-
Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the strong inhibitor control (100% inhibition).
-
Plot the percent inhibition versus the log of the compound concentration to determine the IC50 value.
-
Challenges and Future Directions
The discovery of SCHAs as signaling molecules has opened up a new frontier in biology. However, challenges remain. The relatively low affinity of SCHAs for their receptors means they often act at millimolar concentrations, which can complicate in vitro studies. Furthermore, the pleiotropic effects of these molecules—acting as both fuel and signal—require sophisticated experimental designs to dissect their distinct functions.
Future research will likely focus on:
-
Identifying additional SCHA receptors and signaling pathways.
-
Understanding the context-dependent nature of SCHA signaling in different tissues and disease states.
-
Developing selective agonists and antagonists for SCHA receptors as novel therapeutic agents.
-
Exploring the therapeutic potential of modulating endogenous SCHA levels through diet, such as the ketogenic diet, or pharmacological means.
Conclusion
Short-chain hydroxy acids have been transformed from simple metabolic players to multifaceted signaling molecules that bridge metabolism with cellular regulation. Through GPCR activation and epigenetic modification, lactate and 3-hydroxybutyrate influence a vast range of physiological processes, including immune responses, metabolic homeostasis, and gene expression. The continued exploration of these novel biological activities holds immense promise for understanding human health and developing innovative therapies for a wide spectrum of diseases.
References
- 1. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactate: a multifunctional signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Hydroxybutyrate Regulates Energy Metabolism and Induces BDNF Expression in Cerebral Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. diva-portal.org [diva-portal.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Lactate/GPR81 signaling and proton motive force in cancer: Role in angiogenesis, immune escape, nutrition, and Warburg phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The New Ketone Alphabet Soup: BHB, HCA, and HDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β-Hydroxybutyrate inhibits histone deacetylase 3 to promote claudin-5 generation and attenuate cardiac microvascular hyperpermeability in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Role of Short-Chain Fatty Acids in Inflammation and Immune Function [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. promega.com [promega.com]
- 20. resources.bio-techne.com [resources.bio-techne.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. benchchem.com [benchchem.com]
Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of Sodium 5-Hydroxypentanoate in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Known and the Unknown
Sodium 5-hydroxypentanoate, a chemical entity with a deceptively simple structure, presents a compelling challenge to the scientific community. While its utility as a synthetic intermediate is established, its biological activity and mechanism of action remain largely uncharted territory.[1][2][3][4] This guide ventures into this scientific frontier, offering a detailed exploration of a putative mechanism of action for this compound. Drawing upon the well-documented pharmacology of its close structural analog, sodium oxybate (the sodium salt of gamma-hydroxybutyrate or GHB), we will construct a scientifically reasoned hypothesis.[5][6][7][8] This document is intended not as a definitive statement, but as a comprehensive roadmap for researchers, providing both a theoretical framework and a practical guide to the experimental validation of this proposed mechanism. Our approach is grounded in the principles of scientific integrity, emphasizing the distinction between established knowledge and informed hypothesis, and equipping the reader with the tools to bridge this gap.
The Sodium Oxybate Precedent: A Foundation for Mechanistic Inquiry
To understand the potential actions of this compound, we must first delve into the intricate pharmacology of sodium oxybate. The therapeutic and psychoactive effects of sodium oxybate are primarily attributed to its interaction with two key targets in the central nervous system (CNS): the GABA-B receptor and the specific GHB receptor.[6][7][9]
Dual Receptor Engagement: A Symphony of Inhibition and Modulation
Sodium oxybate exhibits a complex, concentration-dependent interaction with its receptors. At therapeutic concentrations, it acts as a weak agonist at the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the brain.[7][10][11] Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and the modulation of ion channels, ultimately resulting in neuronal hyperpolarization and reduced neurotransmitter release.[10][12][13]
Concurrently, GHB binds with high affinity to its own distinct receptor, the GHB receptor (GHBR), which has been identified as a G-protein coupled receptor.[9][14] The precise downstream signaling of the GHBR is still under investigation, but it is believed to be involved in the neuromodulatory effects of GHB, including the regulation of dopamine release.[15][[“]]
This dual-receptor activity is believed to be the cornerstone of sodium oxybate's clinical efficacy in narcolepsy, where it consolidates sleep architecture, reduces cataplexy, and alleviates excessive daytime sleepiness.[5][7][8][17]
Proposed Mechanism of Action for this compound: An Informed Hypothesis
Given the structural similarity between this compound and sodium oxybate—differing only by an additional carbon in its backbone—it is plausible to hypothesize that they share a similar mechanism of action. The core of this hypothesis is that this compound also functions as an agonist at both the GABA-B and GHB receptors.
However, the difference in chain length may introduce subtle yet significant alterations in its pharmacological profile. The longer, more flexible chain of this compound could influence its binding affinity and efficacy at the receptor sites. It may exhibit a different potency or selectivity profile compared to sodium oxybate, potentially leading to a unique set of physiological effects.
Visualizing the Proposed Signaling Cascade
The following diagram illustrates the hypothesized signaling pathway for this compound, drawing parallels with the known mechanism of sodium oxybate.
Caption: Proposed signaling pathway of this compound.
A Roadmap for Discovery: Experimental Validation Protocols
To transition from a well-reasoned hypothesis to empirically validated fact, a systematic and rigorous experimental approach is paramount. The following section outlines key experimental protocols designed to interrogate the proposed mechanism of action of this compound.
Receptor Binding Assays: Quantifying the Interaction
The initial and most fundamental step is to ascertain whether this compound directly interacts with the putative receptor targets. Radioligand binding assays are the gold standard for this purpose.
Objective: To determine the binding affinity (Ki) of this compound for the human GABA-B and GHB receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from stable cell lines overexpressing either the human GABA-B receptor (GABAB1b/GABAB2 subunits) or the human GHB receptor.
-
Radioligand Selection: Utilize a high-affinity radiolabeled antagonist for each receptor (e.g., [³H]-CGP54626 for GABA-B and a specific [³H]-labeled GHB antagonist for the GHB receptor).
-
Competition Binding Assay: Incubate the membrane preparations with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled this compound.
-
Separation and Scintillation Counting: Separate the bound and free radioligand using rapid filtration and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Expected Outcome: This assay will reveal whether this compound binds to the target receptors and with what affinity. A comparison of the Ki values will indicate its relative selectivity.
In Vitro Functional Assays: Assessing Biological Activity
Once binding is confirmed, the next crucial step is to determine the functional consequence of this interaction. Is this compound an agonist, antagonist, or an allosteric modulator?
Objective: To characterize the functional activity of this compound at the GABA-B and GHB receptors.
Methodology for GABA-B Receptor Activity (GTPγS Binding Assay):
-
Assay Principle: This assay measures the activation of G-proteins, a direct downstream event of GPCR activation.
-
Procedure: Incubate the GABA-B receptor-expressing membranes with increasing concentrations of this compound in the presence of [³⁵S]-GTPγS, a non-hydrolyzable GTP analog.
-
Measurement: Quantify the amount of [³⁵S]-GTPγS incorporated into the G-proteins.
-
Data Analysis: Plot the stimulated binding against the drug concentration to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.
Methodology for GHB Receptor Activity (Second Messenger Assay):
-
Assay Principle: Depending on the identified G-protein coupling of the GHB receptor, an appropriate second messenger assay (e.g., cAMP accumulation or calcium mobilization) should be employed.
-
Procedure: In cells expressing the GHB receptor, stimulate with varying concentrations of this compound and measure the corresponding change in the second messenger level.
-
Data Analysis: Generate dose-response curves to determine the EC50 and Emax values.
Expected Outcome: These functional assays will elucidate the nature and magnitude of the biological response elicited by this compound at its target receptors.
Visualizing the Experimental Workflow
The following diagram outlines the logical flow of the in vitro experimental validation process.
Caption: Workflow for the in vitro validation of the proposed mechanism.
Quantitative Data Summary: A Hypothetical Outlook
To provide a tangible framework for expected results, the following table presents hypothetical quantitative data that could be generated from the proposed experiments.
| Compound | GABA-B Receptor Binding Affinity (Ki, nM) | GABA-B Receptor Functional Potency (EC50, µM) | GHB Receptor Binding Affinity (Ki, nM) | GHB Receptor Functional Potency (EC50, µM) |
| Sodium Oxybate (Reference) | 500 | 100 | 50 | 10 |
| This compound (Hypothetical) | 750 | 150 | 80 | 15 |
Note: These values are purely illustrative and serve to demonstrate the type of data that would be generated to compare the pharmacological profiles of the two compounds.
Conclusion and Future Directions: Charting the Path Forward
This technical guide has laid out a comprehensive, albeit putative, mechanism of action for this compound, anchored in the established pharmacology of its structural analog, sodium oxybate. We have proposed that this compound likely acts as an agonist at both GABA-B and GHB receptors, and have provided a detailed roadmap for the experimental validation of this hypothesis.
The successful elucidation of the mechanism of action of this compound will be a significant step forward, potentially unlocking new therapeutic avenues. Future research should also focus on its pharmacokinetic profile, metabolic fate, and in vivo efficacy in relevant animal models of neurological disorders. The journey to fully understand this intriguing molecule is just beginning, and the path forward is paved with rigorous scientific inquiry.
References
- 1. 5-Hydroxypentanoic Acid Sodium Salt [myskinrecipes.com]
- 2. 5-Hydroxypentanoic Acid Sodium Salt | LGC Standards [lgcstandards.com]
- 3. 5-Hydroxypentanoic Acid SodiuM Salt | 37435-69-1 [chemicalbook.com]
- 4. This compound 95% | CAS: 37435-69-1 | AChemBlock [achemblock.com]
- 5. Sodium Oxybate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Sodium Oxybate? [synapse.patsnap.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Sodium oxybate - Wikipedia [en.wikipedia.org]
- 9. droracle.ai [droracle.ai]
- 10. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GABA receptor agonist - Wikipedia [en.wikipedia.org]
- 13. GABAB Receptors | GPCRs / 7-TM Receptors | Tocris Bioscience [tocris.com]
- 14. GHB receptor - Wikipedia [en.wikipedia.org]
- 15. grokipedia.com [grokipedia.com]
- 16. consensus.app [consensus.app]
- 17. drugs.com [drugs.com]
An In-depth Technical Guide to the Spectroscopic Data Analysis of Sodium 5-hydroxypentanoate
This guide provides a comprehensive, multi-technique approach to the spectroscopic analysis of Sodium 5-hydroxypentanoate (C₅H₉NaO₃), a molecule of interest in organic synthesis and pharmaceutical research.[1] As a bifunctional molecule featuring both a carboxylate and a primary alcohol, its structural elucidation demands a synergistic application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale to ensure robust and reliable characterization.
Introduction: The Analytical Imperative
This compound serves as a valuable building block, particularly in the synthesis of lactones and biodegradable polymers.[1] Its hydrophilic nature and low toxicity also make it a candidate for modifying drug solubility and stability.[1] Given these applications, unambiguous confirmation of its chemical structure and purity is paramount. This guide outlines a self-validating analytical workflow, demonstrating how complementary spectroscopic techniques provide a complete and confident structural profile.
The molecular structure, with its anionic carboxylate head, flexible aliphatic chain, and terminal hydroxyl group, presents distinct features for each analytical method. Our approach is to leverage these features in a cohesive strategy.
Caption: Chemical structure of this compound.
The Integrated Spectroscopic Workflow
Caption: Integrated workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the hydrogen and carbon environments within the molecule.
Expertise & Rationale
For a sodium salt, which is highly polar and likely water-soluble, Deuterium Oxide (D₂O) is the solvent of choice. It solubilizes the analyte without introducing interfering proton signals. The hydroxyl and any residual carboxylic acid protons will exchange with deuterium and thus become invisible in the ¹H NMR spectrum, which simplifies the analysis of the aliphatic chain.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of Deuterium Oxide (D₂O, 99.9 atom % D).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024) and a longer relaxation delay may be necessary.
¹H NMR Data Interpretation (Predicted)
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four methylene (CH₂) groups. The analysis is based on predicted data for the parent 5-hydroxypentanoic acid in D₂O.
-
δ ~3.5-3.6 ppm (Triplet, 2H): This signal corresponds to the methylene group adjacent to the hydroxyl group (δ-CH₂). It is deshielded by the electronegative oxygen and appears as a triplet due to coupling with the adjacent β-CH₂ protons.
-
δ ~2.1-2.2 ppm (Triplet, 2H): This signal represents the methylene group alpha (α-CH₂) to the carboxylate group. The electron-withdrawing effect of the carboxylate shifts it downfield. It appears as a triplet due to coupling with the adjacent β-CH₂ protons.
-
δ ~1.5-1.7 ppm (Multiplet, 2H): This signal corresponds to the methylene group gamma (γ-CH₂) to the carboxylate. It is expected to be a complex multiplet (a pentet or quintet) due to coupling with protons on both the β and δ carbons.
-
δ ~1.4-1.5 ppm (Multiplet, 2H): This signal represents the methylene group beta (β-CH₂) to the carboxylate. It will also be a multiplet, likely a pentet or quintet, due to coupling with the α and γ protons.
¹³C NMR Data Interpretation (Expected)
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals for the five carbon atoms in the molecule.
-
δ ~180-185 ppm: The carboxylate carbon (COO⁻). This carbon is significantly deshielded and appears at the far downfield end of the spectrum.[2]
-
δ ~60-65 ppm: The carbon bonded to the hydroxyl group (δ-CH₂). The electronegative oxygen atom causes a significant downfield shift.
-
δ ~35-40 ppm: The carbon alpha (α-CH₂) to the carboxylate group.
-
δ ~20-30 ppm: The remaining two aliphatic carbons (β-CH₂ and γ-CH₂). Specific assignment may require advanced 2D NMR techniques (like HSQC/HMBC), but their presence in this region confirms the length of the alkyl chain.
| Data Summary: Expected NMR Shifts | ¹H NMR (Predicted in D₂O) | ¹³C NMR (Expected) |
| Position | Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| Carboxylate (C=O) | N/A | ~180-185 |
| α-CH₂ | ~2.1-2.2 (t) | ~35-40 |
| β-CH₂ | ~1.4-1.5 (m) | ~20-30 |
| γ-CH₂ | ~1.5-1.7 (m) | ~20-30 |
| δ-CH₂ | ~3.5-3.6 (t) | ~60-65 |
FT-IR Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups, providing orthogonal validation to the NMR data.
Expertise & Rationale
For a solid salt, Attenuated Total Reflectance (ATR) is the preferred sampling technique. It requires minimal sample preparation and avoids complications associated with making KBr pellets (e.g., moisture absorption). The key diagnostic peaks will be the strong, characteristic stretches of the carboxylate anion and the broad O-H stretch of the alcohol. Unlike a carboxylic acid which shows a C=O stretch around 1710-1760 cm⁻¹, the carboxylate anion exhibits two distinct stretches due to resonance, which is a definitive indicator of the salt form.[3][4]
Experimental Protocol: FT-IR Analysis
-
Instrumentation: Use an FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid this compound powder onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
Data Interpretation (Expected)
-
~3200-3500 cm⁻¹ (Broad): This broad absorption is characteristic of the O-H stretching vibration of the alcohol group, involved in hydrogen bonding.[3]
-
~2850-2960 cm⁻¹ (Medium-Sharp): These peaks correspond to the symmetric and asymmetric C-H stretching of the methylene groups in the alkyl chain.
-
~1550-1610 cm⁻¹ (Strong): This is a critical diagnostic peak for the asymmetric stretching vibration of the carboxylate (COO⁻) group.[5] Its presence, and the absence of a C=O peak above 1700 cm⁻¹, confirms the deprotonated salt form.
-
~1400-1440 cm⁻¹ (Strong): This corresponds to the symmetric stretching vibration of the carboxylate (COO⁻) group.[3][5]
| Data Summary: Expected FT-IR Absorptions | |
| Wavenumber (cm⁻¹) | Assignment |
| ~3200-3500 | O-H Stretch (Alcohol) |
| ~2850-2960 | C-H Stretch (Aliphatic) |
| ~1550-1610 | COO⁻ Asymmetric Stretch |
| ~1400-1440 | COO⁻ Symmetric Stretch |
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the definitive molecular weight and offers further structural proof through the analysis of fragmentation patterns.
Expertise & Rationale
As an ionic, non-volatile compound, Electrospray Ionization (ESI) is the ideal ionization technique. It is a "soft" ionization method that allows the pre-formed ion in solution to be transferred to the gas phase with minimal fragmentation, ensuring the observation of an ion related to the intact molecule. Analysis in both positive and negative ion modes can provide complementary information. In negative ion mode, we expect to see the 5-hydroxypentanoate anion.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or a water/methanol mixture.
-
Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Data Acquisition (Negative Mode): Acquire the mass spectrum in negative ion mode. The primary ion of interest will be the [M-Na]⁻ anion.
-
Data Acquisition (Positive Mode): Acquire the mass spectrum in positive ion mode. One might observe adducts such as [M+H]⁺ (if a trace of acid is present) or [M+Na]⁺.
-
Tandem MS (MS/MS): To induce fragmentation, select the ion of interest (e.g., m/z 117) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
Data Interpretation (Expected)
-
Primary Ion: The molecular formula is C₅H₉NaO₃, with a molecular weight of 140.11 g/mol .[6] The parent acid (C₅H₁₀O₃) has a monoisotopic mass of 118.06 Da.[7] In negative mode ESI-MS, the expected primary ion is the 5-hydroxypentanoate anion [C₅H₉O₃]⁻ at a mass-to-charge ratio (m/z) of 117.05.
-
Fragmentation Analysis (from [M-Na]⁻ at m/z 117.05): Tandem MS would likely reveal key fragments that confirm the structure.
Caption: Plausible ESI-MS/MS fragmentation pathways.
| Data Summary: Expected Mass Spectrometry Peaks | ||
| m/z (Negative ESI) | Ion Formula | Interpretation |
| 117.05 | [C₅H₉O₃]⁻ | [M-Na]⁻ (Parent Anion) |
| 99.04 | [C₅H₇O₂]⁻ | Loss of H₂O from parent anion |
| 73.06 | [C₄H₉O]⁻ | Loss of CO₂ from parent anion |
Conclusion: A Triad of Corroborating Evidence
The structural elucidation of this compound is confidently achieved through the strategic integration of NMR, FT-IR, and Mass Spectrometry. NMR spectroscopy provides the definitive carbon-hydrogen framework and connectivity. FT-IR serves as a rapid and unequivocal confirmation of the critical carboxylate and hydroxyl functional groups, verifying the salt form of the molecule. Finally, mass spectrometry confirms the molecular weight and provides substructural evidence through predictable fragmentation patterns. Together, these three techniques form a self-validating system, providing the high degree of certainty required in research and development settings.
References
- 1. 5-Hydroxypentanoic Acid Sodium Salt [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
- 6. This compound | C5H9NaO3 | CID 23695195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Hydroxypentanoic acid | C5H10O3 | CID 25945 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Sodium 5-hydroxypentanoate
This guide provides a comprehensive technical overview of Sodium 5-hydroxypentanoate, a versatile molecule with significant potential in chemical synthesis and pharmaceutical sciences. Designed for researchers, chemists, and drug development professionals, this document moves beyond basic data to explore the causality behind its properties and the practical application of this knowledge in a laboratory setting.
Core Molecular Identity and Physicochemical Characteristics
This compound (CAS RN: 37435-69-1) is the sodium salt of 5-hydroxypentanoic acid.[1][2] This bifunctional molecule, containing both a terminal hydroxyl group and a carboxylate salt, possesses a unique hydrophilic character that underpins many of its applications.[3][4] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 37435-69-1 | [1][5] |
| Molecular Formula | C₅H₉NaO₃ | [1][6][7] |
| Molecular Weight | 140.11 g/mol | [1][3] |
| IUPAC Name | sodium;5-hydroxypentanoate | [1][6] |
| Synonyms | Sodium 5-hydroxyvalerate, 5-Hydroxypentanoic acid sodium salt | [5][7] |
| Appearance | White to off-white solid | [2][5] |
| Melting Point | 162-164 °C | [5] |
| pKa (of parent acid) | ~4.5 | [8] |
| Solubility | Slightly soluble in DMSO (with heating) and Methanol | [5] |
| Storage | Room temperature, dry, inert atmosphere | [3][5] |
The presence of the terminal hydroxyl group and the ionic carboxylate makes the molecule significantly water-soluble. The pKa of the parent carboxylic acid, approximately 4.5, is a critical parameter.[8] This indicates that in aqueous solutions with a pH above ~6.5, the molecule will exist almost exclusively in its deprotonated, anionic (carboxylate) form, enhancing its utility in physiological and aqueous formulations.
Synthesis, Reactivity, and Mechanistic Considerations
The chemical behavior of this compound is dictated by the interplay between its two functional groups. It exists in a pH-dependent equilibrium with its free acid form, 5-hydroxypentanoic acid, and the corresponding cyclic ester, δ-valerolactone.
Protocol: Synthesis via Ring-Opening of δ-Valerolactone
This protocol describes a reliable, high-yield synthesis of this compound from a commercially available precursor. The choice of a slight molar excess of sodium hydroxide ensures the complete consumption of the lactone starting material.
Materials:
-
Tetrahydro-2H-pyran-2-one (δ-valerolactone, 1.0 g, 10 mmol)
-
Sodium Hydroxide (NaOH, 0.44 g, 11 mmol)
-
90% Ethanol (23 mL)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve NaOH in 90% ethanol.
-
Addition of Lactone: Add the δ-valerolactone to the ethanolic NaOH solution.
-
Heating: Heat the reaction mixture to 80°C and maintain stirring for 30 minutes. The elevated temperature accelerates the saponification (ring-opening) of the cyclic ester.
-
Equilibration: Remove the heat source and continue stirring at room temperature for 2 hours to ensure the reaction proceeds to completion.
-
Isolation: Remove the excess solvent (ethanol and water) via rotary evaporation under reduced pressure. The resulting white solid is this compound, which can be obtained in quantitative yield.[5]
Key Reactivity Profile
-
Intramolecular Cyclization: Upon acidification (pH < pKa), the protonated 5-hydroxypentanoic acid can undergo a reversible intramolecular esterification (cyclization) to form δ-valerolactone, especially when heated. This equilibrium is a critical consideration in formulation and storage.
-
Precursor for Polymerization: The parent lactone, δ-valerolactone, is a valuable monomer for the synthesis of biodegradable aliphatic polyesters, such as poly(δ-valerolactone), via ring-opening polymerization (ROP).[4][9][10] The availability of a straightforward route to the monomer's precursor salt highlights its importance in materials science.
Analytical and Spectroscopic Characterization
Accurate characterization of this compound is essential for quality control and research applications. A combination of spectroscopic and chromatographic techniques provides a complete analytical profile.
Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR (D₂O) | δ ~3.5 (t, 2H, -CH₂-OH), δ ~2.2 (t, 2H, -CH₂-COO⁻), δ ~1.5-1.6 (m, 4H, -CH₂-CH₂-) |
| ¹³C NMR (D₂O) | δ ~180-185 (C=O), δ ~60-65 (-CH₂-OH), δ ~20-40 (aliphatic carbons) |
| FTIR (KBr, cm⁻¹) | ~3400 (broad, O-H stretch), ~2950 (C-H stretch), ~1550-1610 (strong, carboxylate C=O asymmetric stretch), ~1400-1450 (carboxylate symmetric stretch) |
| MS (ESI⁻) | m/z 117.05 [M-Na]⁻ (corresponding to the 5-hydroxypentanoate anion) |
Protocol: Quantitative Analysis by LC-MS/MS
For quantification in complex matrices like plasma or formulation buffers, a robust LC-MS/MS method is required. The following protocol is a validated approach adapted from methodologies for similar short-chain hydroxy fatty acids.[12] It relies on detecting the parent acid after sample acidification.
Objective: To quantify 5-hydroxypentanoic acid in human plasma.
Workflow:
1. Sample Preparation: a. To 50 µL of plasma, add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte). b. Add 200 µL of acetonitrile to precipitate proteins. c. Vortex mix for 1 minute, then centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to a clean vial for analysis.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Phenomenex Luna C18).[12]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.[12]
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Rationale: The acidic mobile phase ensures the analyte is in its protonated, less polar form (5-hydroxypentanoic acid), which is retained on the C18 stationary phase.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Negative (ESI⁻).
-
Rationale: The carboxylic acid readily loses a proton in the ESI source, forming a stable [M-H]⁻ ion for detection.
-
MRM Transitions:
-
Analyte: Q1: 117.1 -> Q3: (Fragment ion, e.g., loss of H₂O or CO₂).
-
Internal Standard: Corresponding transition for the IS.
-
-
Validation: The method should be validated for linearity, accuracy, precision, recovery, and matrix effects according to regulatory guidance.[12]
Utility in Pharmaceutical Research and Development
The unique bifunctional and hydrophilic nature of this compound makes it a valuable entity in drug development, primarily as a building block or formulation aid.[3][8]
-
Solubility Enhancement: As a sodium salt of a hydrophilic acid, it can be used as a counter-ion to form salts with basic (cationic) active pharmaceutical ingredients (APIs). This strategy is frequently employed to improve the aqueous solubility and dissolution rate of poorly soluble drugs.
-
Prodrug and Linker Technology: The terminal hydroxyl group provides a reactive handle for covalent modification. It can be incorporated as a hydrophilic linker in prodrug design or bioconjugation. The goal is often to modify the pharmacokinetic profile of a parent drug, for instance, by improving its water solubility for intravenous administration or altering its distribution and metabolism.[8]
Conclusion
This compound is more than a simple chemical reagent; it is a versatile platform molecule whose value is derived from its well-defined physicochemical properties. A thorough understanding of its synthesis, reactivity, and analytical profile enables researchers to leverage its dual functionality for applications ranging from the creation of advanced biodegradable polymers to the sophisticated modification of pharmaceutical agents. This guide provides the foundational knowledge and practical protocols necessary for its effective application in a modern research and development environment.
References
- 1. This compound | C5H9NaO3 | CID 23695195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 5-Hydroxypentanoic Acid Sodium Salt [myskinrecipes.com]
- 4. Fast and controlled ring-opening polymerization of δ-valerolactone catalyzed by benzoheterocyclic urea/MTBD catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. 5-Hydroxypentanoic Acid SodiuM Salt | 37435-69-1 [chemicalbook.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 5-Hydroxypentanoic Acid Sodium Salt | CymitQuimica [cymitquimica.com]
- 8. 5-Hydroxypentanoic acid | 13392-69-3 | Benchchem [benchchem.com]
- 9. Green and sustainable synthesis of poly(δ-valerolactone) with a TBD catalyzed ring-opening polymerization reaction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. digitalcommons.csbsju.edu [digitalcommons.csbsju.edu]
- 11. 5-Hydroxypentanoic Acid SodiuM Salt(37435-69-1) 1H NMR spectrum [chemicalbook.com]
- 12. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Sodium 5-Hydroxypentanoate as a Monomer for Polyhydroxyalkanoates
For: Researchers, scientists, and drug development professionals
Introduction: A Novel Monomer for Advanced Biocompatible Polymers
Polyhydroxyalkanoates (PHAs) are a class of biodegradable and biocompatible polyesters synthesized by various microorganisms.[1] Their diverse structures and properties make them highly attractive for biomedical applications, including drug delivery systems, tissue engineering scaffolds, and medical implants.[1][2] Sodium 5-hydroxypentanoate, a salt of 5-hydroxyvaleric acid, presents itself as a promising monomer for the synthesis of a specific type of PHA, poly(5-hydroxypentanoate), also known as poly(5-hydroxyvalerate). This polymer offers a unique combination of flexibility and biodegradability, making it a compelling candidate for advanced therapeutic applications. This guide provides a comprehensive overview of the synthesis, purification, and characterization of poly(5-hydroxypentanoate) from its monomer precursor, with a focus on both chemical and enzymatic polymerization routes.
Chemical Synthesis: Ring-Opening Polymerization of δ-Valerolactone
The most common and efficient method for synthesizing poly(5-hydroxypentanoate) is through the ring-opening polymerization (ROP) of δ-valerolactone, the cyclic ester of 5-hydroxypentanoic acid. This approach allows for good control over the molecular weight and architecture of the resulting polymer.
Causality of Experimental Choices in ROP
The selection of the initiator and catalyst is critical in ROP. The initiator, often an alcohol, determines the nature of the polymer end-groups and influences the initiation rate. The catalyst, typically a metal complex or an organocatalyst, facilitates the nucleophilic attack on the lactone ring, enabling polymerization to proceed at a reasonable rate and with high conversion. The reaction temperature is a crucial parameter that affects both the polymerization rate and the potential for side reactions, such as transesterification, which can broaden the molecular weight distribution.
Experimental Workflow: ROP of δ-Valerolactone
Caption: Workflow for the chemical synthesis of poly(5-hydroxypentanoate) via ring-opening polymerization of δ-valerolactone.
Detailed Protocol: ROP of δ-Valerolactone using Tin(II) Octoate
Materials:
-
δ-Valerolactone (distilled prior to use)
-
Tin(II) octoate (Sn(Oct)₂)
-
Benzyl alcohol (initiator, dried over molecular sieves)
-
Toluene (anhydrous)
-
Methanol (for quenching)
-
Hexane (for precipitation)
-
Chloroform (for dissolution)
-
Nitrogen or Argon gas (high purity)
-
Standard Schlenk line glassware
Procedure:
-
Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, add the desired amount of distilled δ-valerolactone and anhydrous toluene to the flask. The monomer-to-solvent ratio can be adjusted to control the reaction concentration.
-
Initiator and Catalyst Addition: Add the initiator, benzyl alcohol, to the reaction mixture. The monomer-to-initiator ratio will determine the theoretical molecular weight of the polymer. Subsequently, add the catalyst, tin(II) octoate. A typical monomer-to-catalyst ratio is between 500:1 and 1000:1.
-
Polymerization: Immerse the flask in a preheated oil bath at 110-130°C and stir the reaction mixture. The polymerization time can range from 4 to 24 hours, depending on the desired conversion and molecular weight.
-
Quenching: After the desired reaction time, cool the flask to room temperature and quench the polymerization by adding a small amount of acidified methanol.
-
Polymer Precipitation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as cold hexane, while stirring vigorously.
-
Purification: Collect the precipitated polymer by filtration. To further purify, dissolve the polymer in a minimal amount of chloroform and re-precipitate it in cold hexane. Repeat this dissolution-precipitation step two more times to ensure the removal of unreacted monomer and catalyst residues.
-
Drying: Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
Enzymatic Synthesis: A Green Chemistry Approach
Enzymatic polymerization offers a more environmentally friendly alternative to chemical synthesis, often proceeding under milder reaction conditions and with high selectivity. Lipases are commonly employed for the ring-opening polymerization of lactones.[3]
Causality of Experimental Choices in Enzymatic ROP
The choice of enzyme is paramount, with immobilized lipases like Candida antarctica lipase B (CALB), commercially known as Novozym 435, being highly effective.[4] The reaction medium can be a solvent or solvent-free (bulk polymerization). The temperature is optimized to ensure high enzyme activity without causing denaturation. The removal of water is crucial in polycondensation reactions to drive the equilibrium towards polymer formation.
Experimental Workflow: Enzymatic ROP of δ-Valerolactone
Caption: Workflow for the enzymatic synthesis of poly(5-hydroxypentanoate) via ring-opening polymerization of δ-valerolactone.
Detailed Protocol: Enzymatic ROP of δ-Valerolactone
Materials:
-
δ-Valerolactone (distilled prior to use)
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Toluene (anhydrous)
-
Hexane (for precipitation)
-
Chloroform (for dissolution)
-
Molecular sieves
Procedure:
-
Reactor Setup: In a dry flask, add δ-valerolactone, anhydrous toluene (optional, for solution polymerization), and the immobilized lipase. The enzyme loading is typically 5-10% (w/w) of the monomer.
-
Polymerization: Place the flask in a shaker incubator at a controlled temperature, typically between 60°C and 90°C. The reaction time can vary from 24 to 72 hours. For polycondensation reactions of 5-hydroxyvaleric acid, a vacuum is often applied to remove the water byproduct.
-
Enzyme Removal: After the reaction, dissolve the mixture in chloroform and remove the immobilized enzyme by filtration.
-
Polymer Precipitation: Precipitate the polymer by adding the filtrate to a large volume of cold hexane with stirring.
-
Purification: Collect the polymer by filtration and purify by re-dissolving in chloroform and re-precipitating in hexane.
-
Drying: Dry the purified polymer under vacuum until a constant weight is achieved.
Purification of Poly(5-hydroxypentanoate)
Thorough purification is essential to remove any residual monomer, catalyst, or initiator, which could affect the polymer's properties and biocompatibility.
Detailed Protocol: Polymer Purification
-
Initial Precipitation: After quenching the polymerization, pour the reaction mixture into a 10-fold excess of a non-solvent (e.g., hexane or methanol) with vigorous stirring.
-
Filtration: Collect the precipitated white polymer using a Buchner funnel and wash it with fresh non-solvent.
-
Dissolution and Re-precipitation: Dissolve the crude polymer in a minimal amount of a good solvent (e.g., chloroform or tetrahydrofuran). Once fully dissolved, re-precipitate the polymer by slowly adding the solution to a 10-fold excess of the non-solvent with stirring.
-
Repeat: Repeat the dissolution and re-precipitation step at least two more times to ensure high purity.
-
Final Drying: Dry the purified polymer in a vacuum oven at a temperature below its melting point for at least 24 hours or until a constant weight is obtained.
Characterization of Poly(5-hydroxypentanoate)
A comprehensive characterization of the synthesized polymer is crucial to determine its molecular weight, structure, and thermal properties, which in turn dictate its suitability for specific applications.
Molecular Weight Determination by Gel Permeation Chromatography (GPC)
Principle: GPC, also known as Size Exclusion Chromatography (SEC), separates polymer molecules based on their hydrodynamic volume in solution. This allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Protocol:
-
Sample Preparation: Prepare polymer solutions at a concentration of 1-2 mg/mL in a suitable mobile phase (e.g., tetrahydrofuran - THF or chloroform).[5] Allow the polymer to dissolve completely, which may take several hours.[5] Filter the solution through a 0.2 µm PTFE filter before injection.[5][6]
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns suitable for the expected molecular weight range of the polymer.
-
Analysis: Calibrate the system using polystyrene standards. Inject the polymer solution and analyze the resulting chromatogram to determine Mn, Mw, and PDI.
| Property | Description | Typical Values for Poly(5-HP) |
| Mn ( g/mol ) | Number-average molecular weight | 10,000 - 100,000 |
| Mw ( g/mol ) | Weight-average molecular weight | 15,000 - 200,000 |
| PDI (Mw/Mn) | Polydispersity index | 1.1 - 2.5 |
Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H NMR spectroscopy provides detailed information about the chemical structure of the polymer, confirming the successful polymerization and allowing for the identification of end-groups.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the polymer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).[7][8] Ensure the sample is completely dissolved and free of any solid particles.
-
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher NMR spectrometer.
-
Analysis: The characteristic peaks for poly(5-hydroxypentanoate) are typically observed at:
-
~4.08 ppm (triplet, -CH₂-O-CO-)
-
~2.34 ppm (triplet, -CO-CH₂-)
-
~1.65 ppm (multiplet, -CO-CH₂-CH₂-CH₂-CH₂-O-CO-)[5]
-
Thermal Properties by Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the glass transition temperature (Tg), melting temperature (Tm), and crystallinity (Xc).[9][10]
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.
-
Instrumentation: Use a DSC instrument calibrated with indium.
-
Analysis: Subject the sample to a heat-cool-heat cycle under a nitrogen atmosphere. A typical cycle involves heating from -80°C to 100°C at a rate of 10°C/min, cooling to -80°C at 10°C/min, and then reheating to 100°C at 10°C/min. The data from the second heating scan is typically used to determine the thermal properties, as it reflects the properties of the material after erasing its previous thermal history.[9]
| Property | Description | Typical Values for Poly(5-HP) |
| Tg (°C) | Glass transition temperature | -60 to -50 |
| Tm (°C) | Melting temperature | 50 to 60 |
| Xc (%) | Degree of crystallinity | 30 - 50 |
Applications in Drug Development
The favorable properties of poly(5-hydroxypentanoate), such as its low glass transition temperature, flexibility, and biodegradability, make it an excellent candidate for various drug delivery applications. It can be formulated into nanoparticles, microparticles, and implants for the controlled release of therapeutic agents. Its biocompatibility ensures minimal adverse reactions upon administration.
Conclusion
This compound is a valuable monomer for the synthesis of poly(5-hydroxypentanoate), a biodegradable and biocompatible polymer with significant potential in the pharmaceutical and biomedical fields. This guide has provided detailed protocols for the chemical and enzymatic synthesis, purification, and characterization of this promising polymer. By understanding the principles behind the experimental choices and following these established methodologies, researchers can effectively produce and evaluate poly(5-hydroxypentanoate) for their specific drug development needs.
References
- 1. MATS347 Composites Design and Manufacture [ecm-academics.plymouth.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. resolvemass.ca [resolvemass.ca]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. How To [chem.rochester.edu]
- 9. mdpi.com [mdpi.com]
- 10. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
Sodium 5-Hydroxypentanoate: A Versatile Precursor in Modern Pharmaceutical Synthesis
Introduction: Unveiling the Potential of a Bifunctional Building Block
In the landscape of pharmaceutical synthesis, the strategic selection of precursors is paramount to the efficiency, scalability, and ultimate success of a drug development program. Sodium 5-hydroxypentanoate, the sodium salt of 5-hydroxypentanoic acid, has emerged as a valuable and versatile bifunctional building block. Its linear five-carbon backbone, terminated by a carboxylate and a primary alcohol, offers two distinct points for chemical modification, making it an ideal component in the construction of complex molecular architectures.
This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis. We will delve into its role as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) and as a monomer for biodegradable polymers in advanced drug delivery systems. Through detailed protocols and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage the full potential of this precursor.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a precursor is fundamental to its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₉NaO₃ | --INVALID-LINK-- |
| Molecular Weight | 140.11 g/mol | --INVALID-LINK-- |
| CAS Number | 37435-69-1 | --INVALID-LINK-- |
| Appearance | White to off-white solid | Generic supplier data |
| Solubility | Soluble in water and polar protic solvents | Inferred from structure |
Core Application I: Linker Technology in PROTAC Synthesis
PROTACs represent a revolutionary therapeutic modality that co-opts the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer; its length, flexibility, and chemical nature are critical determinants of the efficacy of the PROTAC. 5-Hydroxypentanoic acid is an exemplary linker precursor, offering a straightforward and adaptable scaffold.[1][2][3]
A notable application of 5-hydroxypentanoic acid is in the synthesis of PROTAC AR-V7 degrader-1 , a molecule designed to target the androgen receptor splice variant 7 (AR-V7), a key driver of resistance in castration-resistant prostate cancer.[1][2]
Workflow for PROTAC Synthesis Incorporating a 5-Hydroxypentanoate Linker
The following diagram illustrates the general workflow for constructing a PROTAC, highlighting the integration of the 5-hydroxypentanoate linker.
Caption: General workflow for PROTAC synthesis.
Protocol: Synthesis of a Warhead-Linker Intermediate using 5-Hydroxypentanoic Acid
This protocol provides a representative method for the initial coupling of 5-hydroxypentanoic acid to a target protein ligand ("warhead") bearing a suitable functional group (e.g., an amine or alcohol) for ester or amide bond formation.
Materials:
-
5-Hydroxypentanoic acid
-
Warhead molecule with a reactive handle (e.g., amine, alcohol)
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the warhead molecule (1.0 eq) and 5-hydroxypentanoic acid (1.2 eq) in anhydrous DCM. If solubility is an issue, a minimal amount of anhydrous DMF can be added.
-
Addition of Coupling Agents: To the stirred solution at 0 °C (ice bath), add DMAP (0.1 eq) followed by the slow, portion-wise addition of DCC (1.2 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient to afford the desired warhead-linker conjugate.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, which can hydrolyze the activated ester intermediate.
-
DCC/DMAP: A widely used and efficient coupling system for forming ester or amide bonds. DCC activates the carboxylic acid, and DMAP catalyzes the reaction.
-
0 °C to Room Temperature: The initial cooling helps to control the exothermic reaction upon addition of the coupling agent. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion.
-
Aqueous Work-up: The sodium bicarbonate wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer.
Core Application II: Monomer for Biodegradable Polymers in Drug Delivery
The biocompatibility and biodegradability of polymers are critical for their use in drug delivery systems. Polyesters derived from hydroxy acids are a prominent class of such materials. 5-Hydroxypentanoic acid can undergo intramolecular esterification (lactonization) to form δ-valerolactone, a cyclic ester that can be polymerized via ring-opening polymerization to yield poly(δ-valerolactone) (PVL).[4] PVL is a biodegradable and biocompatible polyester with applications in controlled drug release and tissue engineering.
Reaction Pathway: Lactonization of 5-Hydroxypentanoic Acid
The cyclization of 5-hydroxypentanoic acid to δ-valerolactone is typically acid-catalyzed.
Caption: Lactonization of 5-hydroxypentanoic acid.
Protocol: Synthesis of δ-Valerolactone from Benzyl 5-Hydroxypentanoate
This protocol details a two-step synthesis of δ-valerolactone, proceeding through a benzyl ester intermediate. This approach can be advantageous for purification and handling.[4]
Step 1: Synthesis of Benzyl 5-Hydroxypentanoate
Materials:
-
δ-Valerolactone
-
Benzyl alcohol
-
Titanium (IV) isopropoxide (catalyst)
-
Toluene
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine δ-valerolactone (1.0 eq), benzyl alcohol (1.2 eq), and toluene.
-
Catalyst Addition: Add titanium (IV) isopropoxide (0.05 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield benzyl 5-hydroxypentanoate.
Step 2: Intramolecular Cyclization to δ-Valerolactone
Materials:
-
Benzyl 5-hydroxypentanoate
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve benzyl 5-hydroxypentanoate (1.0 eq) in toluene.
-
Catalyst Addition: Add a catalytic amount of p-TsOH (0.05 eq).
-
Azeotropic Distillation: Heat the mixture to reflux and collect the water and benzyl alcohol in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the reaction progress by TLC until all the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and wash with saturated aqueous sodium bicarbonate to neutralize the acid catalyst.
-
Extraction: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude δ-valerolactone by distillation or column chromatography.
Conclusion and Future Perspectives
This compound is a precursor with significant, yet not fully exploited, potential in pharmaceutical synthesis. Its established role as a versatile linker in PROTAC development is a testament to its utility in modern drug discovery paradigms.[1][2][3] Furthermore, its accessibility and straightforward conversion to δ-valerolactone position it as a key monomer for the creation of next-generation biodegradable polymers for advanced drug delivery applications.[4] As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic application of such bifunctional building blocks will undoubtedly play an increasingly crucial role in the efficient and innovative synthesis of novel pharmaceutical agents.
References
Application Notes and Protocols: Sodium 5-hydroxypentanoate in Controlled Drug Delivery Systems
Abstract
The development of biocompatible and biodegradable polymers is paramount in the advancement of controlled drug delivery systems. Sodium 5-hydroxypentanoate, a salt of 5-hydroxypentanoic acid (also known as 5-hydroxyvaleric acid), serves as a valuable precursor to poly(δ-valerolactone) (PVL), an aliphatic polyester with significant potential in this field. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound for the synthesis of PVL and its subsequent formulation into controlled drug delivery vehicles. We will explore the underlying scientific principles, provide detailed experimental protocols, and discuss the characterization and application of these systems.
Introduction: The Rationale for Poly(δ-valerolactone) in Drug Delivery
Aliphatic polyesters are a cornerstone of biodegradable medical devices and drug delivery systems due to their susceptibility to hydrolysis into biocompatible monomers.[1][2] Poly(δ-valerolactone) (PVL), derived from the ring-opening polymerization (ROP) of δ-valerolactone (the cyclic ester of 5-hydroxypentanoic acid), is a semi-crystalline polyester that offers a unique combination of properties making it an attractive candidate for controlled drug release.[3][4] Its hydrophobic nature makes it suitable for encapsulating poorly water-soluble drugs, while its biodegradability ensures its clearance from the body after fulfilling its therapeutic function.[3][5]
The journey from this compound to a functional drug delivery system involves several key stages, each offering opportunities for precise control over the final product's characteristics. This guide will walk you through this process, from the synthesis of the foundational polymer to the formulation and evaluation of drug-loaded nanoparticles.
From Salt to Polymer: Synthesis of Poly(δ-valerolactone)
This compound can be converted to its lactone form, δ-valerolactone, which is the direct monomer for polymerization. The most common and controlled method for synthesizing PVL is the ring-opening polymerization (ROP) of δ-valerolactone.[5][6] To ensure the biocompatibility of the final polymer, it is crucial to use catalysts that are non-toxic or can be easily removed.
Synthesis of δ-valerolactone from this compound
A general method for the synthesis of δ-valerolactone from its corresponding hydroxy acid salt involves acidification followed by cyclization.
Ring-Opening Polymerization (ROP) of δ-valerolactone
The ROP of δ-valerolactone can be initiated by various catalysts. For biomedical applications, metal-free catalysts are highly desirable to avoid potential toxicity.[4]
This protocol describes a bulk polymerization method using boric acid as a non-toxic catalyst.[4]
Materials:
-
δ-valerolactone (purified by distillation)
-
Boric acid (B(OH)₃)
-
Benzyl alcohol (BnOH) (initiator)
-
Toluene
-
Methanol
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add δ-valerolactone, benzyl alcohol (as initiator, the monomer-to-initiator ratio will determine the target molecular weight), and boric acid (catalyst).
-
Heat the mixture with stirring to the desired reaction temperature (e.g., 120-140 °C).
-
Monitor the polymerization progress by periodically taking small aliquots and analyzing the monomer conversion by ¹H NMR.
-
Once the desired conversion is reached, cool the reaction mixture to room temperature.
-
Dissolve the viscous product in a minimal amount of toluene.
-
Precipitate the polymer by slowly adding the toluene solution to an excess of cold methanol with vigorous stirring.
-
Collect the precipitated poly(δ-valerolactone) by filtration and dry it under vacuum until a constant weight is achieved.
Enzymatic polymerization offers a green and highly specific alternative for synthesizing PVL, often proceeding under milder conditions.[7] Lipases are commonly employed for this purpose.
Materials:
-
δ-valerolactone
-
Immobilized lipase (e.g., Novozym 435, a lipase from Candida antarctica)
-
Toluene (anhydrous)
-
Methanol
Procedure:
-
In a dry reaction vessel, dissolve δ-valerolactone in anhydrous toluene.
-
Add the immobilized lipase to the solution.
-
Incubate the mixture at a specific temperature (e.g., 60-80 °C) with gentle agitation.
-
Monitor the reaction as described in Protocol 2.2.1.
-
After the desired polymerization time, separate the enzyme by filtration.
-
Precipitate the polymer from the filtrate by adding it to cold methanol.
-
Collect and dry the PVL as previously described.
Figure 1. ROP of δ-valerolactone.
Formulation of Poly(δ-valerolactone) Nanoparticles for Drug Delivery
Nanoparticles offer several advantages for drug delivery, including improved solubility of hydrophobic drugs, protection of the drug from degradation, and the potential for targeted delivery.[8] Nanoprecipitation is a straightforward and widely used method for preparing PVL nanoparticles.[9][10]
Protocol 3.1: Nanoprecipitation of PVL Nanoparticles
This protocol outlines the preparation of drug-loaded PVL nanoparticles using the nanoprecipitation method.
Materials:
-
Poly(δ-valerolactone) (synthesized as per Section 2)
-
Hydrophobic drug of interest
-
Acetone (or another suitable water-miscible organic solvent)
-
Deionized water
-
Surfactant/stabilizer (e.g., Pluronic F68, polyvinyl alcohol (PVA))
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PVL and the hydrophobic drug in acetone.
-
Aqueous Phase Preparation: Dissolve the surfactant in deionized water.
-
Nanoprecipitation: Under moderate magnetic stirring, add the organic phase dropwise to the aqueous phase. The rapid diffusion of acetone into the aqueous phase causes the polymer and drug to precipitate, forming nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension (e.g., overnight at room temperature) to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection: The resulting nanoparticle suspension can be used directly or the nanoparticles can be collected by ultracentrifugation, washed with deionized water to remove excess surfactant, and then lyophilized for long-term storage.
Figure 2. Nanoprecipitation workflow.
Characterization of Drug-Loaded Nanoparticles
Thorough characterization of the formulated nanoparticles is essential to ensure their quality and predict their in vivo performance.
| Parameter | Method(s) | Typical Expected Results for PVL Nanoparticles |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100-300 nm with a PDI < 0.2 for monodisperse samples |
| Morphology | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) | Spherical shape with a smooth surface |
| Surface Charge (Zeta Potential) | DLS with an electrode | Negative zeta potential (typically -10 to -30 mV) indicating colloidal stability |
| Drug Loading Content (DLC) and Encapsulation Efficiency (EE) | UV-Vis Spectroscopy, HPLC | Varies depending on the drug and formulation parameters. EE can range from 50-90%. |
Protocol 4.1: Determination of Drug Loading and Encapsulation Efficiency
-
Separate the nanoparticles from the aqueous suspension by ultracentrifugation.
-
Measure the amount of free, unencapsulated drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100
-
In Vitro Drug Release Studies
In vitro drug release studies are crucial for evaluating the controlled release properties of the formulation. The release of the drug from PVL nanoparticles is primarily governed by diffusion and polymer degradation.
Protocol 5.1: In Vitro Drug Release Assay
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS) at a physiological pH of 7.4 and a lower pH (e.g., 5.5) to simulate the tumor microenvironment or endosomal compartments.
-
Incubate the suspension at 37 °C with gentle agitation.
-
At predetermined time intervals, withdraw an aliquot of the release medium.
-
Separate the nanoparticles from the medium (e.g., by centrifugation or using a dialysis membrane).
-
Quantify the amount of released drug in the medium using a suitable analytical technique.
-
Replenish the withdrawn volume with fresh release medium to maintain sink conditions.
-
Plot the cumulative percentage of drug released as a function of time.
Mechanisms of Drug Release: Biodegradation of Poly(δ-valerolactone)
The long-term release of drugs from PVL matrices is closely linked to the polymer's degradation. PVL, being an aliphatic polyester, undergoes degradation primarily through two mechanisms:
-
Hydrolytic Degradation: The ester bonds in the polymer backbone are susceptible to hydrolysis in an aqueous environment.[11] This process leads to a decrease in the polymer's molecular weight and eventually to the release of the encapsulated drug. The rate of hydrolysis can be influenced by the pH of the surrounding medium.
-
Enzymatic Degradation: In vivo, enzymes such as lipases can accelerate the degradation of polyesters.[12][13] This enzymatic action can lead to a more rapid drug release in specific biological environments where these enzymes are present.
Figure 3. Drug release from PVL.
Biocompatibility and In Vivo Considerations
PVL is generally considered to be biocompatible, with its degradation products being non-toxic.[3][14] However, as with any new formulation, it is essential to conduct in vitro cytotoxicity studies (e.g., MTT assay) on relevant cell lines to confirm the safety of the drug-loaded nanoparticles. Subsequent in vivo studies in appropriate animal models are necessary to evaluate the pharmacokinetic profile, biodistribution, and therapeutic efficacy of the formulation.
Conclusion
This compound is a versatile starting material for the synthesis of poly(δ-valerolactone), a promising biodegradable polyester for controlled drug delivery applications. Through controlled polymerization and formulation techniques such as nanoprecipitation, it is possible to create sophisticated drug delivery systems with tailored properties. The protocols and information provided in this guide offer a solid foundation for researchers to explore the potential of PVL in developing novel and effective therapeutic solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Poly(delta-valerolactone): Properties, Synthesis and Applications in Drug Carrier Systems_Chemicalbook [chemicalbook.com]
- 4. Molecular Level Structure of Biodegradable Poly(Delta-Valerolactone) Obtained in the Presence of Boric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Controllable Ring-opening Polymerization of <italic style="font-style: italic">δ</italic>-Valerolactone Catalyzed by Quinolinyl-Urea/MTBD Systems [cjps.org]
- 7. Biocatalytic Synthesis of Poly(δ-Valerolactone) Using a Thermophilic Esterase from Archaeoglobus fulgidus as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Enzymatic Degradation Behavior of Self-Degradable Lipase-Embedded Aliphatic and Aromatic Polyesters and Their Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Poly(δ-valerolactone-co-allyl-δ-valerolactone) cross-linked microparticles: Formulation, characterization and biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Sodium 5-Hydroxypentanoate as a Versatile Linker for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. These bifunctional molecules consist of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the choice of ligands determines the PROTAC's specificity, the linker is far from a passive spacer. Its length, rigidity, solubility, and attachment points critically influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately dictating the efficiency and selectivity of protein degradation.
This application note explores the utility of sodium 5-hydroxypentanoate, a simple yet effective building block, for constructing flexible, hydrophilic linkers in PROTAC development. We will delve into the rationale for its use, provide detailed protocols for its incorporation into a PROTAC scaffold, and discuss key analytical techniques for characterization.
The Rationale for Employing 5-Hydroxypentanoic Acid-Based Linkers
The selection of a linker is a crucial step in optimizing PROTAC performance. While complex linkers containing polyethylene glycol (PEG) or rigid aliphatic chains are common, simple aliphatic chains derived from molecules like 5-hydroxypentanoic acid offer distinct advantages:
-
Flexibility: The pentyl chain provides significant conformational flexibility, allowing the two ends of the PROTAC to adopt an optimal orientation for inducing the proximity of the target protein and the E3 ligase. This can be particularly advantageous when the optimal binding poses for ternary complex formation are unknown.
-
Hydrophilicity: The presence of a terminal carboxylate (or the precursor carboxylic acid) can improve the overall solubility of the PROTAC molecule, a common challenge in PROTAC development that can limit bioavailability and cell permeability.
-
Chemical Tractability: 5-Hydroxypentanoic acid possesses two distinct functional groups—a primary alcohol and a carboxylic acid. This bifunctionality allows for straightforward, sequential conjugation to the E3 ligase ligand and the target protein ligand using well-established chemical reactions, such as esterification, amidation, and etherification.
-
Vectorial Synthesis: The differential reactivity of the hydroxyl and carboxyl groups enables a controlled, step-by-step synthesis, minimizing the formation of undesired byproducts.
PROTAC Synthesis Strategy Using a 5-Hydroxypentanoate Linker
The general strategy for incorporating a 5-hydroxypentanoate-derived linker involves a modular, stepwise approach. The following diagram illustrates the conceptual workflow:
Caption: Conceptual workflow for PROTAC synthesis.
Detailed Protocols
Disclaimer: These protocols are intended as a general guide. Specific reaction conditions, including stoichiometry, temperature, and reaction times, may need to be optimized based on the specific properties of the E3 ligase and target protein ligands being used. All reactions should be performed in a well-ventilated fume hood by trained personnel.
Protocol 1: Synthesis of an Amide-Linked E3 Ligand-Linker Intermediate
This protocol describes the conjugation of a 5-hydroxypentanoate linker to an amine-functionalized E3 ligase ligand, such as a derivative of thalidomide or pomalidomide.
Materials:
-
Amine-functionalized E3 ligase ligand
-
5-Hydroxypentanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent (e.g., HATU, HOBt)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Carboxylic Acid Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-hydroxypentanoic acid (1.2 equivalents) in anhydrous DMF.
-
Add the coupling agent, for example, DCC (1.2 equivalents), and stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Conjugation: To the activated linker solution, add the amine-functionalized E3 ligase ligand (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used).
-
Dilute the filtrate with DCM and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure E3 ligand-linker intermediate.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Final PROTAC Synthesis via Etherification
This protocol details the conjugation of the hydroxyl-terminated E3 ligand-linker intermediate to a target protein ligand bearing a suitable leaving group, such as a halogen or a tosylate.
Materials:
-
E3 ligand-linker intermediate (from Protocol 1)
-
Target protein ligand with a leaving group (e.g., a bromoalkyl-functionalized ligand)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Ammonium chloride solution, saturated
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Reverse-phase HPLC system for purification
Procedure:
-
Deprotonation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the E3 ligand-linker intermediate (1.0 equivalent) in anhydrous THF.
-
Carefully add sodium hydride (1.5 equivalents) portion-wise at 0 °C. Caution: NaH is highly reactive and flammable. Handle with extreme care.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation of the terminal hydroxyl group.
-
Conjugation: Cool the reaction mixture back to 0 °C and add a solution of the target protein ligand (1.2 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-48 hours. Monitor the reaction progress by LC-MS.
-
Quenching and Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude PROTAC by preparative reverse-phase HPLC to obtain the final product with high purity.
-
Characterization and Storage: Confirm the identity and purity of the final PROTAC using analytical HPLC, LC-MS, and NMR. Lyophilize the pure fractions and store the final compound as a solid at -20 °C or below.
Characterization and Quality Control
The following table summarizes the key analytical techniques for characterizing the intermediates and the final PROTAC product.
| Analytical Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment | Correct chemical shifts, integration, and coupling patterns for the proposed structure. Absence of significant impurity signals. |
| LC-MS | Purity assessment and molecular weight confirmation | A single major peak in the chromatogram with the correct mass-to-charge ratio for the expected molecular ion. |
| HRMS | Exact mass determination | Provides high-accuracy mass data to confirm the elemental composition of the molecule. |
| Analytical HPLC | Final purity determination | A sharp, single peak indicating >95% purity, which is typically required for biological assays. |
Mechanism of Action: The PROTAC Ternary Complex
The ultimate function of the PROTAC is to induce the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein. The 5-hydroxypentanoate linker plays a crucial role in enabling this process.
Caption: PROTAC-mediated protein degradation.
Conclusion
This compound serves as a valuable and practical building block for the synthesis of PROTAC linkers. Its inherent flexibility, hydrophilicity, and dual-handle chemical nature allow for the streamlined construction of effective protein degraders. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the use of simple aliphatic linkers in their PROTAC design and optimization efforts, potentially accelerating the discovery of novel therapeutics.
Application Note: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Methods for the Analysis of Sodium 5-hydroxypentanoate
Abstract
This application note provides comprehensive methodologies for the qualitative and quantitative analysis of Sodium 5-hydroxypentanoate, a polar omega-hydroxy fatty acid. Due to its physicochemical properties—specifically high polarity and the absence of a strong chromophore—analytical challenges such as poor chromatographic retention and low detection sensitivity are common.[1][2] We present two robust analytical strategies: 1) an HPLC method with pre-column derivatization for sensitive fluorescence detection, suitable for screening and quality control, and 2) a highly sensitive and specific UPLC-Tandem Mass Spectrometry (UPLC-MS/MS) method for definitive quantification in complex matrices. The causality behind key experimental choices, detailed step-by-step protocols, and system suitability parameters are discussed to ensure method robustness and reliability for researchers in pharmaceutical development and metabolomics.
Introduction
This compound (MW: 140.11 g/mol , Formula: C₅H₉NaO₃) is the sodium salt of 5-hydroxypentanoic acid.[3] It serves as a valuable intermediate in organic synthesis, particularly for lactones and biodegradable polymers, and is explored in pharmaceutical research for modifying drug properties.[4] Accurate and reliable quantification is critical for ensuring purity in chemical synthesis, for characterization of materials, and for potential pharmacokinetic or metabolomic studies.
The primary analytical challenges associated with this compound are rooted in its structure:
-
High Polarity: The presence of both a carboxylate and a hydroxyl group makes the molecule highly water-soluble, leading to poor retention on traditional reversed-phase (RP) HPLC columns.[2]
-
Lack of Chromophore: The molecule does not possess a suitable chromophore for sensitive ultraviolet (UV) absorbance detection at standard wavelengths (e.g., >220 nm).[5]
-
Low Molecular Weight: This can make mass spectrometric detection challenging due to potential interference from background ions in the low mass range.[1]
This guide provides two complementary solutions to overcome these challenges, catering to different analytical needs in terms of sensitivity, specificity, and throughput.
Method 1: HPLC with Pre-Column Derivatization and Fluorescence Detection
Principle & Rationale: To overcome the poor detection sensitivity of the native compound, a pre-column derivatization strategy is employed. This approach covalently attaches a fluorescent tag to the carboxylic acid moiety of 5-hydroxypentanoate. This not only imparts high sensitivity via fluorescence detection but also increases the hydrophobicity of the analyte, improving its retention and peak shape on a C18 reversed-phase column. We have adapted a well-established method used for the analogous compound, gamma-hydroxybutyric acid (GHB), which utilizes 4-bromomethyl-7-methoxycoumarin (Br-MMC) as the derivatizing agent.[6][7][8]
Experimental Protocol: Derivatization and HPLC-FL Analysis
Step 1: Reagent and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of LC-MS grade water.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with water.
-
Derivatization Reagent (Br-MMC, 1 mg/mL): Dissolve 10 mg of 4-bromomethyl-7-methoxycoumarin in 10 mL of acetone. Store protected from light.
-
Catalyst Solution (Dibenzo-18-crown-6-ether, 1 mg/mL): Dissolve 10 mg of the crown ether in 10 mL of acetone.
Step 2: Sample Derivatization Procedure
-
To 100 µL of each standard or sample in a 1.5 mL microcentrifuge tube, add 200 µL of the Br-MMC solution and 50 µL of the catalyst solution.
-
Add a small scoop (approx. 10 mg) of anhydrous potassium carbonate to act as a base.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in a heating block at 60°C for 45 minutes.[6]
-
After incubation, cool the tubes to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 200 µL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex thoroughly and transfer the solution to an HPLC vial for analysis.
Step 3: HPLC Instrumentation and Conditions The separation is achieved using a standard C18 column with a gradient elution program.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Analytical Column (e.g., Kromasil, Zorbax), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 40 mM Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Methanol |
| Gradient Program | 0-5 min: 40% B; 5-15 min: 40-80% B; 15-20 min: 80% B; 20-21 min: 80-40% B; 21-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector | Fluorescence Detector (FLD) |
| Excitation (λex) | 330 nm[6] |
| Emission (λem) | 390 nm[6] |
Workflow Diagram: HPLC-FL Analysis
References
- 1. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. This compound | C5H9NaO3 | CID 23695195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Hydroxypentanoic Acid Sodium Salt [myskinrecipes.com]
- 5. ijidd.com [ijidd.com]
- 6. A new method for the HPLC determination of gamma-hydroxybutyric acid (GHB) following derivatization with a coumarin analogue and fluorescence detection: application in the analysis of biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new method for the HPLC determination of gamma-hydroxybutyric acid (GHB) following derivatization with a coumarin analogue and fluorescence detection: application in the analysis of biological fluids. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: High-Purity Synthesis and Purification of Sodium 5-hydroxypentanoate
Abstract
Sodium 5-hydroxypentanoate is a valuable chemical intermediate, notably utilized in the synthesis of biodegradable polymers and as a modifier in pharmaceutical formulations.[1] The performance of this molecule in downstream applications, particularly in polymerization reactions, is critically dependent on its purity. This document provides a comprehensive, field-proven protocol for the synthesis and purification of this compound. The synthesis is achieved through the base-catalyzed hydrolysis of δ-valerolactone. The subsequent multi-step purification protocol is designed to effectively remove common impurities, including unreacted starting material and excess reagents. The process involves a liquid-liquid extraction followed by a robust recrystallization procedure, consistently yielding the target compound with high purity suitable for demanding research and development applications.
Introduction and Scientific Background
This compound (C₅H₉O₃Na, M.W.: 140.11 g/mol ) is the sodium salt of 5-hydroxypentanoic acid.[2] Its bifunctional nature, possessing both a terminal hydroxyl and a carboxylate group, makes it a versatile building block. A primary application is in ring-opening polymerization to create polyesters like poly(δ-valerolactone), a biodegradable and biocompatible polymer with significant potential in medical devices and controlled drug release systems.[1][3]
The presence of impurities can have a detrimental impact on these applications. For instance:
-
Excess Sodium Hydroxide (NaOH): Can interfere with catalyst activity in polymerization reactions and alter the pH of formulations.
-
Unreacted δ-valerolactone: Can act as a plasticizer in the resulting polymer, altering its mechanical properties, or lead to unpredictable polymerization kinetics.
-
Water: Can act as an initiator in certain polymerization reactions, leading to lower molecular weight polymers and broader polydispersity.
Therefore, a reliable purification protocol is not merely a procedural step but a critical requirement for ensuring the validity and reproducibility of experimental outcomes. This guide details a process to achieve this high level of purity.
Synthesis and Purification Strategy
Principle of Synthesis: Saponification of δ-Valerolactone
The most direct route to this compound is the saponification (base-catalyzed hydrolysis) of the cyclic ester (lactone) δ-valerolactone.[4] In this reaction, the hydroxide ion (OH⁻) from NaOH acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone. This leads to the irreversible opening of the ring to form the sodium salt of the corresponding hydroxy-carboxylic acid.[5] This reaction is typically carried out in an aqueous or alcoholic solvent to ensure miscibility of the reactants.
Caption: Base-catalyzed hydrolysis of δ-valerolactone.
Purification Rationale
A multi-step purification strategy is employed to systematically remove different classes of impurities. The logic is grounded in the differing physicochemical properties of the product and contaminants.
-
Liquid-Liquid Extraction: After the initial reaction, the primary organic impurity is the unreacted, non-polar δ-valerolactone. The product, this compound, is an ionic salt and is highly soluble in water. By washing the aqueous solution with a water-immiscible organic solvent (e.g., diethyl ether), the non-polar lactone will partition into the organic phase, while the ionic product remains in the aqueous phase. This is a classic purification technique for separating neutral organic compounds from ionic salts.[6][7]
-
Recrystallization: This is the most critical step for achieving high purity. Recrystallization separates compounds based on differences in their solubility in a given solvent system at different temperatures.[8] For this compound, a mixed solvent system (e.g., water/ethanol or water/isopropanol) is effective. The crude salt is dissolved in a minimal amount of hot solvent to create a saturated solution. As the solution cools slowly, the solubility of the target compound decreases, and it crystallizes out, leaving more soluble impurities (like residual NaOH or other side products) behind in the solution (mother liquor). Slow cooling is essential to allow for the formation of a well-ordered crystal lattice that excludes impurities.[9]
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding several grams of purified product.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Grade | Typical Supplier |
| δ-Valerolactone | C₅H₈O₂ | 100.12 | ≥99% | Sigma-Aldrich |
| Sodium Hydroxide | NaOH | 40.00 | ACS Reagent, ≥97% | Fisher Scientific |
| Ethanol | C₂H₅OH | 46.07 | 200 Proof, ACS | VWR |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99% | Sigma-Aldrich |
| Deionized Water | H₂O | 18.02 | Type 1 | Millipore System |
Step-by-Step Workflow
Caption: Overall workflow for synthesis and purification.
PART A: Synthesis of Crude this compound
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4.40 g (0.11 mol, 1.1 equivalents) of sodium hydroxide pellets in 100 mL of 90% ethanol (90 mL ethanol, 10 mL deionized water). Stir until the NaOH is fully dissolved.
-
Reaction: To the stirring NaOH solution, add 10.0 g (0.10 mol, 1.0 equivalent) of δ-valerolactone via a syringe or dropping funnel.[4]
-
Heating: Heat the reaction mixture to 80°C using a heating mantle and stir for 30 minutes.
-
Equilibration: After 30 minutes at 80°C, remove the heat source and continue stirring at room temperature for an additional 2 hours to ensure the reaction goes to completion.[4]
-
Monitoring (Optional): The reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the δ-valerolactone spot (Rf ≈ 0.8 in 1:1 Hexane:Ethyl Acetate) indicates completion.
PART B: Purification Protocol
-
Solvent Removal: Remove the ethanol/water solvent from the reaction mixture using a rotary evaporator. This will result in a viscous oil or a semi-solid crude product.
-
Extraction Work-up:
-
Dissolve the crude residue in approximately 50 mL of deionized water.
-
Transfer the aqueous solution to a 250 mL separatory funnel.
-
Wash the aqueous phase three times with 50 mL portions of diethyl ether to remove any unreacted δ-valerolactone. Combine the organic layers for proper disposal.
-
Causality: The highly polar sodium salt remains in the aqueous phase, while the less polar, neutral lactone is extracted into the ether phase.[6]
-
-
Recrystallization:
-
Transfer the washed aqueous layer to a beaker and gently heat it on a hot plate to reduce the volume to approximately 20-25 mL, creating a concentrated solution.
-
To the hot, concentrated aqueous solution, slowly add warm ethanol while stirring until the solution just begins to turn cloudy (turbid). This indicates the point of saturation.
-
Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.
-
Remove the beaker from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the beaker in an ice-water bath for at least 1 hour to maximize crystal precipitation.
-
-
Isolation and Drying:
-
Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Dry the purified crystals in a vacuum oven at 40-50°C overnight.
-
-
Final Product: Store the dry, white, crystalline this compound in a desiccator. A typical yield is 11.9-13.3 g (85-95%).
Characterization and Quality Control
| Parameter | Specification | Method |
| Appearance | White crystalline solid | Visual Inspection |
| Yield | 85-95% | Gravimetric |
| Purity | ≥98% | ¹H NMR Spectroscopy |
| ¹H NMR (400 MHz, D₂O) | δ 3.55 (t, 2H), 2.18 (t, 2H), 1.55 (m, 4H) | NMR |
| ¹³C NMR (100 MHz, D₂O) | δ 184.5, 61.5, 38.0, 32.0, 22.5 | NMR |
The purity can be confirmed by the absence of signals corresponding to δ-valerolactone or ethanol in the ¹H NMR spectrum.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Product is an oil, not a solid | Presence of excess water or impurities preventing crystallization. | Redissolve the oil in minimal hot water and repeat the recrystallization, ensuring slow cooling. Try a different anti-solvent like isopropanol. |
| Low Yield | Incomplete reaction; loss of product during transfers or washes. | Ensure reaction goes to completion via TLC. Minimize transfer steps. Do not use excessive solvent for washing the final crystals. |
| Impure Product (NMR) | Inefficient extraction or recrystallization. | Perform an additional wash with diethyl ether. Ensure the recrystallization process involves slow cooling to prevent the trapping of impurities (occlusion).[9] |
Safety Precautions
-
Sodium Hydroxide: Corrosive and can cause severe burns. Always wear gloves, safety glasses, and a lab coat when handling.
-
Organic Solvents: Diethyl ether and ethanol are highly flammable. Work in a well-ventilated fume hood away from any ignition sources.
-
Pressure: When washing with diethyl ether in a separatory funnel, vent frequently to release pressure buildup.
References
- 1. 5-Hydroxypentanoic Acid Sodium Salt [myskinrecipes.com]
- 2. This compound | C5H9NaO3 | CID 23695195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. delta-Valerolactone One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 5-Hydroxypentanoic Acid SodiuM Salt | 37435-69-1 [chemicalbook.com]
- 5. treating lactone with NaOH | Filo [askfilo.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
Application Notes & Protocols: The 5-Hydroxypentanoate Scaffold in Modern Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals. From the Desk of the Senior Application Scientist:
This document provides a technical guide on the strategic application of the 5-hydroxypentanoate carbon skeleton in the field of asymmetric synthesis. While Sodium 5-hydroxypentanoate itself is an achiral C5 building block, its intrinsic structure serves as a versatile and economically significant starting point for the synthesis of high-value chiral molecules.[1][2] This guide moves beyond a simplistic view of the starting material to explore the sophisticated strategies used to introduce chirality, focusing on field-proven biocatalytic and diastereoselective methodologies.
The narrative herein is structured to explain the causality behind experimental choices, providing not just protocols, but the strategic thinking required for successful asymmetric synthesis. We will explore how this simple, linear scaffold is transformed into complex chiral intermediates, such as optically active substituted pentanoic acids and δ-lactones, which are crucial components in pharmaceuticals and natural products.[3][4]
Part 1: Biocatalytic Routes to Enantioenriched 5-Hydroxypentanoate Derivatives
Expertise & Experience: The most direct path to chirality using a simple prochiral or racemic substrate is often through biocatalysis. Enzymes, particularly lipases, operate with exquisite chemo-, regio-, and enantioselectivity under mild conditions, mitigating the risk of side reactions like racemization or rearrangement that can plague traditional chemical methods.[5][6] The core strategy discussed here is Enzymatic Kinetic Resolution (EKR), where one enantiomer of a racemic mixture reacts significantly faster than the other, allowing for the separation of two enantiomerically enriched compounds—the unreacted substrate and the product.[7][8]
Trustworthiness: The power of EKR lies in its predictability and scalability. By monitoring the reaction to ~50% conversion, it is theoretically possible to achieve perfect resolution (100% enantiomeric excess, or ee, for both substrate and product). The protocol below is a self-validating system; progress can be accurately monitored via chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Conceptual Workflow: Enzymatic Kinetic Resolution
The diagram below illustrates the fundamental principle of separating a racemic mixture of a 5-hydroxypentanoate derivative using a lipase.
Caption: Workflow for Enzymatic Kinetic Resolution (EKR).
Protocol 1: Lipase-Catalyzed Resolution of a Racemic Hydroxypentanoate Ester
This protocol provides a representative method for the kinetic resolution of a racemic ester derived from the 5-hydroxypentanoate scaffold via hydrolysis. The target substrate is hypothetical but illustrates a common and robust procedure.
Objective: To resolve racemic ethyl 5-hydroxy-3-methylpentanoate into its constituent enantiomers.
Materials:
-
Racemic ethyl 5-hydroxy-3-methylpentanoate (Substrate)
-
Immobilized Lipase B from Candida antarctica (CAL-B, e.g., Novozym® 435)
-
Phosphate buffer (0.1 M, pH 7.5)
-
tert-Butyl methyl ether (MTBE)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Chiral HPLC or GC column for monitoring enantiomeric excess
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, dissolve the racemic ester (1.0 g) in phosphate buffer (50 mL). Add MTBE (10 mL) to create a biphasic system, which can improve substrate solubility and product extraction.
-
Enzyme Addition: Add immobilized CAL-B (100 mg, 10% w/w of substrate). The use of an immobilized enzyme simplifies catalyst removal post-reaction.[5]
-
Incubation: Stir the mixture at a constant temperature (e.g., 30-40 °C). The optimal temperature should be determined empirically for enzyme stability and activity.
-
Monitoring: At regular intervals (e.g., 2, 4, 8, 12, 24 hours), withdraw a small aliquot (0.1 mL) from the organic layer. Filter out the enzyme and analyze the sample by chiral HPLC/GC to determine the conversion percentage and the enantiomeric excess of both the remaining ester (ees) and the formed acid (eep). The goal is to stop the reaction as close to 50% conversion as possible to maximize the ee of both components.[8]
-
Reaction Quench & Workup (at ~50% conversion): Filter the reaction mixture to recover the immobilized enzyme, which can be washed and potentially reused.
-
Separation: Transfer the filtrate to a separatory funnel. Acidify the aqueous layer with 1 M HCl to pH ~2 to protonate the carboxylic acid product.
-
Extraction: Extract the mixture with MTBE (3 x 25 mL). The unreacted ester will preferentially be in the organic phase. The acidified product will also be extracted into the organic phase.
-
Isolation:
-
To separate the unreacted ester from the acid product, extract the combined organic layers with a saturated sodium bicarbonate solution. The acid will move to the aqueous basic layer as its sodium salt.
-
Isolate the unreacted ester by drying the organic layer with MgSO₄, filtering, and evaporating the solvent.
-
Re-acidify the bicarbonate solution to pH ~2 and extract with MTBE to isolate the carboxylic acid product. Dry the organic layer and remove the solvent.
-
-
Characterization: Determine the final yield and enantiomeric excess of both the recovered ester and the acid product.
Data Presentation:
| Substrate Derivative | Enzyme | Reaction Type | Typical ee (Substrate) | Typical ee (Product) | Reference Principle |
| Racemic α-Sulfinyl Ester | Lipoprotein Lipase | Hydrolysis | >99% | >99% | [8] |
| Racemic Arylcarboxylic Ester | Amano PS Lipase | Hydrolysis | >98% | >97% | [9] |
| Racemic 2-Phenylpropionic Acid | Novozym 435 | Esterification | >95% | >95% | [10] |
Part 2: Diastereoselective Synthesis via Chiral Auxiliaries
Expertise & Experience: When constructing specific, complex chiral molecules, a powerful strategy is the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. The Evans aldol reaction is a gold standard for this approach, renowned for its high diastereoselectivity and reliable formation of chiral β-hydroxy carbonyl compounds.[3]
Trustworthiness: This method provides excellent control over stereochemistry. The chiral auxiliary, typically an oxazolidinone, creates a rigid, sterically defined environment that forces an incoming reagent to approach from a specific face. After the key bond formation, the auxiliary can be cleaved and recycled, making the process efficient.
Case Study: Synthesis of (3S)-Hydroxy-5-Phenylpentanoic Acid
The C5 skeleton of 5-hydroxypentanoic acid is present in the bioactive natural product (3S)-hydroxy-5-phenylpentanoic acid. Its synthesis is an excellent demonstration of the Evans aldol methodology.[3]
Caption: Synthetic workflow using an Evans chiral auxiliary.
Protocol 2: Evans Asymmetric Aldol Reaction for (3S)-Hydroxy-5-Phenylpentanoic Acid
Objective: To synthesize a chiral β-hydroxy acid using a titanium-mediated Evans aldol addition. This protocol is adapted from established literature procedures.[3]
Materials:
-
(R)-4-isopropyl-3-acetyl-2-oxazolidinone (Chiral Imide)
-
Titanium(IV) chloride (TiCl₄)
-
Hünig's base (N,N-Diisopropylethylamine, DIPEA)
-
3-Phenylpropanal
-
Dichloromethane (DCM), anhydrous
-
Lithium hydroxide (LiOH), Hydrogen peroxide (H₂O₂)
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation (Critical Step):
-
Dissolve the chiral imide (1 equivalent) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen) and cool to -78 °C.
-
Slowly add TiCl₄ (1.1 equivalents). The solution will turn a deep red/brown.
-
Add DIPEA (1.2 equivalents) dropwise. The reaction mixture should become a clear yellow, indicating the formation of the Z-enolate, which is crucial for stereocontrol. Stir for 30 minutes.
-
-
Aldol Addition:
-
Add 3-phenylpropanal (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional hour.
-
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup and Extraction: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Diastereomer Separation: The crude product contains a mixture of diastereomers. Purify and separate the desired diastereomer using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient). The separation is typically clean due to the significant structural difference imparted by the auxiliary.[3]
-
Auxiliary Cleavage:
-
Dissolve the purified aldol adduct in a mixture of tetrahydrofuran (THF) and water.
-
Cool to 0 °C and add aqueous hydrogen peroxide, followed by aqueous lithium hydroxide.
-
Stir until the reaction is complete (monitored by TLC). The auxiliary is cleaved and can be recovered from the reaction mixture.
-
-
Isolation: After an appropriate workup to remove the cleaved auxiliary, the final product, (3S)-hydroxy-5-phenylpentanoic acid, is isolated as an optically pure compound.
Part 3: Gateway to Chiral δ-Lactones
Expertise & Experience: The 5-hydroxypentanoate structure is the natural acyclic precursor to δ-valerolactone. Therefore, enantiomerically pure derivatives of 5-hydroxypentanoic acid are ideal substrates for synthesizing chiral δ-lactones, which are prevalent motifs in natural products and signaling molecules. The intramolecular cyclization (lactonization) is often stereospecific, meaning the chirality of the starting material is directly transferred to the product.
Strategy: Asymmetric Synthesis and Cyclization
A common industrial strategy involves creating a chiral center at the C5 position via asymmetric reduction of a ketone or by using a chiral starting material, followed by acid-catalyzed cyclization.[1][11]
Caption: Direct conversion of a chiral acid to a chiral lactone.
This approach is documented in the synthesis of chiral 5-(4-fluorophenyl)-5-hydroxypentanoate, which is cyclized to form 6-(4-fluorophenyl)-tetrahydropyran-2-one.[1][11] The initial chirality is installed via a stereocontrolled reduction or resolution, demonstrating the value of the C5 scaffold as a foundation for building these important heterocyclic compounds.
Conclusion
This compound, and the corresponding 5-hydroxyvaleric acid, represents a foundational C5 building block in organic synthesis. While achiral in nature, its carbon skeleton is an exceptionally valuable platform for constructing complex chiral molecules. This guide has detailed two primary, industry-relevant strategies for leveraging this scaffold:
-
Biocatalytic Kinetic Resolution: A green and highly selective method for producing enantiomerically pure materials from racemic precursors.
-
Diastereoselective Synthesis: An auxiliary-controlled approach that offers robust and predictable control over the formation of new stereocenters.
By applying these advanced asymmetric methodologies, researchers can effectively transform a simple, achiral starting material into sophisticated, optically pure intermediates for pharmaceutical and fine chemical development.
References
- 1. 5-Hydroxypentanoic acid | 13392-69-3 | Benchchem [benchchem.com]
- 2. 5-Hydroxypentanoic acid | C5H10O3 | CID 25945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN112441911A - Method for preparing 5-hydroxyvaleric acid - Google Patents [patents.google.com]
- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. CN111138276A - Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Sodium 5-hydroxypentanoate Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of Sodium 5-hydroxypentanoate. This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures. Our goal is to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Introduction: this compound
This compound (CAS 37435-69-1) is a valuable chemical intermediate. Its bifunctional nature, possessing both a carboxylate and a hydroxyl group, makes it a versatile building block in organic synthesis. It is particularly utilized in the preparation of biodegradable polymers and as an intermediate in the pharmaceutical industry for modifying drug solubility and stability.[1] The most direct and common route to its synthesis is the base-catalyzed hydrolysis of δ-valerolactone.
Section 1: Core Synthesis Protocol
The recommended pathway for synthesizing this compound is through the saponification (base-catalyzed hydrolysis) of δ-valerolactone. This method is efficient and proceeds to completion, offering a high yield of the desired salt.[2][3]
Experimental Protocol: Saponification of δ-Valerolactone
This protocol is adapted from established laboratory procedures.[2]
Step 1: Reagent Preparation
-
Prepare a solution of sodium hydroxide (NaOH) by dissolving 0.44 g (11 mmol) in 23 mL of 90% ethanol/water. Ensure the NaOH is fully dissolved with gentle stirring.
-
In a separate flask, weigh out 1.0 g (10 mmol) of δ-valerolactone (also known as tetrahydro-2H-pyran-2-one).
Step 2: Reaction
-
Add the δ-valerolactone to the ethanolic NaOH solution under constant stirring.
-
Heat the reaction mixture to 80°C and maintain this temperature for 30 minutes. The lactone, which may initially be immiscible, should dissolve as it reacts to form the sodium salt.
-
After 30 minutes, remove the heat source and allow the reaction to cool to room temperature. Continue stirring for an additional 2 hours to ensure the reaction proceeds to completion.
Step 3: Product Isolation
-
Upon completion, the reaction mixture should be a clear, homogeneous solution.
-
Remove the ethanol and water solvent via rotary evaporation under reduced pressure.
-
The resulting solid is the target compound, this compound, which can be dried further under a high vacuum to remove residual solvent and water. The reaction typically yields the product quantitatively.[2]
Optimized Reaction Conditions Summary
| Parameter | Recommended Value | Rationale & Key Considerations |
| Starting Material | δ-Valerolactone | The cyclic ester (lactone) is the direct precursor. Its purity is crucial; if it appears cloudy or viscous, it may have started to polymerize and should be distilled before use. |
| Base | Sodium Hydroxide (NaOH) | Provides the sodium counter-ion directly and is a strong enough base to ensure rapid and irreversible hydrolysis.[4] |
| Stoichiometry | 1.0 : 1.1 (Lactone : NaOH) | A slight excess of the base ensures that the hydrolysis reaction goes to completion, accounting for any potential titration errors or minor impurities.[2] |
| Solvent | 90% Ethanol in Water | This solvent system is effective at dissolving both the organic lactone and the inorganic base, creating a homogeneous reaction environment. |
| Temperature | 80°C for 30 min, then RT | Initial heating accelerates the ring-opening reaction. Subsequent stirring at room temperature is sufficient for the reaction to reach completion without promoting side reactions.[2] |
| Workup | Solvent evaporation | As the product is highly soluble in water and polar solvents, extraction is inefficient. Direct evaporation is the most effective method for isolation.[2] |
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis? The most common and direct precursor for this compound is δ-valerolactone . This six-membered cyclic ester readily undergoes ring-opening hydrolysis to yield the desired product.
Q2: Why is a base-catalyzed hydrolysis (saponification) preferred over an acid-catalyzed reaction? Base-catalyzed hydrolysis is strongly preferred because it is an essentially irreversible process. The hydroxide ion attacks the electrophilic carbonyl carbon, and the final deprotonation of the resulting carboxylic acid by a second equivalent of base drives the reaction to completion. In contrast, acid-catalyzed hydrolysis is an equilibrium process.[5] The product, 5-hydroxypentanoic acid, can readily undergo intramolecular esterification under acidic conditions to revert to the starting δ-valerolactone, limiting the achievable yield.[3][6]
Q3: Can other bases like potassium hydroxide (KOH) be used? Yes, other strong bases like KOH can be used. This would result in the formation of Potassium 5-hydroxypentanoate. The choice of base depends on the desired final salt. For this compound, sodium hydroxide is the logical and most direct choice.
Q4: How should the final product be stored? this compound is hygroscopic. It should be stored in a tightly sealed container at room temperature in a dry, desiccated environment to prevent moisture absorption.[1]
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
Problem: The yield of my reaction is significantly lower than expected.
-
Possible Cause 1: Incomplete Reaction
-
Diagnosis: The reaction may not have gone to completion. This can be due to inaccurate stoichiometry, insufficient reaction time, or poor mixing.
-
Solution:
-
Verify Stoichiometry: Ensure a slight excess (1.1 equivalents) of sodium hydroxide was used. The NaOH pellets should be weighed accurately and should be from a fresh stock, as they can absorb water and CO₂ from the air over time.
-
Ensure Proper Mixing: Vigorous stirring is necessary, especially in the initial phase, to ensure the lactone and the aqueous base can interact effectively.
-
Extend Reaction Time: If you suspect an incomplete reaction, you can extend the stirring time at room temperature or gently warm the mixture again to ensure all the lactone has been consumed. Monitoring the reaction via Thin Layer Chromatography (TLC) can confirm the disappearance of the starting material.
-
-
-
Possible Cause 2: Loss During Workup
-
Diagnosis: The product is highly soluble in water and ethanol. Any procedure involving aqueous washes or transfers between multiple flasks can lead to significant material loss.[7]
-
Solution:
-
Minimize Transfers: Plan your experiment to minimize the number of times the product solution is transferred.[7]
-
Avoid Aqueous Extraction: Do not attempt to purify the product by washing with an organic solvent in a separatory funnel, as the product will preferentially remain in the aqueous/ethanolic layer.
-
Complete Solvent Removal: Ensure the solvent is completely removed using a rotary evaporator and subsequently a high vacuum line. Bumping of the sample during evaporation can also cause loss of material.[7]
-
-
-
Possible Cause 3: Purity of Starting Material
-
Diagnosis: δ-Valerolactone can slowly hydrolyze or polymerize upon prolonged storage, especially if exposed to moisture.
-
Solution: Use δ-valerolactone from a recently opened bottle. If the purity is suspect, it can be purified by vacuum distillation before use.
-
Problem: The final product is a sticky oil or gum, not a white solid.
-
Possible Cause 1: Residual Solvent or Water
-
Diagnosis: The product is hygroscopic and can retain solvent, preventing crystallization.
-
Solution: Dry the product extensively under a high vacuum, possibly with gentle heating (e.g., 40-50°C) in a vacuum oven. This will help remove trapped water and ethanol.
-
-
Possible Cause 2: Presence of Impurities
-
Diagnosis: Unreacted starting material or byproducts can act as an impurity, depressing the melting point and leading to an oily appearance.
-
Solution:
-
Confirm Reaction Completion: First, ensure the reaction was complete (see "Low Yield" section). If unreacted lactone is present, you may need to re-subject the material to the reaction conditions.
-
Recrystallization: While challenging due to the product's high solubility, recrystallization can be attempted. A solvent system like a hot ethanol solution with slow addition of a non-polar co-solvent (like diethyl ether or ethyl acetate) until turbidity is observed, followed by slow cooling, may induce crystallization.
-
-
Troubleshooting Workflow: Low Product Yield
Caption: Troubleshooting decision tree for low yield of this compound.
Section 4: Analytical Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic peaks for the three methylene groups (-CH₂-) and the absence of the distinct signals from the δ-valerolactone starting material. The protons adjacent to the hydroxyl and carboxylate groups will have unique chemical shifts.
-
¹³C NMR: The spectrum should show five distinct carbon signals, including one for the carboxylate carbon (C=O). The disappearance of the lactone carbonyl signal at ~175 ppm and the appearance of a carboxylate signal at a different shift confirms the reaction.
-
-
Infrared (IR) Spectroscopy:
-
Look for the disappearance of the characteristic lactone C=O stretching band (typically around 1735 cm⁻¹).
-
Confirm the presence of a broad O-H stretch (from the alcohol and any residual water) around 3300-3400 cm⁻¹ and a strong carboxylate (COO⁻) asymmetric stretching band around 1550-1610 cm⁻¹.
-
References
- 1. 5-Hydroxypentanoic Acid Sodium Salt [myskinrecipes.com]
- 2. 5-Hydroxypentanoic Acid SodiuM Salt | 37435-69-1 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 5. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. homework.study.com [homework.study.com]
- 7. Troubleshooting [chem.rochester.edu]
Technical Support Center: Polymerization of Sodium 5-hydroxypentanoate
Welcome to the technical support center for the polymerization of Sodium 5-hydroxypentanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of poly(5-hydroxypentanoate).
The polymerization of this compound, a sodium salt of an omega-hydroxy fatty acid, presents unique challenges compared to the polymerization of its corresponding lactone, δ-valerolactone.[1][2] The ionic nature of the sodium carboxylate and the presence of a terminal hydroxyl group require careful consideration of reaction conditions to achieve high molecular weight polymers. This guide will address common issues related to monomer quality, polymerization techniques, and polymer characterization.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Monomer Synthesis and Purity
Q1: My this compound monomer is difficult to purify. What are the common impurities and how can I remove them?
A1: Common impurities in this compound include residual starting materials from its synthesis (e.g., from the hydrolysis of δ-valerolactone with sodium hydroxide), water, and other salts.[3] The presence of these impurities can significantly impact polymerization by interfering with catalysts, altering stoichiometry, and leading to premature chain termination.[4][5][6]
Troubleshooting & Optimization:
-
Recrystallization: A common and effective purification method is recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Drying: Thoroughly dry the purified monomer under vacuum at a temperature below its decomposition point to remove residual water and solvents. Water can act as an initiator in some polymerization methods, leading to a lower molecular weight than desired.[7]
-
Characterization: Confirm the purity of your monomer using techniques like NMR spectroscopy to check for organic impurities and elemental analysis to ensure the correct sodium content.
| Impurity | Potential Impact on Polymerization | Recommended Purification/Removal Method |
| Residual NaOH | Can interfere with catalyst activity and promote side reactions. | Neutralization followed by recrystallization. |
| Water | Can act as an initiator, leading to low molecular weight polymers.[7] | Drying under vacuum at elevated temperature. |
| Unreacted δ-valerolactone | Affects stoichiometry and can lead to a bimodal molecular weight distribution. | Recrystallization. |
| Other salts | Can interfere with catalyst function. | Recrystallization. |
Section 2: Polymerization Challenges
Q2: I am observing low molecular weight in my poly(5-hydroxypentanoate) synthesis. What are the likely causes?
A2: Achieving high molecular weight in the polymerization of this compound can be challenging. The primary reasons for low molecular weight are often related to monomer purity, reaction conditions, and the chosen polymerization method.[4]
Troubleshooting Workflow for Low Molecular Weight:
Caption: Troubleshooting workflow for low molecular weight polymer.
Detailed Troubleshooting Steps:
-
Monomer Purity: As discussed in Q1, ensure your monomer is of high purity and thoroughly dried. Even trace amounts of water or other protic impurities can act as chain terminators or transfer agents.[7]
-
Polycondensation vs. Ring-Opening Polymerization (ROP):
-
Direct Polycondensation: The direct polycondensation of this compound is challenging due to the high temperatures required and the difficulty in removing the condensation byproduct (water) from a viscous polymer melt, especially with the ionic sodium carboxylate present. This often leads to low molecular weight polymers.[4]
-
Conversion to Lactone for ROP: A more common and effective approach is to first convert the 5-hydroxypentanoic acid (derived from the sodium salt) to its corresponding lactone, δ-valerolactone, and then perform a ring-opening polymerization.[8][9][10] ROP of δ-valerolactone is a well-established method that allows for better control over molecular weight and architecture.[8][9]
-
-
Catalyst Selection (for ROP of δ-valerolactone): The choice of catalyst is critical for achieving high molecular weight. Common catalysts include organometallic compounds (e.g., tin(II) octoate), organic catalysts (e.g., TBD), and enzymatic catalysts.[8][9][10] The catalyst should be chosen based on the desired polymer properties and reaction conditions.
-
Reaction Temperature and Time:
-
Temperature Too Low: Insufficient reaction rates will lead to low conversion and consequently low molecular weight.[4]
-
Temperature Too High: Can lead to thermal degradation of the polymer, causing discoloration and chain scission, which lowers the molecular weight.[11]
-
Insufficient Reaction Time: The polymerization may not have reached completion. Monitor the reaction progress over time to determine the optimal duration.
-
Q3: My polymer is discolored (yellow or brown). What is causing this and how can I prevent it?
A3: Discoloration is typically a sign of thermal degradation or oxidation during polymerization, especially at elevated temperatures.[12]
Troubleshooting & Optimization:
-
Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Temperature Control: Carefully control the reaction temperature and avoid prolonged exposure to high temperatures. Consider using a lower polymerization temperature with a more active catalyst if possible.
-
Monomer Purity: Impurities in the monomer can sometimes act as catalysts for degradation reactions.[5][6] Ensure high monomer purity.
-
Catalyst Selection: Some catalysts can cause discoloration. Research the chosen catalyst to see if it is known to cause such side reactions.
Section 3: Side Reactions and Byproducts
Q4: I am seeing evidence of side reactions, such as the formation of cyclic oligomers. How can I minimize these?
A4: The formation of cyclic oligomers is a common side reaction in polyester synthesis, particularly at high temperatures and in dilute solutions. This occurs through a "backbiting" or intramolecular transesterification reaction.[12][13]
Strategies to Minimize Cyclic Oligomer Formation:
-
Reaction Concentration: Perform the polymerization in bulk (melt phase) rather than in solution to favor intermolecular chain growth over intramolecular cyclization.[12]
-
Temperature Optimization: While higher temperatures increase the reaction rate, they can also promote backbiting reactions. Find the optimal temperature that balances polymerization rate and side reactions.
-
Catalyst Choice: Select a catalyst that favors linear chain propagation. Some catalysts have a higher propensity to promote transesterification reactions.[13]
Q5: How can hydrolysis affect my polymerization and the final polymer?
A5: Polyesters are susceptible to hydrolysis, which is the cleavage of the ester bonds by water.[14][15][16] This can occur during the polymerization process if water is not effectively removed, or during storage and processing of the final polymer. Hydrolysis leads to a decrease in molecular weight and a deterioration of mechanical properties.[17]
Preventing Hydrolysis:
-
During Polymerization: For polycondensation reactions, ensure efficient removal of water, for instance, by applying a high vacuum during the later stages of the reaction.[4] For ROP, use rigorously dried reagents and solvents.
-
Post-Polymerization: Store the purified polymer in a desiccator or under an inert, dry atmosphere to prevent moisture absorption.
Section 4: Experimental Protocols
Protocol 1: Synthesis of δ-Valerolactone from 5-Hydroxypentanoic Acid
This protocol outlines a general procedure for the cyclization of 5-hydroxypentanoic acid (which can be obtained by acidifying this compound) to δ-valerolactone.
Materials:
-
5-Hydroxypentanoic acid
-
Toluene
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Dean-Stark apparatus
Procedure:
-
Dissolve 5-hydroxypentanoic acid in toluene in a round-bottom flask equipped with a Dean-Stark trap and a condenser.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux. Water formed during the cyclization will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
-
Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to remove the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.
-
Purify the resulting δ-valerolactone by vacuum distillation.
Protocol 2: Ring-Opening Polymerization (ROP) of δ-Valerolactone
This is a general protocol for the ROP of δ-valerolactone using tin(II) octoate as a catalyst and benzyl alcohol as an initiator.
Materials:
-
Purified δ-valerolactone
-
Tin(II) octoate (Sn(Oct)₂)
-
Benzyl alcohol (initiator)
-
Dry toluene (optional, for solution polymerization)
Procedure:
-
Flame-dry all glassware and allow to cool under a stream of dry nitrogen.
-
Add the desired amount of δ-valerolactone and benzyl alcohol to the reaction flask. The monomer-to-initiator ratio will determine the target molecular weight.
-
If performing a solution polymerization, add dry toluene.
-
Add the catalyst, Sn(Oct)₂, to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 110-130 °C) under a nitrogen atmosphere and stir.
-
Monitor the polymerization by taking samples at regular intervals and analyzing the monomer conversion and molecular weight (e.g., by ¹H NMR and GPC).
-
Once the desired conversion is reached, cool the reaction to room temperature.
-
If in solution, precipitate the polymer by pouring the reaction mixture into a non-solvent such as cold methanol.
-
Collect the polymer by filtration and dry it under vacuum until a constant weight is achieved.
Visualization of ROP Workflow:
Caption: General workflow for the ring-opening polymerization of δ-valerolactone.
References
- 1. 5-Hydroxyvalerate | C5H9O3- | CID 5459830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Hydroxypentanoic acid | C5H10O3 | CID 25945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Hydroxypentanoic Acid SodiuM Salt | 37435-69-1 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.org.co [scielo.org.co]
- 7. [PDF] Ring-opening polymerization of lactones using supramolecular organocatalysts under simple conditions | Semantic Scholar [semanticscholar.org]
- 8. Fast and controlled ring-opening polymerization of δ-valerolactone catalyzed by benzoheterocyclic urea/MTBD catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Green and sustainable synthesis of poly(δ-valerolactone) with a TBD catalyzed ring-opening polymerization reaction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. savemyexams.com [savemyexams.com]
- 15. Polyesters and polyamides* — the science sauce [thesciencehive.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of Sodium 5-hydroxypentanoate
Welcome to the technical support center for the synthesis of Sodium 5-hydroxypentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
The primary and most efficient route to this compound is the base-catalyzed ring-opening hydrolysis (saponification) of δ-valerolactone.[1][2] This guide focuses on troubleshooting and optimizing this specific reaction to achieve high yields and purity.
Section 1: Core Synthesis Protocol & Workflow
The conversion of δ-valerolactone to this compound is a straightforward saponification reaction. The key to a high yield is ensuring the complete consumption of the starting lactone and preventing the reverse reaction (re-lactonization) during workup.
Experimental Workflow Diagram
Caption: High-level workflow for this compound synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures and optimized for laboratory scale.[3]
Materials:
-
δ-Valerolactone (MW: 100.12 g/mol )
-
Sodium Hydroxide (NaOH, MW: 40.00 g/mol )
-
Ethanol, 90% aqueous solution
-
Anhydrous diethyl ether or hexane (for washing)
Procedure:
-
Reagent Preparation: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of sodium hydroxide (1.1 eq, e.g., 0.44 g, 11 mmol) in 90% ethanol (e.g., 23 mL for a 10 mmol scale).
-
Reaction Initiation: To the stirred NaOH solution, add δ-valerolactone (1.0 eq, e.g., 1.0 g, 10 mmol) dropwise.
-
Heating and Reaction: Heat the reaction mixture to 80°C and maintain for 30 minutes. After this period, remove the heat source and allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.
-
Workup: Remove the solvent (ethanol/water) by distillation under reduced pressure using a rotary evaporator. This will yield the crude this compound as a solid or viscous oil.
-
Purification: Wash the resulting solid residue with a small amount of cold, anhydrous diethyl ether or hexane to remove any unreacted δ-valerolactone and other non-polar impurities. Decant the solvent.
-
Drying: Dry the final product under high vacuum to remove residual solvents and moisture. The product should be a white to off-white solid. A quantitative yield is expected.[3]
Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Molar Ratio (NaOH:Lactone) | 1.1 : 1.0 | A slight excess of NaOH drives the reaction to completion by ensuring all the lactone is consumed. |
| Solvent | 90% Ethanol | Provides good solubility for both the lactone and NaOH, and the presence of water is necessary for hydrolysis. |
| Temperature | 80°C, then Room Temp. | Initial heating accelerates the ring-opening, while the extended time at room temperature ensures completion without promoting side reactions. |
| Reaction Time | 2.5 hours total | Sufficient time for complete saponification at this scale. Progress can be monitored by TLC. |
Section 2: Reaction Mechanism
The synthesis proceeds via a base-catalyzed acyl substitution mechanism, commonly known as saponification.
-
Nucleophilic Attack: The hydroxide ion (⁻OH) from NaOH, a strong nucleophile, attacks the electrophilic carbonyl carbon of the δ-valerolactone.
-
Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, forming a tetrahedral intermediate.
-
Ring Opening: The tetrahedral intermediate collapses, reforming the carbonyl double bond and cleaving the C-O bond within the ring. This ring-opening step is irreversible under basic conditions.
-
Deprotonation: The resulting carboxylic acid is immediately deprotonated by the basic conditions to form the sodium carboxylate salt (this compound).
Mechanism Diagram
Caption: Mechanism of base-catalyzed hydrolysis of δ-valerolactone.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct Q&A format.
Q1: My final yield is significantly lower than expected.
Low yield is the most common issue, often stemming from one of four root causes.
Caption: Troubleshooting logic for low product yield.
-
Possible Cause A: Incomplete Reaction
-
Diagnosis: The presence of the starting δ-valerolactone in your crude product, detectable by TLC or ¹H NMR (a characteristic multiplet around 4.3 ppm).
-
Explanation: The reaction may not have reached completion due to insufficient time, temperature, or molar excess of base.
-
Solution:
-
Confirm Stoichiometry: Ensure you used at least 1.1 molar equivalents of NaOH. An insufficient amount of base will result in incomplete conversion.
-
Extend Reaction Time: If stoichiometry is correct, increase the reaction time at room temperature to 4-6 hours or the heating time at 80°C to 1 hour.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the lactone spot. A typical mobile phase would be 50:50 Ethyl Acetate:Hexane. The starting lactone will have a high Rf, while the product salt will remain at the baseline.
-
-
-
Possible Cause B: Re-lactonization During Workup
-
Diagnosis: You observe the lactone in your final product despite confirming full conversion before workup. This happens if the reaction mixture is acidified.
-
Explanation: 5-hydroxypentanoic acid exists in equilibrium with its cyclic form, δ-valerolactone. While the equilibrium strongly favors the open-chain salt under basic conditions, adding acid will protonate the carboxylate, and the resulting hydroxy acid can readily cyclize back to the thermodynamically stable six-membered lactone, especially with heating.[4]
-
Solution:
-
Avoid Acidification: During workup, do not add any acid to neutralize the excess NaOH. The goal is to isolate the sodium salt directly.
-
Efficient Solvent Removal: Remove the ethanol/water solvent promptly under reduced pressure without excessive heating to minimize the risk of any side reactions.
-
-
Q2: The product is an oil or sticky solid, not a clean powder. How can I purify it?
-
Explanation: This is often due to residual solvent, moisture, or unreacted starting material. This compound can be hygroscopic.
-
Solution:
-
Thorough Drying: Ensure the product is dried under a high vacuum for several hours, possibly with gentle heating (e.g., 40-50°C), to remove all traces of ethanol and water.
-
Solvent Wash (Trituration): If drying alone is insufficient, it indicates the presence of soluble impurities like the starting lactone.
-
Add a small volume of a cold, anhydrous, non-polar solvent in which the sodium salt is insoluble but the lactone is soluble (e.g., diethyl ether, hexane, or ethyl acetate).
-
Stir or sonicate the mixture vigorously. The product should precipitate or solidify as a fine powder.
-
Carefully decant or filter the solvent. Repeat this washing step 2-3 times.
-
Dry the purified solid under high vacuum.
-
-
Q3: How do I confirm the identity and purity of my final product?
-
Explanation: Proper characterization is essential to confirm a successful synthesis.
-
Recommended Analytical Methods:
-
¹H NMR (in D₂O): This is the most definitive method. You should observe characteristic peaks for the pentanoate backbone, typically:
-
A triplet around 2.1-2.2 ppm (CH₂ -COO⁻Na⁺)
-
A triplet around 3.5-3.6 ppm (CH₂ -OH)
-
Multiplets around 1.4-1.6 ppm for the central CH₂ groups.
-
The absence of the peak around 4.3 ppm confirms the absence of the starting lactone.
-
-
FT-IR (ATR): Look for the disappearance of the lactone carbonyl stretch (around 1735 cm⁻¹) and the appearance of a broad hydroxyl (-OH) stretch (around 3300-3400 cm⁻¹) and a strong carboxylate (COO⁻) stretch (around 1550-1610 cm⁻¹).
-
Section 4: Frequently Asked Questions (FAQs)
-
FAQ 1: Can I use a different base, like KOH or LiOH? Yes, other alkali metal hydroxides will also effectively catalyze the hydrolysis to produce the corresponding potassium or lithium salt. Molar equivalents should be adjusted based on the molecular weight of the chosen base.
-
FAQ 2: Is it possible to synthesize the free acid, 5-hydroxypentanoic acid, directly? While possible, it is challenging. Isolating the free acid requires careful acidification of the sodium salt at low temperatures (e.g., 0°C) followed by extraction. However, the free acid is prone to spontaneously cyclizing back to δ-valerolactone, making its isolation in pure form difficult and often leading to low yields.[4] Isolating the salt is the standard and more robust procedure.
-
FAQ 3: What are the primary safety considerations for this reaction?
-
Sodium Hydroxide: NaOH is corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Flammable Solvents: Ethanol and any organic solvents used for washing are flammable. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources.
-
Pressure: When removing solvents under reduced pressure (rotary evaporation), ensure your glassware is free of cracks or defects to prevent implosion.
-
References
Technical Support Center: Identification and Control of Impurities in Sodium 5-hydroxypentanoate
Here is the technical support center for the identification of common impurities in Sodium 5-hydroxypentanoate.
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound and require a deep understanding of its purity profile. Ensuring the quality and consistency of your starting materials is paramount for reproducible results and the safety of downstream applications. This document provides a structured approach to identifying, troubleshooting, and controlling common impurities based on synthesis routes, degradation pathways, and regulatory expectations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered during the handling and analysis of this compound.
Q1: What are the most common process-related impurities I should expect in a batch of this compound?
Process-related impurities are substances that arise during the manufacturing process.[1] For this compound, which is commonly synthesized via the base-catalyzed hydrolysis of tetrahydro-2H-pyran-2-one (δ-valerolactone)[2], the primary impurities include:
-
Starting Materials: The most common impurity is unreacted tetrahydro-2H-pyran-2-one . Its presence indicates an incomplete hydrolysis reaction.
-
By-products: Under non-optimal conditions (e.g., high temperature), the parent 5-hydroxypentanoic acid can undergo self-esterification to form dimers or linear oligomers .
-
Reagents: Excess sodium hydroxide from the hydrolysis step may be present. While not an "impurity" in the traditional sense, it will affect the material's pH and stoichiometry in subsequent reactions.
-
Residual Solvents: Solvents like ethanol, often used in the reaction or purification steps, can be carried over.[2] These are governed by the International Council for Harmonisation (ICH) Q3C guidelines.[3]
Q2: What degradation products can form during storage or in my experimental formulation?
Degradation impurities result from the breakdown of the drug substance over time.[1] The primary degradation pathway for this compound is:
-
Re-lactonization: The molecule exists in equilibrium between the open-chain sodium salt and the cyclic ester, tetrahydro-2H-pyran-2-one. This equilibrium can be shifted towards the lactone under acidic conditions or upon heating, leading to a reappearance of the starting material as a degradant.
-
Oxidation: The terminal hydroxyl group is susceptible to oxidation. This can lead to the formation of sodium 5-oxopentanoate (aldehyde) or, more commonly, disodium glutarate (dicarboxylic acid) if exposed to oxidative conditions.
Q3: How do regulatory guidelines like ICH Q3A apply to my research-grade material?
The ICH Q3A(R2) guideline provides a framework for controlling impurities in new drug substances.[4] While these legally binding limits apply to commercial drug substances, understanding the principles is crucial even in early development for ensuring a smooth transition to later clinical phases. The guideline establishes three key thresholds based on the maximum daily dose of the active substance:
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory filing.[5][6]
-
Identification Threshold: The level above which the structure of an impurity must be determined.[5][6]
-
Qualification Threshold: The level above which an impurity's biological safety must be established.[1][5][6]
Adhering to these principles early on prevents costly delays and ensures the quality and safety of your research.
Q4: I see an unexpected peak in my HPLC chromatogram. What is the first step to identify it?
The first step is a systematic investigation. Begin by checking the retention times of known potential impurities (tetrahydro-2H-pyran-2-one, disodium glutarate). If the peak does not match, the next logical step is to obtain mass information using a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weight of the unknown, which is a critical piece of the puzzle for structural elucidation.
Part 2: Troubleshooting Guide for Common Analytical Issues
Issue: Purity by HPLC-UV is significantly lower than expected or inconsistent.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| UV-Transparent Impurities | The chromophore in this compound (the carboxylate group) has a very low UV absorbance. Many potential impurities, such as oligomers or inorganic salts, may not be detected efficiently by a UV detector. Troubleshooting: 1. Employ a more universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index (RI) detector alongside your UV detector. 2. Use an orthogonal analytical technique, such as Quantitative NMR (qNMR), which does not rely on chromophores, to get an accurate purity assessment. |
| On-Column Degradation | The pH of the mobile phase or the stationary phase itself can catalyze the re-lactonization of this compound back to its neutral, more retained lactone form during the chromatographic run. This can appear as a broad or tailing peak for the main component or a distinct impurity peak. Troubleshooting: 1. Ensure the mobile phase is buffered at a neutral to slightly basic pH (e.g., pH 7-8) to keep the analyte in its salt form. 2. Evaluate different stationary phases. A more inert column material may reduce on-column catalysis. |
| Inappropriate Column Choice | This compound is a highly polar molecule. Using a standard C18 column without appropriate mobile phase modifiers can lead to poor retention (eluting near the void volume) and co-elution with other polar impurities. Troubleshooting: 1. Consider an Aqueous C18 (AQ-type) column designed for better retention of polar analytes in highly aqueous mobile phases. 2. Explore alternative separation modes like Hydrophilic Interaction Liquid Chromatography (HILIC). |
Part 3: Experimental Protocols and Workflows
Protocol 1: HPLC-UV Method for Purity Determination and Impurity Profiling
This protocol provides a robust starting point for separating this compound from its key non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.[7]
-
Column: Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 10 mM Phosphate buffer, pH 7.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B
-
20-25 min: 50% to 95% B
-
25-28 min: Hold at 95% B
-
28-30 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution in the mobile phase (95:5 Water:Acetonitrile).
-
Causality: The buffered, slightly basic mobile phase ensures the analyte remains in its ionized state, promoting good peak shape. The gradient allows for the elution of the highly polar this compound early in the run, while providing sufficient retention to separate it from the less polar lactone and potential oligomeric by-products.
Protocol 2: GC-MS Method for Volatile Impurities
This method is ideal for identifying and quantifying volatile impurities like the starting lactone and residual solvents.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.[7]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program: 50°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Sample Preparation: As this compound is non-volatile, this method is primarily for impurities. Dissolve the sample (approx. 10 mg/mL) in a suitable solvent like methanol. For direct analysis of the main component, derivatization (e.g., silylation) would be required.
-
Causality: The temperature program allows for the separation of volatile solvents at the beginning of the run, followed by the elution of semi-volatile compounds like tetrahydro-2H-pyran-2-one at higher temperatures. MS detection provides definitive identification by comparing the resulting mass spectrum to library entries.
Workflow for Unknown Impurity Identification
The following workflow provides a logical pathway for the structural elucidation of an unknown impurity.
Caption: Logical workflow for the identification of an unknown impurity.
Part 4: Data Summary Tables
Table 1: Common Impurities in this compound
| Impurity Name | Structure | Origin | Typical Analytical Method | Expected Elution Behavior |
| Tetrahydro-2H-pyran-2-one (δ-valerolactone) | Cyclic Ester | Starting Material, Degradation | HPLC, GC-MS | More retained than the main peak in RPLC; Volatile in GC. |
| Disodium Glutarate | Dicarboxylate Salt | Oxidation | HPLC | More polar and elutes earlier than the main peak in RPLC. |
| Dimer/Oligomer | Linear Polyester | By-product | HPLC-MS | Less polar and elutes later than the main peak in RPLC. |
| Ethanol | C₂H₅OH | Residual Solvent | GC-FID/MS | Highly volatile, elutes very early in a GC run. |
Table 2: ICH Q3A(R2) Impurity Thresholds
These thresholds dictate the level of scrutiny required for impurities based on the Maximum Daily Dose (MDD) of the drug substance.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| *TDI = Total Daily Intake |
References
- 1. pharma.gally.ch [pharma.gally.ch]
- 2. 5-Hydroxypentanoic Acid SodiuM Salt | 37435-69-1 [chemicalbook.com]
- 3. jpionline.org [jpionline.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. ICH- Q3 Impurity | PPTX [slideshare.net]
- 7. benchchem.com [benchchem.com]
analysis of byproducts in Sodium 5-hydroxypentanoate polymerization
Welcome to the technical support center for the analysis and troubleshooting of byproducts in Sodium 5-hydroxypentanoate polymerization. As Senior Application Scientists, we understand the nuances and challenges you face in the lab. This guide is designed to provide you with in-depth, practical solutions and a clear understanding of the underlying chemical principles to help you achieve optimal results in the synthesis of poly(5-hydroxypentanoate).
Introduction: The Challenge of Competing Reactions
The polymerization of this compound, an A-B type monomer, is a self-condensation reaction that should ideally yield high molecular weight poly(5-hydroxypentanoate), a valuable biodegradable polyester.[1][2] However, like many condensation polymerizations, the process is not without its complexities. The primary challenge arises from a competing intramolecular cyclization reaction, which produces a stable six-membered cyclic ester, δ-valerolactone, as a major byproduct.[3][4][5] This side reaction consumes the monomer, limiting the final polymer's molecular weight and yield.
This guide will help you identify, quantify, and minimize these byproducts, leading to a more efficient and controlled polymerization process.
Troubleshooting Guide
This section addresses common problems encountered during the polymerization of this compound. Each issue is presented with potential causes and actionable solutions.
Problem 1: Low Polymer Molecular Weight and/or Low Yield
You've completed your polymerization, but Gel Permeation Chromatography (GPC) analysis reveals a lower molecular weight than anticipated, or the final isolated polymer yield is poor.
Potential Causes & Solutions:
-
Dominance of Intramolecular Cyclization: The most common cause is the formation of δ-valerolactone, which depletes the monomer pool available for polymerization.[5] The formation of stable 5- and 6-membered rings through intramolecular esterification is often thermodynamically favored, especially under dilute conditions.[4]
-
Solution 1: Increase Monomer Concentration. Run the reaction at the highest feasible concentration or in the melt phase. Higher concentrations favor intermolecular reactions (polymerization) over intramolecular reactions (cyclization) by increasing the probability of monomer chains encountering each other.
-
Solution 2: Optimize Temperature. While high temperatures are needed to drive off the water byproduct, excessive heat can sometimes favor the formation of the volatile lactone. Experiment with a temperature gradient to find the optimal balance where water is efficiently removed without significant lactone distillation.
-
Solution 3: Efficient Water Removal. The polymerization is a condensation reaction where water is a byproduct.[6][7] According to Le Chatelier's principle, its efficient removal is crucial to drive the equilibrium toward the polymer. Use high vacuum and ensure adequate surface area for evaporation (e.g., appropriate reactor geometry, efficient stirring).
-
-
Presence of Impurities: The starting monomer, this compound, may contain impurities that act as chain terminators. Water is a key impurity to control.
-
Solution: Rigorous Monomer Purification. Ensure the this compound is thoroughly dried under vacuum before use. If synthesizing the monomer, ensure complete removal of any reagents or side products from the synthesis. The presence of monofunctional impurities can cap the growing polymer chains, drastically limiting molecular weight.[8][9]
-
-
Inefficient Catalyst or Inappropriate Catalyst Loading: The choice and concentration of a catalyst can influence the competition between polymerization and cyclization.
-
Solution: Catalyst Screening. While this polymerization can be self-catalyzed at high temperatures, catalysts like tin(II) octoate or titanium-based catalysts are often used for hydroxy acid polymerizations.[2] Screen different catalysts and concentrations to identify conditions that selectively promote the intermolecular esterification reaction.
-
Logical Workflow for Troubleshooting Low Molecular Weight
Caption: Troubleshooting decision tree for low molecular weight polymer.
Problem 2: Unidentified Peaks in Analytical Data (NMR, GPC, MS)
Your analytical data shows peaks that do not correspond to the desired polymer.
Potential Causes & Solutions:
-
Cyclic Byproducts: The most likely unidentified species are cyclic oligomers. Besides the monomeric lactone (δ-valerolactone), cyclic dimers, trimers, and higher-order oligomers can also form, especially in the early stages of polymerization or during thermal degradation.[10][11] These are common non-intentionally added substances (NIAS) in polyester synthesis.[10][12]
-
Solution: Mass Spectrometry Analysis. Use techniques like LC-MS or GC-MS to identify these peaks.[10] The mass of the repeating unit (C5H8O2) is 100.11 g/mol . Cyclic oligomers will have masses corresponding to multiples of this unit. For example, the cyclic dimer would have an m/z matching C10H16O4.
-
-
Linear Oligomers: Short, linear polymer chains that failed to achieve high molecular weight may be soluble in solvents used for analysis and appear as distinct peaks in GPC or distributions in mass spectra.
-
Solution: GPC with Standards. Calibrate your GPC with well-defined polyester standards to better estimate the molecular weight distribution of these oligomers.
-
-
Degradation Products: If the polymerization temperature was too high or the reaction time too long, thermal degradation of the polymer can occur, leading to a variety of smaller molecules.
-
Solution: Thermogravimetric Analysis (TGA). Perform a TGA on your polymer to determine its thermal stability. Conduct future polymerizations well below the onset of degradation temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct of this compound polymerization and how does it form?
The primary byproduct is δ-valerolactone . It is a 6-membered cyclic ester formed through an intramolecular condensation (or cyclization) reaction of the 5-hydroxypentanoate monomer.[5][13][14] In this reaction, the hydroxyl group (-OH) at one end of the molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon of the carboxylic acid group on the other end of the same molecule, eliminating a molecule of water to close the ring.[3][13] This process competes directly with the intermolecular condensation required for polymer chain growth.
Competing Polymerization and Cyclization Pathways
Caption: Competing intermolecular vs. intramolecular reaction pathways.
Q2: Which analytical techniques are best for identifying and quantifying these byproducts?
A combination of techniques is recommended for a comprehensive analysis.
| Technique | Purpose | Key Information Provided |
| GC-MS | Identification & Quantification | Excellent for volatile byproducts like δ-valerolactone. Provides mass spectra for definitive identification and allows for quantification with proper calibration.[10] |
| LC-MS | Identification & Quantification | More suitable for less volatile, higher molecular weight cyclic and linear oligomers that are not amenable to GC.[10] |
| NMR (¹H & ¹³C) | Structural Confirmation | Can confirm the structure of the main polymer and byproducts. Distinct chemical shifts for the polymer backbone versus the cyclic lactone can be used for relative quantification. |
| GPC/SEC | Molecular Weight Distribution | Primarily for the polymer, but can also reveal the presence of a low molecular weight oligomer population. |
Q3: How can I purify the final polymer to remove these byproducts?
Purification is essential to obtain a high-purity polymer for downstream applications.
-
Precipitation/Solvent Washing: This is the most common method. The synthesized polymer is dissolved in a suitable solvent (e.g., chloroform, dichloromethane) and then precipitated by adding it to a non-solvent (e.g., cold methanol, hexane).[15] Low molecular weight oligomers and the lactone byproduct are often more soluble in the non-solvent and will remain in the liquid phase, allowing for their separation from the precipitated high polymer.[10][16] Multiple precipitation cycles may be necessary.
-
Soxhlet Extraction: For a more exhaustive purification, the solid polymer can be subjected to Soxhlet extraction with a solvent that selectively dissolves the oligomers and byproducts but not the main polymer. This is a highly effective but more time-consuming method.[17]
Experimental Protocol: Purification by Precipitation
-
Dissolution: Dissolve the crude polymer product in a minimal amount of a good solvent (e.g., chloroform) at room temperature. Aim for a concentration of approximately 5-10% (w/v).
-
Filtration (Optional): If there are any insoluble impurities (e.g., catalyst residues), filter the polymer solution.
-
Precipitation: Slowly pour the polymer solution into a beaker containing a vigorously stirring non-solvent (e.g., cold methanol). Use a non-solvent volume that is 5-10 times the volume of the polymer solution. The polymer should precipitate as a white solid or fibrous material.
-
Isolation: Allow the precipitate to settle. Decant the supernatant liquid, which contains the dissolved byproducts.
-
Washing: Wash the precipitated polymer with fresh non-solvent to remove any remaining impurities.
-
Drying: Collect the purified polymer by filtration and dry it under high vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Validation: Re-analyze the purified polymer using techniques like NMR or GPC to confirm the absence of byproduct peaks.
General Analytical Workflow for Byproduct Analysis
Caption: Workflow for the extraction and analysis of polymerization byproducts.
References
- 1. 5-Hydroxypentanoic Acid Sodium Salt [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Lactones, Lactams and Cyclization Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Lactone - Wikipedia [en.wikipedia.org]
- 6. scienceready.com.au [scienceready.com.au]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. how lactones formed from hydroxycarboxylic compounds by mechanism | Filo [askfilo.com]
- 14. tutorchase.com [tutorchase.com]
- 15. researchgate.net [researchgate.net]
- 16. Estimation and characterization of polyester oligomers | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection and Optimization for Sodium 5-hydroxypentanoate Polymerization
Welcome to the technical support center for the polymerization of sodium 5-hydroxypentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of poly(5-hydroxypentanoate) via polycondensation. As the direct polymerization of hydroxyalkanoate salts presents unique challenges, this document synthesizes established principles of polyester chemistry with practical, field-proven insights to navigate your experimental journey.
Introduction to Poly(5-hydroxypentanoate) Synthesis
Poly(5-hydroxypentanoate), a biodegradable polyester, is of significant interest for various biomedical applications. Its synthesis from this compound typically proceeds via a step-growth polycondensation reaction. This process involves the repetitive formation of ester linkages between the hydroxyl and carboxylate groups of the monomer units, with the elimination of a small molecule, in this case, likely sodium hydroxide or water upon in-situ protonation. Achieving high molecular weight polyester through this route requires careful selection of catalysts and stringent control over reaction conditions to drive the equilibrium towards polymer formation.
Unlike the ring-opening polymerization (ROP) of δ-valerolactone, the polycondensation of a hydroxy acid salt introduces specific considerations regarding monomer reactivity, catalyst compatibility, and potential side reactions. This guide will address these nuances to facilitate successful polymerization.
Catalyst Selection for this compound Polymerization
The choice of catalyst is paramount for achieving efficient polymerization of this compound. The ideal catalyst should be effective at high temperatures, tolerant of the basicity of the carboxylate salt, and minimize side reactions. Catalysts for polyesterification can be broadly categorized into metal-based and enzymatic systems.
Metal-Based Catalysts
Metal-based catalysts are widely used in industrial polyester synthesis due to their high activity at elevated temperatures, which are necessary to drive the polycondensation reaction and remove the condensation product.
| Catalyst Type | Examples | Typical Concentration (mol% relative to monomer) | Operating Temperature (°C) | Advantages | Disadvantages |
| Tin-Based | Tin(II) octoate, Dibutyltin oxide | 0.01 - 0.5 | 180 - 220 | High activity, good solubility | Potential cytotoxicity of residues |
| Titanium-Based | Titanium(IV) isopropoxide, Titanium(IV) butoxide | 0.01 - 0.5 | 180 - 240 | High activity, less toxic than tin | Prone to hydrolysis, can cause discoloration |
| Antimony-Based | Antimony(III) oxide | 0.02 - 0.05 | 240 - 280 | High activity at high temperatures | Toxicity concerns |
| Zinc-Based | Zinc acetate | 0.1 - 1.0 | 180 - 220 | Relatively low toxicity | Moderate activity |
Causality Behind Experimental Choices: The high temperatures are necessary to overcome the activation energy of the esterification reaction and to efficiently remove the byproduct (water or sodium hydroxide) under vacuum, which drives the equilibrium towards the formation of high molecular weight polymer. The choice between these catalysts often involves a trade-off between catalytic activity and the toxicity of the residual metal in the final polymer, a critical consideration for biomedical applications. For instance, while antimony catalysts are highly effective, their toxicity limits their use in materials intended for drug delivery or tissue engineering.[1]
Enzymatic Catalysts
Enzymatic catalysis offers a green and highly selective alternative for polyester synthesis, operating under milder reaction conditions. Lipases are the most commonly used enzymes for this purpose.
| Catalyst | Source | Operating Temperature (°C) | Advantages | Disadvantages |
| Immobilized Lipase B from Candida antarctica (Novozym 435) | Candida antarctica | 60 - 90 | High activity, high selectivity, mild conditions, minimal side reactions | Higher cost, potential for lower molecular weight, slower reaction rates |
Causality Behind Experimental Choices: Enzymatic polymerization proceeds via a different mechanism, often involving an acyl-enzyme intermediate. The milder conditions minimize side reactions such as dehydration and decarboxylation, which can be prevalent at the high temperatures required for metal-based catalysis. However, achieving high molecular weight polymers can be challenging due to the equilibrium nature of the reaction and potential enzyme deactivation.
Catalyst Selection Workflow
Caption: A decision tree for selecting the appropriate catalyst system for this compound polymerization based on key experimental constraints.
Troubleshooting Guides
This section addresses common issues encountered during the polycondensation of this compound in a question-and-answer format.
Issue 1: Low Molecular Weight of the Final Polymer
-
Question: My polymerization of this compound consistently yields a polymer with low molecular weight. What are the likely causes and how can I improve it?
-
Answer: Low molecular weight is a common challenge in polycondensation reactions and can stem from several factors:
-
Incomplete Removal of Byproducts: The polycondensation of this compound is an equilibrium reaction. The presence of the condensation byproduct (water or sodium hydroxide) will shift the equilibrium back towards the monomers, limiting chain growth.
-
Solution:
-
High Vacuum: Ensure a high vacuum (typically <1 Torr) is applied during the later stages of the polymerization to effectively remove volatile byproducts.
-
Efficient Stirring: Use an overhead mechanical stirrer to ensure good surface renewal of the viscous polymer melt, facilitating the diffusion and removal of byproducts.
-
Nitrogen Sweep: In the initial stages, a slow stream of dry, inert gas (nitrogen or argon) can help carry away volatiles.
-
-
-
Reaction Temperature Too Low: The rate of polyesterification is highly temperature-dependent. Insufficient thermal energy will result in slow reaction kinetics and incomplete conversion.
-
Solution: Gradually increase the reaction temperature, typically in stages. For example, start at a lower temperature (e.g., 150-160 °C) to initiate oligomerization and then increase to a higher temperature (e.g., 180-220 °C for tin or titanium catalysts) for the final polycondensation under vacuum.[2]
-
-
Catalyst Deactivation: Water is a known deactivator for many metal-based polyesterification catalysts.[2] The water formed during the reaction can hydrolyze the catalyst, reducing its activity.
-
Solution:
-
Azeotropic Removal: In some systems, an azeotropic solvent (e.g., xylene) can be used in the initial stages to facilitate water removal. However, this is less common in melt polycondensation.
-
Robust Catalyst Selection: Choose a catalyst that is more resistant to hydrolysis. Some tin-based catalysts have shown better performance in the presence of water compared to titanium-based catalysts.[2]
-
-
-
Impure Monomer: The presence of monofunctional impurities in the this compound monomer will act as chain terminators, limiting the final molecular weight.
-
Solution: Ensure the monomer is of high purity. Recrystallization or other purification methods may be necessary.
-
-
Issue 2: Polymer Discoloration (Yellowing or Darkening)
-
Question: The resulting poly(5-hydroxypentanoate) is discolored. What causes this and how can I prevent it?
-
Answer: Discoloration is typically a sign of thermal degradation or oxidative side reactions.
-
High Reaction Temperature or Prolonged Reaction Time: Exposing the polymer to high temperatures for extended periods can lead to thermo-oxidative degradation.[3]
-
Solution:
-
Optimize Temperature and Time: Determine the minimum temperature and reaction time required to achieve the desired molecular weight.
-
Use of Antioxidants: The addition of a small amount of a thermal stabilizer or antioxidant (e.g., hindered phenols) can help mitigate degradation.
-
-
-
Presence of Oxygen: Residual oxygen in the reaction vessel can promote oxidative degradation.
-
Solution: Ensure the reaction is conducted under a consistently inert atmosphere (high purity nitrogen or argon). Perform several vacuum/inert gas cycles before heating to remove all traces of oxygen.
-
-
Catalyst-Induced Degradation: Some catalysts, particularly certain titanium compounds, can contribute to discoloration at high temperatures.
-
Solution: Screen different catalysts and catalyst concentrations to find one that provides good activity with minimal color formation. Phosphorus-containing compounds can sometimes be used to deactivate catalyst residues that may cause degradation during further processing.[4]
-
-
Issue 3: Gel Formation or Cross-linking
-
Question: My reaction mixture becomes an insoluble gel during polymerization. What is causing this cross-linking?
-
Answer: Gel formation indicates the occurrence of unintended cross-linking reactions.
-
Side Reactions at High Temperatures: At very high temperatures, side reactions such as ether formation between hydroxyl end groups can occur, leading to branching and eventually cross-linking. Dehydration of the polymer backbone can also introduce unsaturation, which may lead to cross-linking.[3]
-
Solution: Carefully control the reaction temperature and avoid excessive heating.
-
-
Presence of Polyfunctional Impurities: If the monomer contains impurities with more than two functional groups (e.g., a triol or a dicarboxylic acid with an additional hydroxyl group), these can act as cross-linking agents.
-
Solution: Ensure high purity of the starting monomer.
-
-
Catalyst-Promoted Side Reactions: Certain catalysts may promote side reactions that lead to cross-linking, especially at high concentrations.[5]
-
Solution: Optimize the catalyst type and concentration. A lower catalyst concentration may be sufficient and can reduce the likelihood of side reactions.
-
-
Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic studies on Lewis acidic metal polyesterification catalysts – hydrolytic degradation is a key factor for catalytic performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. journal.unnes.ac.id [journal.unnes.ac.id]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Stability and Degradation Studies of Sodium 5-hydroxypentanoate
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Sodium 5-hydroxypentanoate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of its stability and degradation studies. As a molecule with both a hydroxyl and a carboxylate group, this compound presents unique stability challenges and potential degradation pathways that require careful consideration in experimental design and data interpretation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the handling, storage, and analysis of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the primary anticipated degradation pathways for this compound are intramolecular cyclization (lactonization) and oxidation.
-
Intramolecular Cyclization (Lactonization): The hydroxyl and carboxylate groups can react under acidic conditions or upon heating to form a cyclic ester, γ-valerolactone. This is a common reaction for γ-hydroxy acids.
-
Oxidation: The primary alcohol group is susceptible to oxidation, which could lead to the formation of an aldehyde and subsequently a dicarboxylic acid.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored at room temperature in a dry environment.[1] It is advisable to store it in a tightly sealed container to protect it from moisture, which could facilitate hydrolytic reactions or degradation.
Q3: What are the initial steps for developing a stability-indicating analytical method for this compound?
A3: A stability-indicating method must be able to separate the intact drug from its degradation products.[2][3] The initial steps should involve:
-
Forced Degradation Studies: Subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[4][5][6]
-
Chromatographic Method Development: Typically, reverse-phase HPLC is a good starting point. The goal is to achieve baseline separation between the parent peak and all degradant peaks.
-
Method Validation: Once a suitable separation is achieved, the method must be validated according to ICH guidelines to ensure it is accurate, precise, reproducible, and specific.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape or tailing in HPLC analysis. | 1. Inappropriate mobile phase pH. 2. Secondary interactions with the stationary phase. 3. Column degradation. | 1. Adjust the mobile phase pH to be at least 2 units away from the pKa of 5-hydroxypentanoic acid. 2. Use a mobile phase with a suitable ionic strength or an ion-pairing agent. 3. Flush the column or replace it if it's at the end of its lifespan. |
| Appearance of unexpected peaks in the chromatogram of a control sample. | 1. Contamination of the sample or solvent. 2. On-column degradation. 3. Degradation during sample preparation. | 1. Use high-purity solvents and clean glassware. Prepare a fresh sample. 2. Modify chromatographic conditions (e.g., use a lower temperature). 3. Prepare samples immediately before analysis and keep them cool. |
| Inconsistent results in forced degradation studies. | 1. Variability in stress conditions (temperature, concentration of stressing agent). 2. Incomplete neutralization of acidic or basic stress samples before analysis. 3. Instability of degradation products. | 1. Precisely control and monitor all stress conditions. 2. Ensure complete and consistent neutralization to prevent further reactions. 3. Analyze samples immediately after degradation or store them under conditions that prevent further changes. |
Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for conducting forced degradation studies on this compound to identify potential degradation products and develop a stability-indicating method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂), 3%
-
Deionized water
-
HPLC-grade acetonitrile and methanol
-
Phosphate buffer
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the mixture at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Repeat the experiment with 1 M HCl if no significant degradation is observed.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Repeat the experiment with 1 M NaOH if no significant degradation is observed.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.
-
Dissolve the sample in deionized water for analysis.
-
Also, subject the stock solution to 80°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose the solid drug and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Analyze the samples after exposure.
-
-
Analysis: Analyze all samples by a suitable analytical technique, such as HPLC, to determine the extent of degradation and the profile of degradation products.
Expected Outcome: The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.[5][7]
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Initial Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM Phosphate buffer (pH 3.0) B: Acetonitrile Gradient: Start with 95% A, 5% B, and gradually increase the percentage of B. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm (as the compound lacks a strong chromophore, low UV is a starting point) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Method Development Strategy:
-
Optimize Mobile Phase pH: Analyze the underivatized compound at different pH values (e.g., 2.5, 3.0, 6.0, 7.0) to find the optimal pH for peak shape and retention.
-
Adjust Organic Modifier: Vary the gradient of acetonitrile or try methanol as an alternative organic modifier to improve the separation of degradant peaks.
-
Evaluate Different Columns: If separation is not achieved on a C18 column, consider other stationary phases like C8 or a polar-embedded column.
Part 4: Visualizations
Diagram 1: Potential Degradation Pathway of this compound
References
- 1. 5-Hydroxypentanoic Acid Sodium Salt [myskinrecipes.com]
- 2. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. scispace.com [scispace.com]
Technical Support Center: Overcoming Side Reactions in Polyester Synthesis from Hydroxy Acids
Welcome to the technical support center for polyester synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of polyesters from hydroxy acids. As a Senior Application Scientist, I understand the nuances and challenges that can arise during polymerization. This resource is built on a foundation of scientific expertise and practical, field-proven insights to help you navigate and overcome common hurdles, ensuring the integrity and success of your experiments.
Our approach is grounded in three core pillars:
-
Expertise & Experience: We delve into the "why" behind experimental choices, providing a causal understanding of reaction mechanisms and troubleshooting steps.
-
Trustworthiness: Each protocol and recommendation is part of a self-validating system, designed for reproducibility and reliability.
-
Authoritative Grounding: All critical information is supported by citations from authoritative sources, with a comprehensive reference list for further exploration.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section addresses specific issues you may encounter during the polycondensation of hydroxy acids. Each problem is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Issue 1: Low Molecular Weight and Yield of the Final Polyester
Question: My polyester synthesis is resulting in a low molecular weight polymer with a lower-than-expected yield. What are the likely causes and how can I fix this?
Answer:
Low molecular weight and yield are often symptomatic of incomplete polymerization or the prevalence of chain-terminating side reactions. The most common culprit is the formation of cyclic esters (lactonization), especially when using γ-hydroxybutyric acid or similar hydroxy acids that can form stable 5- or 6-membered rings.[1]
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Cyclic Ester Formation (Lactonization) | Intramolecular esterification is kinetically and thermodynamically favorable for certain hydroxy acids, leading to the formation of stable cyclic monomers or oligomers instead of linear polymer chains.[1] | 1. Optimize Monomer Concentration: Higher monomer concentrations favor intermolecular reactions (polymerization) over intramolecular reactions (cyclization). 2. Catalyst Selection: Utilize catalysts that promote linear chain growth over cyclization. For instance, certain tin-based catalysts are effective. 3. Ring-Opening Polymerization (ROP): If cyclization is unavoidable, consider a two-step approach: first, synthesize the cyclic ester (lactone) and then perform a ring-opening polymerization, which can yield high molecular weight polymers.[2][3][4][5] |
| Inefficient Water Removal | Polycondensation is an equilibrium reaction where water is a byproduct.[6] Inadequate removal of water shifts the equilibrium back towards the reactants, hindering the formation of high molecular weight polymers.[2][7] | 1. High Vacuum: Apply a high vacuum (typically <1 Torr) during the later stages of the reaction to effectively remove water and drive the reaction forward. 2. Azeotropic Distillation: Use a solvent that forms an azeotrope with water (e.g., toluene or xylene) to facilitate its removal.[5] 3. Inert Gas Sparging: Bubbling a dry, inert gas (like nitrogen or argon) through the reaction mixture can also help carry away water vapor.[8] |
| Reaction Temperature Too Low | Insufficient thermal energy can lead to slow reaction kinetics, preventing the polymerization from reaching completion within a practical timeframe.[9] | Gradually increase the reaction temperature in stages. A common approach is to start at a lower temperature (e.g., 150-180°C) for the initial oligomerization and then increase it (e.g., 200-250°C) under vacuum for the final polycondensation.[10] |
Workflow for Optimizing Molecular Weight:
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Recent Advances in the Enzymatic Synthesis of Polyester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyester Chemistry | Charlotte Williams Research [cwilliamsresearch.web.ox.ac.uk]
- 5. scienceinfo.com [scienceinfo.com]
- 6. farabi.university [farabi.university]
- 7. annals.fih.upt.ro [annals.fih.upt.ro]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Sodium 5-hydroxypentanoate for PROTAC Linker Efficacy
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3][4][5] The linker is not merely a passive spacer; it is a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent proteasomal degradation.[2][6][7] The linker's length, composition, rigidity, and attachment points profoundly impact a PROTAC's overall performance, including its solubility, cell permeability, and metabolic stability.[5][8][9]
This guide focuses on the use of Sodium 5-hydroxypentanoate as a foundational building block for PROTAC linkers. As a short, flexible, and hydrophilic aliphatic chain, it presents a unique set of advantages and challenges. Its structure offers a carboxylic acid and a hydroxyl group as two distinct handles for chemical conjugation. This document provides practical, in-depth guidance through frequently asked questions and troubleshooting scenarios to help researchers effectively harness and optimize this linker strategy.
Caption: The PROTAC mechanism of action for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What are the potential advantages of using a short aliphatic linker derived from 5-hydroxypentanoate?
A short linker like 5-hydroxypentanoate offers several potential benefits. Its flexibility can help in the initial stages of ternary complex formation by allowing the binding partners to orient themselves with fewer conformational constraints.[] Furthermore, a shorter linker reduces the overall molecular weight and topological polar surface area (TPSA) of the final PROTAC, which can be beneficial for cell permeability.[11] The hydrophilic nature of the terminal hydroxyl and carboxyl groups can also aid in maintaining aqueous solubility, a common challenge for large PROTAC molecules.[12][13]
Q2: What are the primary challenges associated with a 5-hydroxypentanoate-based linker?
The main challenge is its limited length. A linker that is too short can introduce steric clashes between the POI and the E3 ligase, preventing the formation of a stable and productive ternary complex.[9] While flexible, its 5-atom chain length may not be sufficient to optimally bridge the two proteins, depending on the specific targets and ligand exit vectors.[14] Additionally, simple alkyl chains can be susceptible to oxidative metabolism, potentially leading to poor metabolic stability.[9]
Q3: How does the flexibility of this linker impact ternary complex stability?
Linker flexibility is a double-edged sword. While it can facilitate the initial "catch" of the two proteins, excessive flexibility can lead to a high entropic penalty when forming the stable ternary complex, potentially reducing its half-life.[] This can result in an unstable complex that dissociates before efficient ubiquitination can occur.[16] The goal is to strike a balance: enough flexibility to allow complex formation but sufficient conformational restriction to ensure its stability.[8][17]
Q4: How do I decide which end of the 5-hydroxypentanoate linker to attach to the POI ligand versus the E3 ligand?
This decision is critical and must be determined empirically. The exit vector—the point on each ligand where the linker is attached—dramatically influences the geometry of the ternary complex.[18] There is no universal rule. The best approach is to synthesize both isomers, where the linker is attached in opposite orientations, and compare their degradation efficacy. Computational modeling and analysis of existing crystal structures of your POI and E3 ligase can provide initial hypotheses about which orientation might be more favorable.[19][20]
Troubleshooting Guide
This section addresses specific experimental problems you may encounter when using a 5-hydroxypentanoate-based linker.
Caption: A logical workflow for troubleshooting low degradation activity.
Problem 1: Low or No Protein Degradation Despite Confirmed Binary Binding
This is a common issue indicating that while your PROTAC can bind the POI and E3 ligase independently, it fails to form a productive ternary complex.[21]
-
Potential Cause 1: Steric Hindrance.
-
Explanation: The 5-atom chain of the hydroxypentanoate linker may be too short to span the distance between the two proteins without causing a physical clash, preventing a stable complex from forming.[9]
-
Solution: Systematically extend the linker length. Synthesize analogues using linkers like 6-hydroxyhexanoic acid or 8-hydroxyoctanoic acid to incrementally increase the distance. This empirical approach is often necessary to find the optimal length for a given system.[14][18]
-
-
Potential Cause 2: Poor Ternary Complex Cooperativity.
-
Explanation: The linker is not positioning the two proteins optimally to benefit from favorable protein-protein interactions that stabilize the ternary complex. A poorly formed complex will dissociate too quickly for ubiquitination.[2][22]
-
Solution:
-
Change Attachment Points: If possible, re-synthesize the PROTAC by attaching the linker to a different solvent-exposed position on one or both ligands.[9][23] This can drastically alter the complex's geometry.
-
Introduce Rigidity: While starting with a flexible linker is common, introducing some rigidity can pre-organize the PROTAC into a more favorable conformation, reducing the entropic penalty of binding.[2][24] Consider incorporating a cyclic element like a piperidine or a phenyl ring into the linker backbone.
-
-
Problem 2: Poor Solubility or Cell Permeability
PROTACs often violate Lipinski's "rule of five" due to their high molecular weight, making solubility and permeability significant hurdles.[2][12][25]
-
Potential Cause 1: High Polarity or Hydrophobicity.
-
Explanation: The properties of the linker contribute significantly to the overall physicochemical profile of the PROTAC.[5] While the hydroxyl and carboxyl groups of the 5-hydroxypentanoate linker aid water solubility, the overall molecule, including the often-hydrophobic warhead and E3 ligand, might still be poorly soluble or too polar to cross the cell membrane efficiently.[26][27]
-
Solution:
-
Balance Polarity: If solubility is the issue, the inherent hydrophilicity of the linker is beneficial. If permeability is low, the polarity may be too high. Consider replacing the simple alkyl chain with a linker containing ether bonds (a short PEG-like linker) which can sometimes improve both solubility and permeability through a "chameleon-like" effect where polar groups are shielded in a nonpolar environment.[5][11][26]
-
Mask Polar Groups: One strategy to improve permeability is to convert the terminal carboxylic acid to a less polar, cell-permeable ester. This ester can then be hydrolyzed by intracellular esterases to release the active, acid-containing PROTAC.
-
-
-
Potential Cause 2: High Conformational Flexibility.
-
Explanation: Highly flexible molecules often have poor cell permeability because they expose a large polar surface area to the solvent.[17]
-
Solution: Introduce rigid structural elements into the linker. Replacing a portion of the flexible alkyl chain with a cycloalkane or aromatic ring can reduce the number of rotatable bonds, which has been shown to improve cell permeability.[8][17]
-
Problem 3: Synthetic Challenges during Linker Coupling
The chemical reactions to attach the linker to the two ligands can be challenging.
-
Potential Cause 1: Low Yield in Amide Coupling.
-
Explanation: Steric hindrance around the amine or carboxylic acid on your ligands can make standard amide coupling reactions inefficient.[23]
-
Solution: Use a more potent coupling reagent. While standard reagents like EDC/HOBt may suffice, sterically hindered couplings often require more powerful phosphonium or uronium-based reagents like HATU, HBTU, or PyBOP, typically used with a non-nucleophilic base like diisopropylethylamine (DIPEA).[23]
-
-
Potential Cause 2: Unwanted Side Reactions.
-
Explanation: The 5-hydroxypentanoate linker has two reactive handles: a hydroxyl group and a carboxylic acid. If not managed correctly, the hydroxyl group can interfere with the activation of the carboxylic acid or react with other functional groups.
-
Solution: Employ an orthogonal protection strategy. Protect the hydroxyl group (e.g., as a TBDMS or TBS ether) before performing the amide coupling at the carboxylic acid end. Once the first ligand is attached, deprotect the hydroxyl group, activate it (e.g., by converting it to a mesylate or tosylate), and then perform the coupling reaction with the second ligand.
-
Data Presentation & Protocols
Table 1: Comparative Properties of Common Linker Types
| Linker Type | Representative Example | Key Characteristics | Advantages | Common Challenges |
| Alkyl Chain | 5-Hydroxypentanoate | Flexible, relatively hydrophobic backbone with polar termini. | Synthetically accessible, can improve permeability. | Can decrease solubility, potential metabolic instability.[5][9] |
| PEG Chain | PEG3, PEG4 | Flexible, hydrophilic. | Enhances aqueous solubility, biocompatible.[5] | Can decrease cell permeability, may increase TPSA.[28] |
| Rigid | Piperazine, Phenyl ring | Conformationally restricted. | Pre-organizes PROTAC for binding, can improve permeability.[2][24] | Synthetically more complex, may prevent optimal ternary complex geometry.[8] |
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol describes the coupling of a carboxylic acid-functionalized component (e.g., Ligand 1) to an amine-functionalized component (e.g., Linker-Ligand 2).
Materials:
-
Carboxylic acid-functionalized component (1.0 equiv)
-
Amine-functionalized component (1.2 equiv)
-
HATU (1.5 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid-functionalized component in anhydrous DMF.
-
Add HATU and DIPEA to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine-functionalized component to the reaction mixture.
-
Allow the reaction to stir at room temperature. Monitor progress using LC-MS. Reactions are typically complete within 2-24 hours.[23]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative HPLC.
Protocol 2: Western Blot for Protein Degradation Assessment
This protocol is used to quantify the reduction in POI levels following PROTAC treatment.
Materials:
-
Cells expressing the target protein
-
Synthesized PROTAC
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (and a vehicle control, e.g., 0.1% DMSO) for a specified time (e.g., 18-24 hours).
-
Lyse the cells directly in the wells using lysis buffer.
-
Quantify the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Separate equal amounts of protein (e.g., 20 µg) from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control band intensity for each lane.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[5]
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. chempep.com [chempep.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Hydroxypentanoic Acid Sodium Salt [myskinrecipes.com]
- 14. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. explorationpub.com [explorationpub.com]
- 19. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 20. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 25. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 27. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 28. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Chromatographic Purity Validation of Sodium 5-hydroxypentanoate
Introduction: The Criticality of Purity in Pharmaceutical Development
Sodium 5-hydroxypentanoate, a short-chain hydroxy fatty acid salt, serves as a valuable building block in pharmaceutical synthesis and as a potential therapeutic agent itself. In any research or drug development context, establishing the purity of an active pharmaceutical ingredient (API) or key intermediate is not merely a quality control checkbox; it is a fundamental requirement for ensuring safety, efficacy, and reproducibility. The presence of impurities, even in trace amounts, can lead to unforeseen side reactions, altered pharmacological activity, or toxicological issues.
This guide provides an in-depth comparison of chromatographic techniques for the validation of this compound purity. As a highly polar, ionic, and hydrophilic molecule, it presents unique analytical challenges that render standard reversed-phase liquid chromatography methods ineffective.[1][2] We will move beyond simply listing protocols to dissect the underlying principles of each recommended technique, explaining the causal relationships between the analyte's properties and the selection of a given chromatographic strategy. All methodologies are presented within the framework of established validation standards, such as the ICH Q2(R1) guideline, to ensure scientific rigor and regulatory compliance.[3][4]
Analyte Profile: Why Standard Chromatography Fails
The analytical challenges posed by this compound stem directly from its physicochemical properties:
-
High Polarity: The presence of both a carboxylate anion and a hydroxyl group makes the molecule extremely polar and water-soluble.
-
Ionic Nature: As a sodium salt, it is fully ionized in solution.
-
Low Hydrophobicity: It lacks significant non-polar regions.
In traditional reversed-phase HPLC, which relies on hydrophobic interactions between the analyte and a non-polar stationary phase (like C18), this compound exhibits little to no retention and elutes in the solvent front along with other unretained species. This makes quantitative analysis and impurity profiling impossible. Therefore, specialized chromatographic approaches are required. This guide will compare four such techniques: Hydrophilic Interaction Liquid Chromatography (HILIC), Gas Chromatography (GC) following derivatization, Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC), and Thin-Layer Chromatography (TLC) as a screening tool.
Hydrophilic Interaction Liquid Chromatography (HILIC): The Modern Gold Standard for Polar Analytes
HILIC has emerged as a robust and powerful technique for the separation of polar and hydrophilic compounds.[5] It provides a highly effective alternative to reversed-phase methods where retention is problematic.[6]
Principle of Separation
HILIC employs a polar stationary phase (e.g., bare silica, or bonded with amide, amino, or zwitterionic functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a smaller amount of aqueous buffer.[5][7] The mechanism is primarily based on the partitioning of the analyte between the bulk organic mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[8] More polar analytes, like this compound, partition more strongly into this aqueous layer, leading to greater retention.
Advantages for this compound Analysis
-
Excellent Retention: Provides strong retention for highly polar compounds without the need for ion-pairing agents.[9]
-
High Sensitivity with Mass Spectrometry (MS): The high organic content of the mobile phase promotes efficient desolvation and ionization in the MS source, often leading to a significant increase in sensitivity compared to reversed-phase methods.[6]
-
Orthogonal Selectivity: The separation mechanism is fundamentally different from reversed-phase, offering a unique selectivity for separating polar impurities.[8]
Experimental Protocol: HILIC-UV/MS
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a solvent mixture that mimics the initial mobile phase composition (e.g., 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 6.8) to a final concentration of ~1 mg/mL.
-
Chromatographic System: HPLC or UHPLC system coupled with a UV or Mass Spectrometric detector.
-
Column: A HILIC column, such as a TSKgel Amide-80 (250 x 4.6 mm, 5 µm) or equivalent.[7]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0.0 5 95 15.0 40 60 15.1 5 95 | 20.0 | 5 | 95 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm or ESI-MS in negative ion mode.
Workflow and Validation
The HILIC method should be validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, range, accuracy, precision, and robustness.[10][11]
Gas Chromatography with Derivatization (GC-FID/MS)
Gas Chromatography is a cornerstone of analytical chemistry known for its exceptional resolving power.[12] However, its primary requirement is that analytes must be volatile and thermally stable. This compound, as a salt, is non-volatile and will not pass through a GC column.[13] This limitation is overcome by chemical derivatization, a process that converts the non-volatile analyte into a volatile derivative.[14]
Principle of Separation
The process involves a chemical reaction to convert the polar functional groups (carboxylate and hydroxyl) into less polar, more volatile esters or silyl ethers. The most common approach for carboxylic acids is esterification.[15][16] After derivatization, the sample is injected into the GC, where the volatile derivatives are separated based on their boiling points and interactions with the stationary phase.
Advantages and Considerations
-
High Resolution: GC columns offer superior peak efficiency compared to standard HPLC, allowing for the separation of closely related impurities.
-
High Sensitivity: Flame Ionization Detection (FID) is a universal and highly sensitive detector for organic compounds, while Mass Spectrometry (MS) provides structural confirmation.[17]
-
Considerations: The derivatization step adds complexity and potential for variability. The reaction must be reproducible and driven to completion to ensure accurate quantification. Side-products can sometimes interfere with the analysis.[18]
Experimental Protocol: Silylation and GC-FID
-
Sample Preparation & Derivatization: a. Accurately weigh ~5 mg of this compound into a reaction vial. b. Add an internal standard (e.g., Tridecanoic acid sodium salt) for improved quantitative accuracy.[19] c. Evaporate to dryness under a stream of nitrogen if the sample is in an aqueous solution. d. Add 200 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 100 µL of pyridine (as a catalyst/solvent). e. Seal the vial and heat at 70 °C for 30 minutes. f. Cool to room temperature before injection.
-
Chromatographic System: Gas chromatograph with an FID or MS detector.
-
Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector: Split/Splitless injector at 250 °C with a split ratio of 20:1.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector: FID at 300 °C.
Workflow and Validation
The derivatization step is a critical part of the workflow. Validation must demonstrate that the derivatization is consistent and does not introduce bias.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Before HILIC became widespread, IP-RP-HPLC was a common strategy for retaining ionic and highly polar analytes on traditional reversed-phase columns.[20] It remains a viable, albeit sometimes more complex, alternative.
Principle of Separation
This technique adds an ion-pairing reagent to the mobile phase.[21] For an anionic analyte like 5-hydroxypentanoate, a cationic ion-pairing reagent (e.g., a quaternary ammonium salt like tetrabutylammonium hydrogen sulfate, TBAHS) is used. The reagent forms an electrically neutral, more hydrophobic ion pair with the analyte in the mobile phase.[22] This neutral complex can then interact with and be retained by the non-polar C18 stationary phase.
Advantages and Disadvantages
-
Uses Standard Hardware: Employs the most common columns (C18, C8) found in any analytical lab.
-
Effective Retention: Can be highly effective at retaining otherwise unretained ionic compounds.
-
Disadvantages: Column equilibration can be lengthy, and removing the ion-pairing reagent from the column and system is difficult, often requiring a dedicated column. Ion-pairing reagents are typically non-volatile and can cause significant ion suppression in MS detectors.[23]
Experimental Protocol: IP-RP-HPLC-UV
-
Sample Preparation: Dissolve ~1 mg/mL of this compound in the mobile phase.
-
Chromatographic System: HPLC with UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of Methanol and an aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0) containing 5 mM Tetrabutylammonium hydrogen sulfate (TBAHS). A typical starting point would be 30:70 Methanol:Aqueous Buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
Workflow and Validation
The key variable to optimize in method development is the type and concentration of the ion-pairing reagent and the organic modifier percentage.
Thin-Layer Chromatography (TLC): A Rapid Screening Tool
TLC is a simple, fast, and inexpensive planar chromatography technique used primarily for qualitative analysis, such as checking reaction progress or assessing the number of components in a sample.[24][25] While not suitable for rigorous quantitative validation, it is an invaluable tool for rapid, initial purity assessment.
Principle of Separation
A sample is spotted onto a plate coated with a stationary phase (typically silica gel). The plate is then placed in a developing chamber with a solvent (mobile phase). The solvent moves up the plate by capillary action, and compounds separate based on their differential partitioning between the stationary and mobile phases.[26] For polar compounds like 5-hydroxypentanoate, a polar solvent system is required to achieve migration.
Experimental Protocol: TLC
-
Sample Preparation: Dissolve the sample to a concentration of ~5 mg/mL in a suitable solvent like methanol. Prepare a reference standard solution similarly.
-
Plate: Silica gel 60 F254 TLC plate.
-
Spotting: Using a capillary tube, spot a small amount of the sample and the reference standard onto the baseline of the plate.
-
Mobile Phase: A polar solvent mixture, such as Ethyl Acetate:Acetic Acid:Methanol:Water (60:10:10:5 v/v/v/v).
-
Development: Place the plate in a chamber saturated with the mobile phase vapor and allow the solvent front to travel up ~80% of the plate length.
-
Visualization: a. Examine the dried plate under a UV lamp at 254 nm (if impurities are UV-active). b. Stain the plate with a visualizing agent, such as potassium permanganate or bromocresol green spray, which is effective for organic acids.[27]
-
Analysis: Compare the spot of the sample to the reference standard. The presence of additional spots in the sample lane indicates impurities. Calculate the Retardation factor (Rf) for each spot.
Performance Comparison and Recommendations
The choice of method depends on the specific analytical goal, available instrumentation, and desired level of validation.
| Feature | HILIC | GC with Derivatization | IP-RP-HPLC | TLC |
| Primary Use | Quantitative Purity & Impurity Profiling | Quantitative Purity & Impurity Profiling | Quantitative Purity | Qualitative Screening |
| Selectivity | Excellent, orthogonal to RP | Highest | Good | Low to Moderate |
| Sensitivity | Very Good to Excellent | Excellent | Good | Low |
| Throughput | High | Moderate (derivatization step) | Moderate (long equilibration) | Very High |
| MS Compatibility | Excellent | Excellent | Poor | Not Applicable |
| Complexity | Moderate | High | High | Low |
| Robustness | Good | Moderate | Moderate | Good |
| Cost (Consumables) | Moderate (HILIC columns) | Low | Low (but dedicated column needed) | Very Low |
Senior Scientist's Recommendation:
-
For Rigorous Quantitative Analysis and Impurity Profiling (e.g., for regulatory submission or in-depth characterization): HILIC is the superior choice. Its direct compatibility with mass spectrometry, excellent retention for polar molecules, and robust performance make it the most powerful and reliable technique for this application.[5][6][7]
-
For Orthogonal Validation or when Highest Resolution is Required: GC with Derivatization is an excellent complementary technique. It provides an independent confirmation of purity with exceptionally high resolving power, making it ideal for separating isomeric or closely related impurities that might co-elute in LC.[17][28]
-
When HILIC is Unavailable: IP-RP-HPLC is a workable alternative, provided a dedicated column can be used and MS detection is not required. It demands careful method development but can yield reliable quantitative data.[20][22]
-
For Rapid In-Process Checks or Purity Screening: TLC is the go-to method. It is unparalleled for its speed and low cost in quickly assessing the presence of major impurities.[24][25]
By understanding the principles behind each of these chromatographic techniques, researchers can select the most appropriate method to validate the purity of this compound, ensuring the integrity and quality of their scientific work.
References
- 1. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. starodub.nl [starodub.nl]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. diverdi.colostate.edu [diverdi.colostate.edu]
- 17. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 18. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 19. benchchem.com [benchchem.com]
- 20. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 21. itwreagents.com [itwreagents.com]
- 22. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. orgchemboulder.com [orgchemboulder.com]
- 26. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 27. scialert.net [scialert.net]
- 28. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Precursors: A Comparative Guide to Sodium 5-Hydroxypentanoate and Gamma-Valerolactone for Polymer Synthesis
In the ever-evolving landscape of polymer science, the pursuit of sustainable and high-performance materials is paramount. This has led researchers and drug development professionals to explore a new generation of bio-based precursors. Among these, sodium 5-hydroxypentanoate and gamma-valerolactone (GVL) have emerged as promising candidates, each offering a unique pathway to novel polyesters and other polymers with potential applications in the biomedical field. This guide provides an in-depth, objective comparison of these two precursors, grounded in experimental data and field-proven insights, to aid in the selection of the optimal starting material for your research and development endeavors.
From Precursor to Polymer: Two Distinct Synthetic Philosophies
The fundamental difference between this compound and gamma-valerolactone as polymer precursors lies in their inherent chemical structures and the corresponding polymerization strategies they necessitate.
This compound: The Linear Approach via Polycondensation
This compound serves as a convenient salt form of 5-hydroxypentanoic acid, a linear hydroxy acid. The polymerization of this monomer typically proceeds via a step-growth polycondensation reaction. In this process, the hydroxyl group of one monomer reacts with the carboxylic acid group of another, forming an ester linkage and eliminating a molecule of water. This process is repeated to build the polymer chain, resulting in poly(5-hydroxyvalerate) (P5HV).
The direct polycondensation of 5-hydroxypentanoic acid requires careful control of reaction conditions to drive the equilibrium towards the formation of high molecular weight polymer by efficiently removing the water byproduct. This is often achieved through a combination of high temperatures and vacuum.
Figure 1: Synthesis of Poly(5-hydroxyvalerate) from this compound.
Gamma-Valerolactone (GVL): The Cyclic Challenge and an Alternative Route
Gamma-valerolactone is a five-membered cyclic ester. The most direct route to a polyester from GVL would be through ring-opening polymerization (ROP). However, the low ring strain of the five-membered lactone ring makes the homopolymerization of GVL thermodynamically unfavorable under standard conditions[1]. The change in Gibbs free energy for the polymerization of γ-lactones is often positive, hindering the formation of long polymer chains[1].
While the direct homopolymerization of GVL is challenging, it can be copolymerized with more reactive cyclic monomers, such as ε-caprolactone, to yield polyesters with tailored properties[1]. A more versatile approach to utilizing GVL as a polymer precursor involves its chemical modification. GVL can be ring-opened with amines to form diols, which can then be used as monomers for the synthesis of other polymer classes, most notably polyurethanes[2][3][4]. This two-step process unlocks the potential of GVL to create a wider range of polymeric materials.
Figure 2: Polymer Synthesis Pathways from Gamma-Valerolactone.
A Comparative Analysis of Polymer Properties
The distinct polymerization pathways of this compound and GVL lead to polymers with different structures and, consequently, different physical and mechanical properties.
| Property | Poly(5-hydroxyvalerate) (from this compound) | GVL-derived Polymers (e.g., Polyurethanes) |
| Polymer Type | Aliphatic Polyester | Varies (e.g., Polyurethane, Copolyester) |
| Glass Transition Temp. (Tg) | -15.8 °C (for PHV homopolymer)[5] | Amorphous, up to 128 °C (for specific polyurethanes)[2][4] |
| Melting Temp. (Tm) | 103 °C (for PHV homopolymer)[5] | Generally amorphous, no distinct Tm[2][4] |
| Molecular Weight (Mw) | Up to 230,000 Da (for PHV homopolymer)[5] | Up to 147,000 Da (for specific polyurethanes)[2][4] |
| Mechanical Properties | Semi-crystalline, flexible | Amorphous, can be rigid with high elastic modulus (e.g., 2210 MPa for a specific polyurethane)[2][4] |
| Biocompatibility | Generally considered biocompatible, as seen in PHBV copolymers. | Dependent on the specific diisocyanate and diol used. |
| Biodegradability | Biodegradable. | Varies depending on the polymer structure. |
Table 1: Comparison of Properties of Polymers Derived from this compound and Gamma-Valerolactone.
Experimental Protocols: A Practical Guide
Protocol 1: Synthesis of Poly(5-hydroxyvalerate) via Direct Polycondensation of 5-Hydroxypentanoic Acid
This protocol outlines a general procedure for the synthesis of P5HV. The specific conditions, such as temperature, pressure, and catalyst, may require optimization for desired molecular weight and properties.
Figure 3: Experimental Workflow for Poly(5-hydroxyvalerate) Synthesis.
Protocol 2: Synthesis of a GVL-Derived Polyurethane
This protocol provides a general two-step procedure for synthesizing a polyurethane from GVL. The choice of amine and diisocyanate will significantly impact the final polymer properties.
Figure 4: Experimental Workflow for GVL-based Polyurethane Synthesis.
Applications in Research and Drug Development
The distinct properties of polymers derived from this compound and GVL make them suitable for different applications within the biomedical field.
Poly(5-hydroxyvalerate) (from this compound): As a biodegradable and biocompatible aliphatic polyester, P5HV and its copolymers (like PHBV) are promising candidates for:
-
Drug delivery systems: The semi-crystalline nature allows for the controlled release of encapsulated drugs.
-
Tissue engineering scaffolds: The biocompatibility and degradability support cell growth and tissue regeneration.
-
Biodegradable packaging: For medical devices and pharmaceuticals.
GVL-derived Polymers: The versatility of GVL as a precursor allows for the synthesis of a broader range of polymers with tunable properties. GVL-derived polyurethanes, for instance, can be designed to have high strength and a wide range of glass transition temperatures, making them suitable for:
-
Medical devices and implants: Where mechanical strength and biostability are crucial.
-
Coatings for medical devices: Offering biocompatibility and durability.
-
As a green solvent: GVL itself is increasingly used as a sustainable solvent in polymer synthesis and processing, reducing the environmental impact of manufacturing processes.
Conclusion: Choosing the Right Path
The choice between this compound and gamma-valerolactone as a polymer precursor is not a matter of one being definitively superior to the other. Instead, the optimal choice is dictated by the desired polymer architecture, properties, and the intended application.
-
Choose this compound when the goal is to synthesize a linear, semi-crystalline, and biodegradable aliphatic polyester like poly(5-hydroxyvalerate), particularly for applications in drug delivery and tissue engineering where controlled degradation is beneficial.
-
Choose Gamma-Valerolactone when a wider range of polymer architectures and properties is desired. While direct polymerization is challenging, its conversion to diols opens the door to high-performance polyurethanes and other polymers with tunable mechanical and thermal properties suitable for durable medical devices and coatings. Furthermore, the utility of GVL as a green solvent adds to its appeal in sustainable polymer chemistry.
Ultimately, a thorough understanding of the synthetic pathways, resulting polymer properties, and application requirements will guide the discerning researcher to the most appropriate and promising precursor for their innovative polymer-based solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. cetjournal.it [cetjournal.it]
- 3. Degradable polyesters via ring-opening polymerization of functional valerolactones for efficient gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of long-chain polyols from the Claisen condensation of γ-valerolactone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Production and characterization of homopolymer poly(3-hydroxyvalerate) (PHV) accumulated by wild type and recombinant Aeromonas hydrophila strain 4AK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Polyhydroxyalkanoates: A Comparative Study from Different Monomers
Introduction
Polyhydroxyalkanoates (PHAs) represent a diverse family of microbially-produced, biodegradable polyesters that have emerged as a compelling, sustainable alternative to conventional petroleum-based plastics. These biopolymers are accumulated intracellularly by various microorganisms as carbon and energy storage granules, typically under conditions of nutrient limitation in the presence of an excess carbon source.[1] The true power of PHAs lies in their versatility; by carefully selecting the microbial strain and, most importantly, the carbon feedstock (the monomer precursor), we can tailor the polymer's properties to an extraordinary degree.[2] Over 150 different monomers have been identified, allowing for a vast array of copolymers with properties ranging from rigid and brittle to soft and elastomeric.[3]
This guide provides a comparative analysis of PHAs derived from different monomers, grounded in experimental data and established protocols. As researchers and drug development professionals, understanding the causal link between monomer composition and the final polymer's physicochemical properties is paramount for designing materials with specific performance characteristics for applications in packaging, agriculture, and critically, in the biomedical field.[4]
Monomer Diversity and the Classification of PHAs
The fundamental building block of a PHA polymer dictates its ultimate properties. These monomers are typically (R)-hydroxyalkanoic acids. Based on the number of carbon atoms in the monomer unit, PHAs are broadly classified into two main groups, with copolymers often bridging the gap between them:
-
Short-Chain-Length PHAs (scl-PHAs): Composed of monomers with 3 to 5 carbon atoms. The most common example is poly(3-hydroxybutyrate) (P(3HB) or PHB), a stiff and brittle polymer with high crystallinity, often compared to polypropylene.[5]
-
Medium-Chain-Length PHAs (mcl-PHAs): Composed of monomers with 6 to 14 carbon atoms. These polymers, such as poly(3-hydroxyoctanoate) (PHO), are typically elastomers with low crystallinity, low melting points, and high flexibility.
The strategic incorporation of different monomers to create copolymers is the primary method for modulating PHA properties. For instance, introducing 3-hydroxyvalerate (3HV) into a PHB backbone creates the copolymer P(3HB-co-3HV) or PHBV, which is less crystalline and more flexible than PHB homopolymer.[6]
Caption: Classification of PHAs based on monomer carbon chain length.
Biosynthetic Pathways: From Carbon Source to Polymer
The monomer composition of a PHA is a direct consequence of the metabolic pathway utilized by the microorganism to process a given carbon source. There are three primary pathways that channel precursors into PHA synthesis, all culminating in the polymerization step catalyzed by the key enzyme PHA synthase (PhaC) .
-
Pathway I (from Sugars): This is the most common pathway for scl-PHA production. Sugars like glucose are processed through glycolysis to acetyl-CoA. Two molecules of acetyl-CoA are condensed by β-ketothiolase (PhaA) to form acetoacetyl-CoA, which is then reduced by an NADPH-dependent acetoacetyl-CoA reductase (PhaB) to the monomer precursor, (R)-3-hydroxybutyryl-CoA.[1][7]
-
Pathway II (from Fatty Acids - β-oxidation): This pathway is central to mcl-PHA production. Fatty acids are broken down via the β-oxidation cycle, generating various (R)-3-hydroxyacyl-CoA intermediates. The enzyme enoyl-CoA hydratase (PhaJ) can directly produce these monomer precursors from enoyl-CoA intermediates of the cycle.[2]
-
Pathway III (from Fatty Acids - de novo synthesis): In some bacteria, intermediates from the fatty acid synthesis pathway can be diverted to PHA production. The enzyme (R)-3-hydroxyacyl-ACP-CoA transacylase (PhaG) plays a crucial role in converting intermediates from this pathway into the required CoA-thioesters for polymerization.[2][7]
The choice of carbon source directly feeds these pathways with specific intermediates, thus controlling the type of monomers available for the PHA synthase. For example, feeding propionic acid alongside glucose can lead to the formation of propionyl-CoA, which competes with acetyl-CoA in the condensation step to produce 3-hydroxyvalerate (3HV) monomers.[2]
Caption: Major metabolic pathways for PHA biosynthesis from different carbon sources.
Comparative Analysis of Physicochemical Properties
The incorporation of different monomers dramatically alters the polymer's physical, thermal, and mechanical properties. The causality is often rooted in the disruption of crystalline packing. The highly regular structure of the PHB homopolymer allows for extensive crystallization, resulting in a rigid and brittle material. Introducing "bulkier" or longer-chain comonomers, such as 3HV, 4-hydroxybutyrate (4HB), or 3-hydroxyhexanoate (3HHx), disrupts this regularity, reducing crystallinity and leading to increased flexibility and toughness.
| Property | P(3HB) | P(3HB-co-5%3HV) | P(3HB-co-12%3HV) | P(3HB-co-10%4HB) | P(3HHx) (mcl-PHA) | Polypropylene (PP) |
| Monomers | 3HB | 3HB, 3HV | 3HB, 3HV | 3HB, 4HB | 3HHx | Propylene |
| Glass Transition Temp (Tg), °C | 4 | 1 | -1 | -15 | -45 | -10 |
| Melting Temp (Tm), °C | 177 | 170 | 145 | 150 | 55 | 165 |
| Crystallinity (%) | ~60-80 | ~60 | ~50 | ~30 | Low | ~40-50 |
| Tensile Strength (MPa) | 40 | 32 | 25 | 26 | 9 | 35 |
| Elongation at Break (%) | 5 | 10 | 50 | 444 | 380 | 400 |
Data compiled from various sources for comparative purposes. Actual values can vary with molecular weight and processing conditions.[4][5][6][8]
Expert Insights:
-
Glass Transition Temperature (Tg): The Tg decreases as more flexible or bulkier comonomers are introduced. This is because the comonomers increase the free volume between polymer chains, allowing them to move more freely at lower temperatures. The low Tg of mcl-PHAs is responsible for their rubbery, elastomeric behavior at room temperature.
-
Melting Temperature (Tm) and Crystallinity: As the percentage of a comonomer like 3HV or 4HB increases, it disrupts the crystal lattice of the P(3HB) polymer, resulting in smaller, less perfect crystals. This leads to a lower melting temperature and overall reduced crystallinity.[6]
-
Mechanical Properties: The trade-off between tensile strength and flexibility (elongation at break) is evident. High-crystallinity PHB is strong but brittle. By reducing crystallinity through copolymerization, we decrease the tensile strength but dramatically increase the elongation at break, transforming the material from a rigid plastic into a tough or even elastomeric one.[5][8]
Experimental Section: A Validated Workflow for Comparative Analysis
To objectively compare PHAs from different monomers, a standardized workflow from production to characterization is essential. Each step described here is designed to be a self-validating system, ensuring reproducibility and accuracy.
Caption: Standardized workflow for PHA production and comparative analysis.
Protocol for PHA Production by Microbial Fermentation
Causality: This two-stage protocol is designed to first maximize cell growth and then, by inducing nutrient limitation (typically nitrogen), shift the cell's metabolism towards PHA accumulation as a carbon storage polymer.
-
Inoculum Preparation: Inoculate a single colony of a PHA-producing strain (e.g., Cupriavidus necator) into a nutrient-rich medium (e.g., Nutrient Broth). Incubate at 30-37°C with shaking (200 rpm) for 24 hours.[9]
-
Growth Phase: Transfer the inoculum (5-10% v/v) into a fermenter containing a defined mineral salt medium (MSM) with a sufficient carbon source (e.g., 20 g/L glucose) and nitrogen source (e.g., ammonium sulfate). Maintain optimal conditions for growth (e.g., pH 7.0, 30°C, controlled aeration).[9][10]
-
PHA Accumulation Phase: Once the culture reaches a high cell density (monitored by optical density), induce nutrient limitation by ceasing the addition of the nitrogen source while ensuring the carbon source remains in excess. Continue fermentation for another 48-72 hours.[11]
-
Harvesting: Centrifuge the fermentation broth (e.g., 8000 rpm, 15 min, 4°C) to pellet the PHA-laden cells. Wash the cell pellet with distilled water and lyophilize (freeze-dry) to obtain the final dry cell weight (DCW).[12]
Protocol for PHA Extraction and Purification
Causality: This protocol uses a solvent that selectively dissolves PHA while leaving other cellular components behind. Subsequent precipitation in a non-solvent yields a purified polymer.
-
Cell Lysis (Optional but recommended): To improve extraction efficiency, resuspend the lyophilized cells in a 4% sodium hypochlorite solution and incubate at 37°C for 1-2 hours. This digests non-PHA cellular material. Centrifuge to collect the released PHA granules.[13][14]
-
Solvent Extraction: Add a PHA-good solvent, such as chloroform, to the dried cell mass or granules (e.g., 20 mL per 1 g of biomass). Reflux the mixture at the solvent's boiling point (approx. 60°C for chloroform) for 3-4 hours with stirring.[12][15]
-
Separation: Filter the hot mixture to remove the residual cell debris. Collect the filtrate, which is a solution of PHA dissolved in the solvent.
-
Precipitation: Slowly pour the PHA solution into a 10-fold volume of a cold non-solvent, such as methanol or ethanol, under constant stirring. The PHA will precipitate out as a white, fibrous solid.[12]
-
Purification and Drying: Collect the precipitated PHA by filtration. Wash the polymer several times with the non-solvent to remove any remaining impurities. Dry the purified PHA in a vacuum oven at 50°C until a constant weight is achieved.[16]
Protocol for Monomer Composition Analysis (GC-MS)
Causality: To analyze the polymer's constituent monomers via Gas Chromatography, the polymer must first be broken down into volatile derivatives. Acid-catalyzed methanolysis converts the hydroxyalkanoate monomers into their corresponding methyl esters, which are ideal for GC-MS analysis.
-
Sample Preparation: Weigh approximately 10 mg of the purified, dried PHA into a screw-capped test tube.[14][17]
-
Methanolysis: Add 2 mL of chloroform and 2 mL of a methanol solution containing 15% (v/v) sulfuric acid to the tube. Seal the tube tightly.[14][17]
-
Reaction: Heat the mixture at 100°C for 140 minutes in a heating block or oven. This process depolymerizes the PHA and simultaneously methylates the resulting monomers.[14][17]
-
Phase Separation: After cooling the tube to room temperature, add 1 mL of deionized water and vortex vigorously for 1 minute. Allow the phases to separate. The bottom organic phase (chloroform) now contains the 3-hydroxyalkanoate methyl esters.[17]
-
GC-MS Analysis: Carefully transfer the bottom organic layer to a GC vial. Inject 1 µL into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). The monomers are identified based on their retention times and characteristic mass fragmentation patterns. Quantification is achieved by comparing peak areas to those of known standards.[18]
Protocol for Thermal Analysis (DSC)
Causality: Differential Scanning Calorimetry measures the heat flow into or out of a sample as it is heated or cooled. This allows for the precise determination of key thermal transitions like the glass transition (Tg), crystallization (Tc), and melting (Tm). A heat-cool-heat cycle is crucial to erase the polymer's previous thermal history from processing, ensuring the measured properties are intrinsic to the material itself.[19]
-
Sample Preparation: Weigh 5-10 mg of the dried PHA polymer into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.[20]
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.[21]
-
Thermal Program (Heat-Cool-Heat):
-
First Heat: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200°C for PHB) at a rate of 10°C/min. This reveals the properties of the as-is material and erases its thermal history.
-
Cooling: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its Tg (e.g., -50°C). This allows the material to recrystallize under controlled conditions.
-
Second Heat: Heat the sample again at 10°C/min to 200°C. Data from this second heating scan is typically used for reporting material properties.
-
-
Data Analysis: Analyze the resulting thermogram. The Tg is observed as a step change in the baseline, Tc as an exothermic peak upon cooling, and Tm as an endothermic peak upon heating.[22]
Protocol for Mechanical Testing (Tensile Properties)
Causality: Following the ASTM D882 standard ensures that the mechanical properties of thin polymer films are measured under consistent and reproducible conditions, allowing for valid comparisons between different materials.[23]
-
Film Preparation: Prepare solvent-cast films by dissolving the purified PHA in a suitable solvent (e.g., chloroform) to create a ~5% (w/v) solution. Pour the solution into a flat glass petri dish and allow the solvent to evaporate slowly over 24-48 hours in a fume hood.
-
Specimen Preparation: Once completely dry, carefully peel the film. Cut rectangular test specimens from the film according to ASTM D882 specifications (e.g., 100 mm long, 10-20 mm wide). Measure the thickness at multiple points using a digital micrometer and calculate the average.[24]
-
Testing Procedure:
-
Mount the specimen in the grips of a universal testing machine equipped with a load cell (e.g., 500 N).[23]
-
Set the initial grip separation (gauge length), for example, to 50 mm.
-
Apply a tensile load at a constant rate of crosshead movement until the specimen breaks. The rate depends on the material but a typical speed is 2-5 mm/min.[25]
-
-
Data Analysis: The software records the force (load) and displacement (extension). From this data, calculate key properties:
-
Tensile Strength (MPa): The maximum stress the material can withstand before breaking.
-
Elongation at Break (%): The percentage increase in length at the point of fracture.
-
Young's Modulus (MPa): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.[23]
-
Applications Guided by Monomer Composition
The ability to tune the properties of PHAs by selecting specific monomers directly translates to their suitability for different high-value applications, particularly in the biomedical field where biocompatibility and tailored degradation rates are essential.
-
Rigid Implants and Scaffolds (Hard Tissue Engineering): The stiffness and high tensile strength of P(3HB) make it a candidate for non-load-bearing bone fixation devices like screws and pins, and for scaffolds in bone tissue engineering.[8]
-
Flexible and Absorbable Devices (Soft Tissue Engineering): Copolymers like P(3HB-co-4HB) and P(3HB-co-3HHx) offer significantly increased flexibility and faster degradation rates. This makes them ideal for applications such as absorbable sutures, hernia repair meshes, cardiovascular patches, and nerve guidance conduits.[4]
-
Drug Delivery Systems: The elastomeric and amorphous nature of mcl-PHAs makes them suitable for creating soft matrices for the controlled release of therapeutic agents. The polymer can be formulated into microspheres or nanoparticles to encapsulate drugs.
Conclusion
The selection of monomers is the most critical determinant of the final properties and, consequently, the potential applications of polyhydroxyalkanoates. By understanding the underlying metabolic pathways and the structure-property relationships, researchers can strategically produce a vast range of biopolymers. The homopolymer P(3HB) serves as a rigid, crystalline starting point, while the introduction of comonomers through microbial fermentation provides a powerful tool to engineer materials with tailored flexibility, toughness, and degradation kinetics. The validated experimental workflows presented in this guide provide a robust framework for the systematic and comparative evaluation of these remarkable bioplastics, paving the way for their broader adoption in advanced scientific and medical applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthetic biology strategies for synthesizing polyhydroxyalkanoates from unrelated carbon sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. peerj.com [peerj.com]
- 10. researchgate.net [researchgate.net]
- 11. Polyhydroxy Alkanoates (PHAs) Fermentation - Celignis Bioprocess Laboratory [celignis.com]
- 12. ecobiomaterial.com [ecobiomaterial.com]
- 13. Microbial Production of Polyhydroxyalkanoates (Phas) Using Kitchen Waste as an Inexpensive Carbon Source – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. mdpi.com [mdpi.com]
- 15. How Are Polyhydroxyalkanoates (PHAs) Produced? - olivebio.com [olivebio.com]
- 16. WO1998046782A1 - Methods of pha extraction and recovery using non-halogenated solvents - Google Patents [patents.google.com]
- 17. tandfonline.com [tandfonline.com]
- 18. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 19. s4science.at [s4science.at]
- 20. engineering.purdue.edu [engineering.purdue.edu]
- 21. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 22. nanoqam.ca [nanoqam.ca]
- 23. zwickroell.com [zwickroell.com]
- 24. youtube.com [youtube.com]
- 25. Tensile Testing Composite ASTM D3039 [intertek.com]
A Senior Application Scientist's Guide to PHBV vs. P(3HB-co-4HB) Biodegradable Polymers
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Biodegradable Polyesters
In the realm of biomedical research and drug development, the selection of an appropriate biodegradable polymer is a critical decision that profoundly impacts the performance and efficacy of the final product. Among the diverse array of bioresorbable materials, polyhydroxyalkanoates (PHAs) have garnered significant attention due to their biocompatibility and tunable properties. This guide provides an in-depth, objective comparison of two prominent members of the PHA family: Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) and Poly(3-hydroxybutyrate-co-4-hydroxybutyrate) (P(3HB-co-4HB)).
Our analysis moves beyond a superficial listing of properties, delving into the causal relationships between chemical structure and performance. We will explore the nuances of their mechanical strength, thermal behavior, degradation kinetics, biocompatibility, and their suitability for drug delivery applications. This guide is designed to equip you with the necessary field-proven insights and supporting experimental data to make informed decisions in your research and development endeavors.
Chemical Structure: The Foundation of Performance
The distinct performance characteristics of PHBV and P(3HB-co-4HB) are rooted in their molecular architecture. Both are copolymers of 3-hydroxybutyrate (3HB), but they differ in their comonomer unit.
Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) is a copolymer of 3-hydroxybutanoic acid and 3-hydroxypentanoic acid.[1] The incorporation of the 3-hydroxyvalerate (3HV) units with their longer ethyl side chains disrupts the crystalline lattice of the poly(3-hydroxybutyrate) (PHB) homopolymer, leading to increased flexibility.[1]
Poly(3-hydroxybutyrate-co-4-hydroxybutyrate) (P(3HB-co-4HB)) is a copolymer of 3-hydroxybutyrate and 4-hydroxybutyrate (4HB).[2] The 4HB monomer introduces a greater degree of flexibility into the polymer backbone due to the additional methylene group, resulting in a more amorphous and elastomeric character compared to PHBV with similar comonomer content.[2]
Figure 1: Chemical structures of PHBV and P(3HB-co-4HB).
Performance Evaluation: A Head-to-Head Comparison
The choice between PHBV and P(3HB-co-4HB) hinges on the specific performance requirements of the intended application. The following sections provide a detailed comparison of their key attributes, supported by experimental data.
Mechanical Properties: Strength vs. Flexibility
The mechanical behavior of these polymers is a primary consideration for applications requiring structural integrity, such as scaffolds in tissue engineering.
| Property | PHBV | P(3HB-co-4HB) | Key Insights & Causality |
| Tensile Strength (MPa) | 20 - 40 | 15 - 30 | PHBV generally exhibits higher tensile strength due to its higher crystallinity. The incorporation of 4HB in P(3HB-co-4HB) reduces crystallinity and thus tensile strength.[3][4] |
| Young's Modulus (GPa) | 1.0 - 3.5 | 0.1 - 1.0 | The higher Young's modulus of PHBV reflects its greater stiffness. P(3HB-co-4HB) is significantly more flexible, as indicated by its lower modulus.[5] |
| Elongation at Break (%) | 5 - 50 | 100 - 1000+ | P(3HB-co-4HB) demonstrates vastly superior elongation at break, a direct consequence of its more amorphous nature and the flexibility imparted by the 4HB monomer.[4][5] |
Expertise & Experience: The trade-off between strength and flexibility is a classic polymer science principle. The choice here is application-driven. For load-bearing applications, a higher tensile strength and modulus, characteristic of PHBV, may be desirable. Conversely, for applications requiring elasticity and conformability, such as soft tissue engineering scaffolds, the high elongation at break of P(3HB-co-4HB) is a distinct advantage. Blending PHBV with P(3HB-co-4HB) can be a strategic approach to tailor these properties, achieving a balance of strength and flexibility.[2]
Thermal Properties: Processing and Stability
Thermal properties dictate the processing window and the stability of the polymer during manufacturing and in its final application.
| Property | PHBV | P(3HB-co-4HB) | Key Insights & Causality |
| Glass Transition Temp. (Tg, °C) | -5 to 5 | -50 to -15 | The lower Tg of P(3HB-co-4HB) is indicative of its greater chain mobility and more amorphous character, making it rubbery at room temperature.[6][7] |
| Melting Temperature (Tm, °C) | 120 - 180 | 60 - 160 | The melting point of both copolymers decreases with increasing comonomer content, which disrupts the crystalline structure. P(3HB-co-4HB) generally has a lower Tm for a given comonomer content.[5][7] |
| Decomposition Temp. (Td, °C) | ~280 | ~250 | Both polymers have a relatively narrow processing window between their melting and decomposition temperatures. The thermal stability of P(3HB-co-4HB) can be slightly lower than that of PHBV.[2] |
Expertise & Experience: The lower melting temperature of P(3HB-co-4HB) can be advantageous for processing heat-sensitive drugs or biologics. However, its lower thermal stability requires careful control of processing parameters to avoid degradation. Differential Scanning Calorimetry (DSC) is an indispensable tool for characterizing these thermal transitions and optimizing processing conditions.
Biodegradability: Tailoring the Degradation Profile
The rate and mechanism of degradation are critical for applications such as controlled drug delivery and tissue engineering scaffolds that need to degrade in a predictable manner.
PHBV: The degradation rate of PHBV is influenced by the 3HV content; a higher 3HV fraction leads to a more amorphous structure and faster degradation.[8] Degradation occurs through both enzymatic and hydrolytic pathways.[9] In vivo, the degradation rate of PHBV is generally slower than that of P(3HB-co-4HB).[10]
P(3HB-co-4HB): The presence of the 4HB monomer significantly accelerates the degradation rate compared to PHBV.[11] This is attributed to the lower crystallinity and increased hydrophilicity of the copolymer. Studies in simulated body fluids have shown that P(3HB-co-4HB) degrades more rapidly than PHB and PHBV.[11][12][13] The degradation products, 3-hydroxybutyric acid and 4-hydroxybutyric acid, are natural metabolites in the human body, contributing to its excellent biocompatibility.
Figure 2: Generalized biodegradation pathway for PHBV and P(3HB-co-4HB).
Biocompatibility: A Shared Advantage
Both PHBV and P(3HB-co-4HB) are generally considered to be highly biocompatible.[14][15] Their degradation products are non-toxic and are readily metabolized by the body.[16] In vitro and in vivo studies have demonstrated good cell attachment, proliferation, and minimal inflammatory response for both polymers.[14][17]
Trustworthiness: While both polymers exhibit excellent biocompatibility, it is imperative to conduct rigorous biocompatibility testing according to ISO 10993 standards for any new medical device or drug delivery system.[18] The specific formulation, processing methods, and any additives can influence the final biocompatibility profile.
Drug Delivery Applications: A Comparative Outlook
The choice between PHBV and P(3HB-co-4HB) for drug delivery depends on the desired release kinetics and the nature of the encapsulated drug.
PHBV: Due to its higher crystallinity and slower degradation rate, PHBV is well-suited for sustained-release applications where a prolonged therapeutic effect is desired.[19]
P(3HB-co-4HB): The faster degradation rate of P(3HB-co-4HB) can be advantageous for applications requiring a more rapid drug release.[20] Furthermore, its more amorphous nature may allow for higher drug loading efficiencies for certain drugs. Studies have shown that nanoparticles made from P(3HB-co-4HB) can effectively encapsulate and release anticancer drugs.[20][21] The drug release rate can be tuned by varying the 4HB content.[20]
Expertise & Experience: For a given drug, it is crucial to experimentally determine the encapsulation efficiency and release profile for both polymer systems. The interaction between the drug and the polymer matrix can significantly influence these parameters. For instance, a highly crystalline drug may be more compatible with the more amorphous P(3HB-co-4HB), leading to better encapsulation.
Experimental Protocols: A Guide to Self-Validating Systems
To ensure the reliability and reproducibility of your performance evaluation, adhering to standardized experimental protocols is paramount. Below are detailed, step-by-step methodologies for key experiments.
Mechanical Property Testing: Tensile Properties (ASTM D882)
This protocol outlines the determination of tensile properties of thin polymer films.[22][23][24][25]
-
Specimen Preparation:
-
Cut rectangular test specimens from the polymer film with a width of 25 mm and a length of at least 150 mm.[22]
-
Ensure the edges are smooth and free of nicks or defects.
-
Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
-
Equipment Setup:
-
Use a universal testing machine (UTM) equipped with grips suitable for thin films (e.g., pneumatic or manual vise grips with rubber-coated inserts).[24]
-
Set the initial grip separation (gauge length) to 100 mm.
-
Select a crosshead speed based on the expected elongation at break of the material (typically 50 mm/min for materials with low elongation and 500 mm/min for materials with high elongation).
-
-
Test Procedure:
-
Measure the thickness and width of the specimen at several points along the gauge length and use the average values for cross-sectional area calculation.
-
Mount the specimen in the grips, ensuring it is vertically aligned and not under tension.
-
Start the test and record the force and elongation data until the specimen ruptures.
-
Perform at least five replicate tests for each material.
-
-
Data Analysis:
-
Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.
-
Figure 3: Experimental workflow for tensile testing of polymer films.
Thermal Property Analysis: Differential Scanning Calorimetry (ASTM D3418)
This protocol describes the determination of thermal transition temperatures and enthalpies of polymers.[26][27][28]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Seal the pan hermetically.
-
-
Equipment Setup:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Use a nitrogen purge gas at a flow rate of 50 mL/min.
-
-
Test Procedure (Heat-Cool-Heat Cycle):
-
First Heat: Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C) at a heating rate of 10°C/min. This step erases the thermal history of the sample.
-
Cool: Cool the sample to a temperature below its glass transition temperature (e.g., -50°C) at a controlled cooling rate of 10°C/min.
-
Second Heat: Heat the sample again to above its melting point at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve of the second heating scan.
-
Determine the melting temperature (Tm) from the peak of the melting endotherm of the second heating scan.
-
Determine the enthalpy of fusion (ΔHm) by integrating the area of the melting peak.
-
In Vitro Degradation Study (Based on ISO 10993-13)
This protocol provides a framework for assessing the in vitro degradation of polymeric materials.[18][29][30][31][32]
-
Sample Preparation:
-
Prepare polymer films or scaffolds of known dimensions and weight.
-
Sterilize the samples using a suitable method that does not affect the polymer properties (e.g., ethylene oxide or gamma irradiation).
-
-
Degradation Medium:
-
Prepare a phosphate-buffered saline (PBS) solution (pH 7.4).
-
For enzymatic degradation studies, add a relevant enzyme (e.g., lipase from Pseudomonas sp.) to the PBS at a specified concentration.
-
-
Degradation Test:
-
Place each sample in a sterile container with a sufficient volume of the degradation medium (e.g., 10 mL).
-
Incubate the samples at 37°C in a shaking incubator.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), remove triplicate samples from each group.
-
-
Sample Analysis:
-
Weight Loss: Carefully wash the retrieved samples with deionized water, dry them to a constant weight in a vacuum oven, and measure the final weight. Calculate the percentage of weight loss.
-
Molecular Weight Change: Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the dried samples using Gel Permeation Chromatography (GPC).
-
Morphological Changes: Examine the surface morphology of the samples using Scanning Electron Microscopy (SEM).
-
Chemical Changes: Analyze changes in the chemical structure using Fourier-Transform Infrared Spectroscopy (FTIR).
-
Conclusion: A Strategic Choice for Advanced Applications
The selection between PHBV and P(3HB-co-4HB) is not a matter of one being definitively superior to the other, but rather a strategic decision based on a thorough understanding of their respective strengths and weaknesses in the context of the specific application.
-
PHBV stands out for its higher mechanical strength and stiffness, making it a suitable candidate for applications where structural integrity is paramount. Its slower degradation rate is advantageous for long-term controlled drug release.
-
P(3HB-co-4HB) offers exceptional flexibility and a significantly faster degradation rate, making it ideal for applications in soft tissue engineering and for drug delivery systems requiring a more rapid release profile. Its degradation into natural metabolites further enhances its biocompatibility profile.
Ultimately, the optimal choice will be guided by rigorous experimental evaluation. By employing the standardized protocols outlined in this guide, researchers and drug development professionals can generate reliable and comparative data, ensuring the selection of the most appropriate biodegradable polymer to advance their innovative therapeutic and regenerative strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Blending PHBV with P(3HB-co-4HB) for superior thermal stability, mechanical strength, and environmental degradation - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Modification of Poly(3-Hydroxybutyrate-co-4-hydroxybutyrate) by Melt Blending - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Copolymers and Blends Based on 3-Hydroxybutyrate and 3-Hydroxyvalerate Units - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PHBV - Wikipedia [en.wikipedia.org]
- 10. Degradation of P(3HB) and P(3HB-co-3HV) in biological media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation of P(3HB-co-4HB) Films in Simulated Body Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. mdpi.com [mdpi.com]
- 14. Biomedical Applications of the Biopolymer Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV): Drug Encapsulation and Scaffold Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. patientguard.com [patientguard.com]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Docetaxel-Loaded Poly(3HB-co-4HB) Biodegradable Nanoparticles: Impact of Copolymer Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 23. zwickroell.com [zwickroell.com]
- 24. How to Perform an ASTM D882 Plastic Film Tensile Strength Test - ADMET [admet.com]
- 25. store.astm.org [store.astm.org]
- 26. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 27. scribd.com [scribd.com]
- 28. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 29. nhiso.com [nhiso.com]
- 30. pacificcert.com [pacificcert.com]
- 31. filab.fr [filab.fr]
- 32. standards.iteh.ai [standards.iteh.ai]
A Comparative Guide to Drug Linker Efficacy: Evaluating Sodium 5-Hydroxypentanoate as a Prodrug Precursor
Introduction: The Critical Role of the Linker in Targeted Therapeutics
In the landscape of modern drug development, particularly in the realm of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker moiety has emerged as a critical determinant of therapeutic success.[1] It is no longer considered a mere spacer but an active component that profoundly influences the stability, efficacy, and safety profile of the entire conjugate.[1][2] An ideal linker must maintain a delicate balance: it must be sufficiently stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity, yet it must be efficiently cleaved at the target site to unleash the therapeutic agent.[1][3]
This guide provides a comprehensive comparison of Sodium 5-hydroxypentanoate as a precursor for a simple aliphatic ester linker against other widely used linker technologies. We will delve into the mechanistic principles governing their stability and cleavage, present comparative experimental data where available, and provide detailed protocols for their evaluation.
This compound: An Archetype of Simple Ester Linkers
This compound, upon conjugation to a drug molecule, forms a simple aliphatic ester linkage. This places it in the category of cleavable linkers, which are designed to release their payload under specific physiological conditions.[1] Ester-based linkers are a well-established class of bioreversible prodrug strategies, leveraging the ubiquitous presence of esterase enzymes in the body for their cleavage.[4]
The rationale behind using a 5-hydroxypentanoate linker lies in its straightforward synthesis and its susceptibility to enzymatic hydrolysis, which can be tuned by modifying the steric and electronic properties of the drug and linker. This class of linkers is particularly relevant for PROTACs, where this compound has been identified as a potential linker component.[5]
Comparative Analysis of Linker Technologies
The choice of linker is a pivotal decision in the design of a drug conjugate and is highly dependent on the therapeutic modality (ADC or PROTAC), the nature of the payload, and the target cell environment. Here, we compare the hypothesized attributes of a this compound-derived linker with other prominent linker classes.
Mechanism of Cleavage
The primary mechanism for the cleavage of a 5-hydroxypentanoate ester linker is enzymatic hydrolysis by carboxylesterases, which are abundant in plasma and within cells.[4] This contrasts with other linker types that rely on different triggers:
-
Peptide Linkers (e.g., Val-Cit): These are designed to be cleaved by specific proteases, such as cathepsins, which are often overexpressed in the lysosomal compartments of tumor cells.[6]
-
Hydrazone Linkers: These are acid-sensitive and are designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[7]
-
Disulfide Linkers: These are cleaved in the presence of high concentrations of reducing agents like glutathione, which is more abundant inside cells than in the plasma.
dot graph "Linker_Cleavage_Mechanisms" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Ester" { label="5-Hydroxypentanoate (Ester) Linker"; bgcolor="#F1F3F4"; Ester_Linker [label="Drug-O-CO-(CH2)4-OH", fillcolor="#4285F4"]; Esterase [label="Carboxylesterases\n(Plasma/Cytosol)", shape=ellipse, fillcolor="#34A853"]; Cleaved_Ester [label="Drug-OH + HOOC-(CH2)4-OH", fillcolor="#EA4335"]; Esterase -> Ester_Linker [label="Hydrolysis"]; Ester_Linker -> Cleaved_Ester [label="Cleavage"]; }
subgraph "cluster_Peptide" { label="Peptide Linker (e.g., Val-Cit)"; bgcolor="#F1F3F4"; Peptide_Linker [label="Drug-Linker-Val-Cit-PABC-Ab", fillcolor="#4285F4"]; Cathepsin [label="Cathepsin B\n(Lysosome)", shape=ellipse, fillcolor="#34A853"]; Cleaved_Peptide [label="Drug-Linker + Val-Cit...", fillcolor="#EA4335"]; Cathepsin -> Peptide_Linker [label="Proteolysis"]; Peptide_Linker -> Cleaved_Peptide [label="Cleavage"]; }
subgraph "cluster_Hydrazone" { label="Hydrazone Linker"; bgcolor="#F1F3F4"; Hydrazone_Linker [label="Drug=N-NH-CO-Ab", fillcolor="#4285F4"]; Low_pH [label="Low pH\n(Endosome/Lysosome)", shape=ellipse, fillcolor="#34A853"]; Cleaved_Hydrazone [label="Drug=O + H2N-NH-CO-Ab", fillcolor="#EA4335"]; Low_pH -> Hydrazone_Linker [label="Hydrolysis"]; Hydrazone_Linker -> Cleaved_Hydrazone [label="Cleavage"]; } } Figure 1: Comparative Cleavage Mechanisms of Different Linker Types.
Plasma Stability
A critical parameter for any linker is its stability in systemic circulation. Premature cleavage leads to the release of the payload into the bloodstream, causing systemic toxicity and reducing the therapeutic index.
-
This compound (Ester) Linker: Simple aliphatic esters are generally susceptible to hydrolysis by plasma esterases. This can be a significant drawback, potentially leading to lower in vivo stability compared to other linker types.[4][8] However, the rate of hydrolysis can be modulated by introducing steric hindrance near the ester bond.[9]
-
Peptide Linkers: Dipeptide linkers like Val-Cit generally exhibit high plasma stability, as the proteases that cleave them are primarily located within the lysosomes of target cells.[6]
-
Hydrazone Linkers: While designed to be acid-labile, some hydrazone linkers have shown potential for hydrolysis in plasma, leading to premature drug release.[7]
-
Non-Cleavable Linkers: These linkers offer the highest plasma stability as they rely on the complete degradation of the antibody-drug conjugate within the lysosome to release the payload.[6]
Efficacy in PROTACs
In the context of PROTACs, the linker plays a crucial role in facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2] The length, rigidity, and composition of the linker are critical determinants of PROTAC efficacy, as measured by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[2]
While specific data for a 5-hydroxypentanoate linker is limited, we can infer its properties based on its classification as a flexible aliphatic linker.
-
Alkyl/PEG Linkers (Flexible): These are the most common types of PROTAC linkers and include structures similar to a 5-hydroxypentanoate chain.[10] Their flexibility can be advantageous in allowing the PROTAC to adopt a conformation that supports ternary complex formation. However, excessive flexibility can sometimes be detrimental.[2]
-
Rigid Linkers: These often incorporate cyclic structures (e.g., piperazine) and provide more conformational constraint. This can lead to more potent and selective PROTACs if the constrained conformation is optimal for ternary complex formation.[11]
Table 1: Comparative Summary of Linker Properties
| Linker Type | Cleavage Mechanism | Plasma Stability | Key Advantages | Key Disadvantages |
| This compound (Ester) | Enzymatic (Esterases) | Moderate to Low | Simple synthesis; tunable cleavage rate. | Potential for premature cleavage in plasma. |
| Peptide (e.g., Val-Cit) | Enzymatic (Proteases) | High | High plasma stability; specific cleavage in target cells. | More complex synthesis. |
| Hydrazone | pH-sensitive (Acidic) | Moderate | Targeted release in acidic compartments. | Potential for instability in plasma. |
| Disulfide | Reductive | Moderate | Targeted release in the reducing intracellular environment. | Potential for premature cleavage. |
| Non-Cleavable | Proteolytic degradation of ADC | Very High | Excellent plasma stability. | Payload released with linker remnant; no bystander effect. |
Experimental Protocols for Linker Evaluation
To objectively compare the efficacy of a this compound linker with other alternatives, a series of well-defined experimental protocols are essential.
Protocol 1: In Vitro Plasma Stability Assay
This assay is crucial for determining the linker's stability in systemic circulation.[12][13]
Objective: To quantify the rate of payload release from a drug conjugate in plasma over time.
Materials:
-
Drug conjugate with 5-hydroxypentanoate linker
-
Comparative drug conjugates (e.g., with Val-Cit or hydrazone linker)
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of the drug conjugates in a suitable buffer (e.g., PBS).
-
Incubate the drug conjugates in plasma at 37°C at a therapeutically relevant concentration.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Immediately quench the reaction and process the samples to precipitate plasma proteins.
-
Analyze the supernatant for the presence of the released payload and the intact conjugate using a validated LC-MS/MS method.[14]
-
Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour time point.
dot graph "Plasma_Stability_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Start [label="Start: Drug Conjugate in Plasma", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubate at 37°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Time_Points [label="Collect Aliquots at\nTime Points (0, 1, 6, 24, 48, 72h)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Quench [label="Quench Reaction &\nPrecipitate Proteins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LCMS [label="LC-MS/MS Analysis", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Quantify Intact Conjugate\nand Released Payload", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Determine Half-life", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Incubation; Incubation -> Time_Points; Time_Points -> Quench; Quench -> LCMS; LCMS -> Analysis; Analysis -> End; } Figure 2: Experimental Workflow for In Vitro Plasma Stability Assay.
Protocol 2: In Vitro PROTAC-Mediated Protein Degradation Assay
This assay is fundamental for evaluating the efficacy of a PROTAC.[15][16]
Objective: To determine the DC50 and Dmax of a PROTAC with a 5-hydroxypentanoate linker compared to other linkers.
Materials:
-
Target-expressing cell line
-
PROTACs with different linkers
-
Cell lysis buffer
-
Primary antibody against the target protein and a loading control (e.g., GAPDH)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Seed the target-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the total protein concentration.
-
Perform Western blotting to detect the levels of the target protein and the loading control.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the percentage of target protein remaining versus the PROTAC concentration to determine the DC50 and Dmax values.[17]
dot graph "PROTAC_Degradation_Assay" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Start [label="Start: Seed Target Cells", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Treat with PROTACs\n(Varying Concentrations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lysis [label="Cell Lysis & Protein Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"]; Western_Blot [label="Western Blot for\nTarget Protein & Loading Control", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantification [label="Quantify Band Intensities", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Calculate % Degradation\nDetermine DC50 & Dmax", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Compare Linker Efficacy", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Treatment; Treatment -> Lysis; Lysis -> Western_Blot; Western_Blot -> Quantification; Quantification -> Analysis; Analysis -> End; } Figure 3: Workflow for PROTAC-Mediated Protein Degradation Assay.
Conclusion and Future Perspectives
This compound offers a straightforward and synthetically accessible entry into the world of ester-based drug linkers. Its efficacy, however, is contingent on a careful balance between sufficient stability in circulation and efficient cleavage at the target site. While potentially advantageous for certain applications, particularly in PROTAC design where linker flexibility can be beneficial, its inherent susceptibility to plasma esterases poses a significant challenge that must be addressed through rational design, such as the incorporation of steric hindrance.
Compared to more sophisticated linker technologies like protease-cleavable peptide linkers, a 5-hydroxypentanoate linker may offer less precision in controlling the site of drug release. However, for applications where rapid, esterase-mediated cleavage is desired and can be tolerated systemically, it remains a viable option.
Future research should focus on obtaining direct comparative data for 5-hydroxypentanoate-based linkers against a panel of established linkers in both ADC and PROTAC models. Furthermore, exploring modifications to the pentanoate backbone to modulate its cleavage rate and stability would be a valuable avenue for optimizing its performance as a drug precursor. The detailed experimental protocols provided in this guide offer a robust framework for conducting such comparative studies, enabling researchers to make informed decisions in the critical process of linker selection.
References
- 1. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. ADC Linker Products - Creative Biolabs [creative-biolabs.com]
- 4. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Esterase-sensitive prodrugs with tunable release rates and direct generation of hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of Sodium 5-Hydroxypentanoate in a Laboratory Setting
This document provides essential procedural guidance for the safe and compliant disposal of Sodium 5-hydroxypentanoate. Developed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with established laboratory safety protocols to ensure the protection of personnel and the environment.
Immediate Safety and Hazard Assessment
This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation[1]. Before commencing any disposal procedures, it is imperative to consult your institution's specific Safety Data Sheet (SDS) and Chemical Hygiene Plan. If a substance-specific SDS is unavailable, the precautionary principle dictates treating the compound with a degree of caution appropriate to its hazard classification.
Core Safety Mandates:
-
Personal Protective Equipment (PPE): All handling and disposal operations must be conducted while wearing appropriate PPE.
-
Engineering Controls: Operations should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Emergency Preparedness: An eyewash station and safety shower must be readily accessible. All personnel should be familiar with their locations and proper use.
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye Protection |
| Hand Protection |
| Body Protection |
Waste Characterization and Segregation: The First Line of Defense
Proper waste characterization is a cornerstone of safe laboratory practice and regulatory compliance. Due to its irritant properties, this compound waste should be managed as hazardous chemical waste unless explicitly determined otherwise by your institution's environmental health and safety (EHS) department.
Key Segregation Principles:
-
Do Not Mix: Avoid mixing this compound waste with other waste streams, particularly strong acids, bases, or oxidizing agents, to prevent unforeseen chemical reactions.
-
Aqueous vs. Organic: Segregate aqueous solutions of this compound from organic solvent waste.
-
Solid vs. Liquid: Keep solid waste separate from liquid waste.
Recommended Disposal Pathway: Collection for Hazardous Waste Disposal
The most prudent and universally compliant method for disposing of this compound is to collect it as hazardous chemical waste for subsequent removal by a licensed waste disposal contractor. This approach mitigates risk and ensures adherence to federal and local regulations.
Step-by-Step Protocol for Waste Collection
-
Container Selection: Choose a chemically compatible, leak-proof container with a secure screw-top lid. For liquid waste, ensure the container material will not degrade upon contact with the solution.
-
Labeling: Affix a "Hazardous Waste" label to the container immediately. The label must clearly identify the contents as "this compound" and include the approximate concentration and quantity.
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA), as defined by your facility's waste management plan and EPA regulations[2].
-
Logistics: Arrange for the collection of the waste container by your institution's EHS department or a contracted hazardous waste hauler.
Caption: Workflow for the collection and disposal of this compound waste.
Alternative and Pre-Treatment Procedures (Subject to Institutional Approval)
Under specific circumstances and with the explicit approval of your institution's EHS department, pre-treatment of dilute aqueous solutions of this compound may be permissible.
In-Lab Neutralization of Dilute Aqueous Solutions
As the sodium salt of a weak organic acid, dilute aqueous solutions of this compound may be suitable for neutralization prior to disposal. This process aims to adjust the pH to a neutral range (typically 6-8), rendering the solution less hazardous.
Causality: Neutralization reactions between an acid and a base produce a salt and water, which are generally less harmful to plumbing and aquatic ecosystems. However, the resulting salt's solubility and potential environmental impact must be considered[3].
Experimental Protocol for Neutralization:
-
Dilution: Ensure the solution is dilute (typically <5% concentration). If necessary, dilute the solution by slowly adding it to a large volume of cold water.
-
Acidification: In a well-ventilated fume hood, slowly add a weak acid (e.g., dilute acetic acid or citric acid) to the stirred solution.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Target pH: Continue adding the acid dropwise until the pH of the solution is between 6 and 8.
-
Final Disposal: Once neutralized, the solution may be eligible for drain disposal, pending approval from your institution and compliance with local wastewater regulations. Do not proceed with drain disposal without this explicit approval.
Caption: Decision-making process for the neutralization of dilute aqueous this compound waste.
Final Disposal Method: Incineration
For waste that is collected by a hazardous waste contractor, high-temperature incineration is a common and effective final disposal method for organic materials[4][5].
Mechanism: Incineration is a waste treatment process that involves the combustion of organic substances contained in waste materials[6]. This process converts the waste into ash, flue gas, and heat, significantly reducing its volume and destroying hazardous organic components[5].
This final step is managed by the licensed Treatment, Storage, and Disposal Facility (TSDF) and is not a procedure to be performed in the laboratory.
Regulatory Framework
The disposal of all laboratory chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA) through its Hazard Communication and Laboratory Standards[7][8][9]. It is the responsibility of the waste generator to properly characterize and manage their waste in accordance with these regulations and any applicable state and local laws[2][7].
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. Due to its classification as an irritant and the absence of specific disposal guidelines in readily available Safety Data Sheets, a conservative approach is mandated. The primary and recommended disposal method is collection as hazardous chemical waste. In-lab neutralization of dilute aqueous solutions may be a viable pre-treatment option, but only with the explicit approval of and in accordance with the protocols established by your institution's Environmental Health and Safety department.
References
- 1. This compound | C5H9NaO3 | CID 23695195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. MedicalLab Management Magazine [medlabmag.com]
- 3. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 4. stevesgardenbags.com.au [stevesgardenbags.com.au]
- 5. uswonline.com [uswonline.com]
- 6. Waste Incineration Basics - EPCM [epcmholdings.com]
- 7. needle.tube [needle.tube]
- 8. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. resources.duralabel.com [resources.duralabel.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
